Methyl 2-(azetidin-3-yl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKJBPQKUAJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth examination of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a key building block in modern medicinal chemistry. Azetidine scaffolds are increasingly recognized as "privileged structures" for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document details the fundamental properties, synthesis, characterization, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its unique attributes in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of drug discovery, the pursuit of novel molecular architectures that enhance efficacy, selectivity, and metabolic stability is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif due to its distinctive conformational rigidity and sp³-rich character.[2] Unlike more flexible aliphatic chains or larger ring systems, the inherent strain of the azetidine ring (approximately 25 kcal/mol) provides a well-defined three-dimensional framework.[3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[4]
Furthermore, the incorporation of azetidine moieties has been shown to improve critical drug-like properties, including:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Metabolic Stability: The compact and strained ring is often less susceptible to metabolic degradation compared to more conventional structures.[2]
-
Pharmacokinetic Profile: The scaffold's ability to modulate lipophilicity and polarity allows for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring, underscoring its therapeutic relevance and success in clinical applications.[2][4] this compound serves as a versatile precursor for introducing this valuable scaffold into more complex molecules.
Core Compound Properties
A thorough understanding of the fundamental physicochemical properties of a building block is the foundation of its effective use in synthesis.
Molecular Identity and Weight
The key identifiers and properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| Synonyms | Azetidin-3-yl-acetic acid methyl ester HCl; Methyl 3-Azetidineacetate HCl | [5][6] |
| CAS Number | 1229705-59-2 | [5][7][8] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 165.62 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
Structural Information
The structure consists of a central azetidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form ensures stability and improves handling characteristics.
-
Free Base Molecular Formula: C₆H₁₁NO₂[9]
-
Free Base Molecular Weight: 129.16 g/mol [9]
-
SMILES (HCl salt): COC(=O)CC1CNC1.Cl
-
InChIKey (Free Base): UMGZZVORZXUVMQ-UHFFFAOYSA-N[9]
Synthesis and Purification
The synthesis of this compound is typically achieved via a multi-step sequence, culminating in the deprotection of a nitrogen-protected precursor. The most common route involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which is readily removed under acidic conditions.
Synthetic Workflow Overview
A prevalent synthetic strategy involves three main stages: a Horner-Wadsworth-Emmons (HWE) reaction to form an unsaturated intermediate, followed by reduction and final deprotection.[10][11]
Caption: General synthetic workflow for Methyl 2-(azetidin-3-yl)acetate HCl.
Detailed Experimental Protocol: N-Boc Deprotection
This protocol describes the final deprotection step, a critical phase where the choice of acid and conditions is key to preventing the opening of the strained azetidine ring.[12]
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.)
-
4M Hydrochloric Acid in Methanol (approx. 9-10 eq.)
-
Methanol (Anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate in anhydrous methanol (e.g., 10 mL per gram of substrate) in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side reactions like ester hydrolysis or ring opening.[12]
-
Acid Addition: Slowly add the 4M solution of methanolic hydrochloric acid to the cooled, stirring solution.[5]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir for 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]
-
Isolation: The resulting crude solid is the target product, this compound. Further purification, if necessary, can be achieved by trituration with a non-polar solvent like diethyl ether or by recrystallization.
Trustworthiness Note: The use of anhydrous conditions is crucial to prevent hydrolysis of the methyl ester.[12] Using a pre-made solution of HCl in an anhydrous solvent (methanol or dioxane) is preferable to using aqueous HCl.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural confirmation. The spectrum provides definitive evidence of the compound's structure through characteristic chemical shifts and coupling patterns.
| Proton Assignment | ¹H NMR (400 MHz, CD₃OD) δ (ppm) |
| Azetidine CH₂ (adjacent to N) | 4.16 (t, J=9.9 Hz, 2H) |
| Azetidine CH₂ (adjacent to N) | 3.95-3.87 (m, 2H) |
| Methoxy (OCH₃) | 3.73-3.65 (m, 3H) |
| Azetidine CH | 3.28-3.19 (m, 1H) |
| Acetate CH₂ | 2.78-2.69 (m, 2H) |
| Data sourced from ChemicalBook.[5] |
The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (e.g., triplet 't', multiplet 'm') confirm the connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode will typically show the mass of the protonated free base [M+H]⁺ at m/z ≈ 130.17.
Conclusion: A Privileged Building Block for Future Therapeutics
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its unique structural features provide a reliable handle for introducing the azetidine scaffold, allowing medicinal chemists to navigate complex biological space with greater precision.[2][3] By conferring enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic properties, this building block is poised to play a continuing role in the development of innovative therapeutics across a wide range of disease areas, from oncology to neurodegenerative disorders.[2]
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines - Enamine [enamine.net]
- 5. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 6. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. abacipharma.com [abacipharma.com]
- 9. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(azetidin-3-yl)acetate hydrochloride chemical structure
An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, strategic synthesis, analytical validation, and its significant role in the construction of novel therapeutic agents. This document moves beyond simple data presentation to offer insights into the causality behind methodological choices, ensuring a robust understanding for its practical application.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in this context.[1][2] Their inherent high ring strain and sp3-rich character confer unique structural and physicochemical properties that are highly advantageous for drug design.[1] Compared to more conventional planar aromatic rings or larger saturated heterocycles, the constrained azetidine ring offers precise control over substituent exit vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]
This compound serves as a versatile and highly valuable building block, providing a robust entry point into a diverse range of 3-substituted azetidine derivatives. Its structure combines the desirable azetidine core with a reactive acetate side chain, enabling further elaboration and incorporation into more complex molecular frameworks. This guide will illuminate the synthesis and application of this key intermediate, empowering scientists to leverage its full potential in their research endeavors.
Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation.
Chemical Structure:
-
IUPAC Name: methyl 2-(azetidin-3-yl)acetate;hydrochloride
-
CAS Number: 1229705-59-2[4]
-
Molecular Formula: C₆H₁₂ClNO₂[4]
The structure consists of a central azetidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Molecular Weight | 165.62 g/mol | [4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [4] |
| CAS Number | 1229705-59-2 | [4] |
| XLogP3-AA (Computed) | -0.3 | |
| Rotatable Bond Count | 2 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Recommended Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Strategic Synthesis: A Validated Pathway
The efficient construction of this compound is paramount for its widespread use. The most prevalent and reliable synthetic strategy involves a three-stage process starting from commercially available N-Boc-3-azetidinone.[7][8] This pathway is designed to control reactivity and maximize yield.
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction
-
Objective: To install the acetate side chain by forming a carbon-carbon double bond.
-
Causality: The HWE reaction is the method of choice for reacting ketones, like N-Boc-3-azetidinone, with phosphonate esters to stereoselectively form α,β-unsaturated esters.[9][10] This approach offers high yields and predictable outcomes, establishing the core backbone of the target molecule.[9]
Experimental Protocol:
-
Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry Tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.
-
Reaction: Add a solution of N-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for 1.5 hours, monitoring by TLC until the starting material is consumed.[7]
-
Workup & Purification: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by flash column chromatography.[7][9]
Stage 2: Catalytic Hydrogenation
-
Objective: To reduce the double bond, yielding the saturated acetate derivative.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation, typically leading to complete conversion under moderate hydrogen pressure.[11]
Experimental Protocol:
-
Setup: Dissolve the unsaturated ester intermediate from Stage 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add 10 mol% of Pd/C (10 wt. %) to the solution.[11]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically atmospheric pressure to 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This product is often of sufficient purity for the next step.
Stage 3: N-Boc Deprotection and Salt Formation
-
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group and isolate the final product as its stable hydrochloride salt.
-
Causality: The Boc group is acid-labile. Treatment with a strong acid cleaves the carbamate to release the free amine. Using methanolic hydrochloric acid or HCl in dioxane not only performs the deprotection but also concurrently forms the hydrochloride salt, which aids in purification (often by precipitation) and enhances the compound's long-term stability.[4][11] Milder acidic conditions are crucial to prevent the acid-catalyzed opening of the strained azetidine ring.[11]
Experimental Protocol:
-
Setup: Dissolve the Boc-protected intermediate from Stage 2 in methanol at 0 °C.[4]
-
Acid Addition: Slowly add a 4 M solution of methanolic hydrochloric acid to the solution.[4]
-
Reaction: Stir the reaction mixture at 25 °C for 2 hours, monitoring by TLC.[4]
-
Isolation: Upon completion, remove the solvent by concentration under reduced pressure.[4]
-
Final Product: The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.[4]
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
¹H NMR Spectroscopy:
The structure of this compound is unequivocally confirmed by its ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |
| 4.16 | triplet | 2H | Azetidine CH₂ | 9.9 |
| 3.95-3.87 | multiplet | 2H | Azetidine CH₂ | |
| 3.73-3.65 | multiplet | 3H | OCH₃ | |
| 3.28-3.19 | multiplet | 1H | Azetidine CH | |
| 2.78-2.69 | multiplet | 2H | CH₂COO | |
| Spectrum acquired in CD₃OD at 400 MHz.[4] |
Interpretation:
-
The signals between δ 3.87 and 4.16 ppm are characteristic of the methylene protons on the azetidine ring adjacent to the protonated nitrogen.
-
The singlet corresponding to the three methyl ester protons (OCH₃) is observed around δ 3.70 ppm.
-
The multiplet around δ 3.24 ppm corresponds to the single proton at the 3-position of the azetidine ring.
-
The protons of the methylene group adjacent to the carbonyl (CH₂COO) appear as a multiplet around δ 2.74 ppm.
Other essential analytical techniques for quality control include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the ammonium salt.
Application in Medicinal Chemistry: A Scaffold for Innovation
This compound is not an end-product but a strategic starting point for generating libraries of novel compounds. Its primary utility lies in its role as a scaffold for diversification.
The unsaturated precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is a powerful Michael acceptor. This reactivity allows for the conjugate addition of a wide array of nucleophiles, particularly nitrogen-containing heterocycles, at the 3-position of the azetidine ring.[10][12][13] This aza-Michael addition is a cornerstone strategy for creating diverse libraries of 3,3-disubstituted azetidines.[12][14]
This strategy has been successfully employed to synthesize novel 3-substituted azetidine derivatives that have been investigated for various therapeutic applications, including as triple reuptake inhibitors (TRIs) for the potential treatment of depression.[15] The ability to rapidly generate and test a multitude of analogs makes this azetidine building block a powerful tool in lead discovery and optimization campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
Hazard Identification:
Based on data for similar chemical structures, the compound should be handled as a potential irritant.[4]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][16]
-
Signal Word: Warning[4]
Recommended Safety and Handling Procedures:
| Precautionary Measure | Protocol | Reference |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. Ensure safety shower and eyewash stations are accessible. | [17][18] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [16][18] |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [16][17] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C). | [4][17] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [16][17] |
| First Aid (Skin) | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [16][17] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [16] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its unique structural features, derived from the strained azetidine ring, offer significant advantages in drug design. The well-defined and validated synthetic pathway detailed in this guide provides a reliable and scalable method for its production. By understanding its chemical properties, synthesis, and potential for diversification, researchers are well-equipped to unlock the full potential of this powerful building block in their drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 5. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aksci.com [aksci.com]
- 17. file.chemscene.com [file.chemscene.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties, imparted by significant ring strain, allow it to serve as a versatile building block in the design of novel therapeutics.[1][2] Methyl 2-(azetidin-3-yl)acetate, in particular, is a valuable intermediate, providing a key structural motif for a range of biologically active molecules. This guide offers a comprehensive overview of a robust and widely employed synthetic pathway to methyl 2-(azetidin-3-yl)acetate hydrochloride, focusing on the practical aspects and underlying chemical principles.
The Predominant Synthetic Pathway: A Three-Stage Approach
The most common and scalable synthesis of this compound proceeds through a three-stage process, beginning with the readily available N-Boc-azetidin-3-one. This pathway is favored for its reliability and the relative stability of the intermediates. The overall strategy involves:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Formation of an α,β-unsaturated ester.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.[3]
This guide will now delve into the specifics of each stage, providing detailed protocols and expert insights.
Stage 1: Horner-Wadsworth-Emmons Reaction - Constructing the Carbon Backbone
The initial step involves the olefination of N-Boc-azetidin-3-one using a stabilized phosphonate ylide, a classic Horner-Wadsworth-Emmons (HWE) reaction. This reaction is highly reliable for creating the exocyclic α,β-unsaturated ester, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[4][5]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one.
Causality Behind Experimental Choices:
-
Phosphonate Reagent: Methyl 2-(dimethoxyphosphoryl)acetate is chosen for its ability to form a stabilized carbanion, which is sufficiently nucleophilic to attack the ketone of the azetidinone.[4]
-
Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the phosphonate. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the reaction intermediates.
-
Protecting Group: The N-Boc group is crucial for two reasons: it deactivates the nitrogen, preventing it from interfering with the reaction, and it provides stability to the azetidine ring.
Detailed Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Materials | N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium Hydride | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Reaction Time | 1.5 - 2.5 hours | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Typical Yield | ~70-80% | [4] |
| Purification | Flash column chromatography | [4] |
Troubleshooting & Field Insights:
-
Low Yield: Incomplete deprotonation of the phosphonate can be a cause. Ensure the sodium hydride is fresh and the THF is scrupulously dry.
-
Side Reactions: The primary side products often arise from self-condensation of the starting materials or reaction with residual water. Maintaining anhydrous conditions is critical.
Stage 2: Catalytic Hydrogenation - Saturation of the Alkene
The second stage involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester intermediate. This is most commonly and efficiently achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme:
Caption: Catalytic hydrogenation of the α,β-unsaturated ester intermediate.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes. It offers good activity and can be easily removed by filtration.
-
Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. The reaction can often be carried out at atmospheric pressure using a balloon, though for larger scales or less reactive substrates, a pressurized system may be employed.[7]
-
Solvent: Methanol or ethanol are common solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.
Detailed Experimental Protocol:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as Pd/C can be pyrophoric.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |
| Hydrogen Pressure | Atmospheric (balloon) to 50 psi | [7] |
| Solvent | Methanol or Ethanol | [7] |
| Reaction Time | Typically 2-16 hours | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | >95% | [1] |
| Purification | Filtration through Celite®, optional chromatography | [1] |
Troubleshooting & Field Insights:
-
Incomplete Reaction: This may be due to catalyst poisoning. Ensure the starting material and solvent are free of sulfur-containing impurities. Using a fresh batch of catalyst is recommended. Increasing the hydrogen pressure can also improve the reaction rate.[7]
-
Safety: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in a well-ventilated fume hood and never allow the catalyst to dry on the filter paper.
Stage 3: N-Boc Deprotection - Unveiling the Final Product
The final step is the removal of the N-Boc protecting group under acidic conditions to yield methyl 2-(azetidin-3-yl)acetate as its hydrochloride salt. This is a standard procedure in peptide and heterocyclic chemistry.
Reaction Scheme:
Caption: Acid-mediated N-Boc deprotection to yield the final product.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile to strong acids. A solution of hydrochloric acid in an organic solvent like methanol or dioxane is commonly used. This provides anhydrous conditions, which are important to prevent hydrolysis of the methyl ester.[7]
-
Formation of Hydrochloride Salt: The use of HCl results in the formation of the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid that is easy to handle and purify.
Detailed Experimental Protocol:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of methanol at 0 °C.
-
To this solution, slowly add a 4 M solution of methanolic hydrochloric acid (excess, e.g., 9-10 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude product, this compound, is often obtained as a solid. It can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.
| Parameter | Value | Reference |
| Reagent | 4 M HCl in Methanol or Dioxane | [7] |
| Solvent | Methanol or Dioxane | [7] |
| Reaction Time | 2 - 4 hours | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | Quantitative | [7] |
| Purification | Concentration, Trituration with ether | [7] |
Troubleshooting & Field Insights:
-
Azetidine Ring Opening: The strained azetidine ring can be susceptible to opening under harsh acidic conditions. Using milder conditions, such as HCl in dioxane at room temperature, is often preferred over stronger acids like neat trifluoroacetic acid (TFA).[7][8]
-
Ester Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester. It is crucial to use anhydrous solvents and reagents for this step.[7]
Characterization of the Final Product
The structure of this compound can be confirmed by spectroscopic methods, primarily ¹H NMR.
-
¹H NMR (400 MHz, CD₃OD): δ 4.16 (t, J=9.9 Hz, 2H), 3.95-3.87 (m, 2H), 3.73-3.65 (m, 3H), 3.28-3.19 (m, 1H), 2.78-2.69 (m, 2H).
Alternative Synthetic Strategies
While the three-step pathway described is the most prevalent, other methods for the synthesis of 3-substituted azetidines exist. These include:
-
Ring-closing reactions of γ-haloamines or activated γ-aminoalcohols.
-
[2+2] Cycloadditions of imines and alkenes.
-
Ring expansion of aziridines.[2]
These alternative routes can be advantageous for accessing specific substitution patterns but may be less general or scalable than the pathway detailed in this guide.
Conclusion
The synthesis of this compound via the Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and N-Boc deprotection, represents a reliable and well-established route for accessing this valuable building block. By understanding the rationale behind the choice of reagents and conditions, and by being aware of potential challenges and troubleshooting strategies, researchers can confidently and efficiently produce this important intermediate for applications in drug discovery and development.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 2-(azetidin-3-yl)acetate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and deliver a detailed, proton-by-proton interpretation of the chemical shifts, multiplicities, and coupling constants. This document is structured to provide not just data, but a causal understanding of the spectral features, empowering researchers to confidently identify and characterize this and similar molecular scaffolds.
Introduction: The Molecule in Focus
Methyl 2-(azetidin-3-yl)acetate is a valuable building block in drug discovery, featuring a strained four-membered azetidine ring, a secondary amine, and a methyl ester functionality. In its hydrochloride salt form, the secondary amine is protonated, significantly influencing the electronic environment and, consequently, the ¹H NMR spectrum. Accurate interpretation of its NMR data is critical for confirming its structure, assessing its purity, and understanding its chemical behavior in solution. This guide will serve as a comprehensive reference for achieving these analytical goals.
Molecular Structure and Proton Designations
To facilitate a clear and unambiguous discussion, the protons of this compound are systematically labeled as shown below. The protonation of the nitrogen atom creates a chiral center at the nitrogen (inversion is slow on the NMR timescale), but for the purposes of this guide, we will consider the time-averaged environment unless diastereotopicity is explicitly observed.
Caption: Labeled structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[1][2] This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Materials and Reagents
-
This compound (5-10 mg)[1]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.9% D
-
High-quality 5 mm NMR tubes[1]
-
Glass Pasteur pipette with a cotton or glass wool plug[3]
Choice of Solvent: The Causality Behind DMSO-d₆
For amine hydrochloride salts, the choice of solvent is critical. While D₂O could be used, the acidic N⁺-H protons (He) would rapidly exchange with deuterium, causing their signal to disappear.[4] Chloroform-d (CDCl₃) often has poor solubility for salts.
DMSO-d₆ is the optimal choice for this compound for two primary reasons:
-
Solubility: It is a polar aprotic solvent capable of dissolving a wide range of organic salts.[5]
-
Proton Observation: It does not have exchangeable deuterons, which allows for the observation of the N⁺-H protons. These signals are often broad but provide definitive evidence of the ammonium salt's presence.[4][6][7]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[8] Vortex or gently agitate until the solid is completely dissolved. The solution should be clear and colorless.
-
Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool.
-
Transfer: Carefully filter the solution directly into a clean, high-quality NMR tube. Ensure the liquid height is at least 4.5-5 cm to be properly positioned within the NMR probe's coils.[5][8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Key Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Spectral Width: ~12-16 ppm to ensure all signals, including potentially broad N-H peaks, are captured.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Referencing: The residual proteo-solvent peak of DMSO-d₅ (a quintet) should be calibrated to δ 2.50 ppm. This serves as the internal reference.[1]
Spectral Analysis and Interpretation
The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound in DMSO-d₆. The protonation of the azetidine nitrogen has a significant deshielding effect (a downfield shift) on the adjacent protons (Ha, Hb) compared to the free base.[6][7]
Summary of Predicted Spectral Data
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Coupling (J) Hz | Rationale |
| Hd (-OCH₃) | 3H | Singlet (s) | ~3.65 | - | Classic methyl ester signal. Uncoupled to other protons.[9][10] |
| Ha/Ha' (Azetidine CH₂) | 4H | Multiplet (m) | ~3.8 - 4.1 | Geminal & Vicinal | Protons on C2/C4 of the azetidine ring. Deshielded by the adjacent N⁺H₂. Complex coupling with each other and with Hb. |
| Hb (Azetidine CH) | 1H | Multiplet (m) | ~3.4 - 3.7 | Vicinal | Methine proton at C3. Coupled to four Ha protons and two Hc protons, resulting in a complex multiplet. |
| Hc (-CH₂CO) | 2H | Doublet (d) | ~2.8 - 3.0 | ~7-8 Hz | Methylene protons adjacent to the carbonyl. Deshielded by the ester group and coupled only to the Hb proton. |
| He (N⁺H₂) | 2H | Broad Singlet (br s) | ~9.0 - 10.0 | - | Acidic ammonium protons. Signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange. Will disappear upon D₂O shake. |
Detailed Peak-by-Peak Analysis
-
Hd (δ ~3.65 ppm, s, 3H): This sharp singlet is the most straightforward signal to assign. It corresponds to the three equivalent protons of the methyl ester group.[9][11] Its integration value of 3H serves as a reliable reference for the other signals.
-
Hc (δ ~2.8 - 3.0 ppm, d, 2H): These two protons are on the carbon alpha to the ester carbonyl. This position typically resonates around 2.2 ppm, but the proximity to the electron-withdrawing azetidinium ring shifts it further downfield.[12] They are coupled only to the single methine proton (Hb), resulting in a clean doublet (n+1 rule: 1+1=2).
-
Hb (δ ~3.4 - 3.7 ppm, m, 1H): This is the most complex signal in the spectrum. The methine proton is coupled to the two Hc protons and the four Ha/Ha' protons on the ring. This would theoretically result in a multiplet with many lines, which often overlaps with other signals.
-
Ha/Ha' (δ ~3.8 - 4.1 ppm, m, 4H): These are the four protons on the azetidine ring carbons adjacent to the nitrogen. The positive charge on the nitrogen atom strongly deshields these protons, shifting them significantly downfield.[6][7] The protons on the same carbon are chemically different (diastereotopic) and will split each other (geminal coupling). They will also split the protons on the other ring carbon and the methine proton (Hb) (vicinal coupling). This complex spin system results in a broad, overlapping multiplet.
-
He (δ ~9.0 - 10.0 ppm, br s, 2H): The signal for the two ammonium protons is expected to be significantly downfield due to the positive charge and hydrogen bonding with the DMSO solvent. The signal is typically broad due to exchange and quadrupolar relaxation from the ¹⁴N nucleus. A key confirmation step is to add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the disappearance of this peak confirms its assignment as an exchangeable proton.[4]
Visualization of Coupling Interactions
The spin-spin coupling network provides the structural connectivity. The diagram below illustrates the key ¹H-¹H coupling relationships.
Caption: Key ¹H-¹H spin-spin coupling network in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A logical, step-by-step analysis, beginning with the most distinct signals (the methyl ester singlet) and moving to the more complex spin systems of the azetidine ring, allows for a full and confident assignment of every proton. The characteristic downfield shifts of the azetidine protons and the presence of a broad, exchangeable N⁺H₂ signal are definitive hallmarks of the hydrochloride salt structure. By following the detailed protocol and interpretive guide presented here, researchers can effectively use ¹H NMR spectroscopy to verify the integrity of this important chemical entity.
References
- 1. scribd.com [scribd.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. aocs.org [aocs.org]
- 10. sciepub.com [sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Spectroscopic Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS No: 1229705-59-2).[1][2][3] As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of this compound are paramount. This document synthesizes available experimental data with theoretical spectroscopic principles to offer a comprehensive characterization framework for researchers and scientists. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing robust, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound is a small, functionalized heterocycle. The strained four-membered azetidine ring, combined with the methyl ester moiety, presents a unique set of spectroscopic signatures. The hydrochloride salt form ensures the azetidine nitrogen is protonated, significantly influencing the chemical environment of adjacent protons and carbons.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
Experimental ¹H NMR data has been reported for this compound, providing a definitive fingerprint for its identification.[1]
Expert Interpretation: The spectrum, typically run in a deuterated solvent like Methanol-d₄ (CD₃OD) or D₂O, shows distinct regions. The protonated nitrogen (N⁺H₂) causes the adjacent methylene (CH₂) and methine (CH) protons on the azetidine ring to be significantly deshielded (shifted downfield). The electron-withdrawing effect of the ester carbonyl group similarly deshields the adjacent CH₂ group. The hydrochloride salt form often leads to broader N-H signals that may exchange with solvent protons, sometimes rendering them invisible.
Table 1: Experimental ¹H NMR Data Data acquired at 400 MHz in CD₃OD.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 4.16 | t, J=9.9 Hz | 2H | Azetidine CH₂ (H-2a, H-4a) | Protons are diastereotopic but appear as a triplet due to coupling with adjacent ring protons. Downfield shift due to proximity to the N⁺H₂ group. |
| 3.95-3.87 | m | 2H | Azetidine CH₂ (H-2b, H-4b) | Complex multiplet representing the other set of diastereotopic protons on the azetidine ring, adjacent to the nitrogen. |
| 3.73-3.65 | m | 3H | OCH₃ (Methyl Ester) | Singlet from the methyl ester protons, often appearing sharp and integrating to 3H. Overlap with other signals can occur. |
| 3.28-3.19 | m | 1H | Azetidine CH (H-3) | Methine proton on the azetidine ring, coupled to four other protons, resulting in a complex multiplet. |
| 2.78-2.69 | m | 2H | Acetate CH₂ (H-5) | Methylene protons adjacent to the carbonyl group and the azetidine ring, appearing as a multiplet. |
Note: Assignments are based on the reported data and established chemical shift principles.[1][4] The labels H-2, H-3, H-4 refer to positions on the azetidine ring, and H-5 refers to the acetate methylene.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expert Interpretation: The key signals to identify are the ester carbonyl carbon, which will be the most downfield signal (>170 ppm), the methoxy carbon (~52 ppm), and the carbons of the azetidine ring. The carbons attached to the protonated nitrogen will be shifted downfield compared to a neutral azetidine.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |
| ~172 | C=O (Ester Carbonyl) | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~55 | Azetidine CH₂ (C-2, C-4) | Carbons directly bonded to the electropositive N⁺H₂ group are deshielded. |
| ~52 | OCH₃ (Methyl Ester) | Typical range for a methyl ester carbon.[6] |
| ~35 | Acetate CH₂ (C-5) | Aliphatic carbon alpha to a carbonyl group. |
| ~30 | Azetidine CH (C-3) | Aliphatic methine carbon at the point of substitution. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. Although a published spectrum for this specific compound is not available, its characteristic absorption bands can be confidently predicted.
Expert Interpretation: The spectrum will be dominated by absorbances from the ester and the ammonium salt. A strong, sharp peak for the C=O stretch of the ester is expected. The N⁺-H stretch from the secondary ammonium hydrochloride will appear as a broad band, often superimposed on the C-H stretching region.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3000-2700 | N⁺-H₂ | Stretch | Broad, strong |
| ~2950 | C-H | Stretch | Medium, sharp |
| ~1735 | C=O | Stretch | Strong, sharp |
| ~1200 | C-O | Stretch | Strong |
| ~1150 | C-N | Stretch | Medium |
Rationale: The C=O stretch is a reliable indicator of the ester, typically found around 1730-1750 cm⁻¹.[7][8] The broad N⁺-H₂ band is characteristic of ammonium salts.[9]
Experimental Protocol for ATR-FTIR
-
System Validation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Ensure no significant atmospheric water or CO₂ peaks are present.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.
Expert Interpretation: In positive-ion ESI-MS, the analysis will detect the free base of the molecule protonated. The molecular formula of the free base is C₆H₁₁NO₂ with a monoisotopic mass of 129.0790 Da.[10] Therefore, the primary ion observed will be the [M+H]⁺ ion.
Expected Molecular Ion:
-
[M+H]⁺ Calculated: 130.0862 m/z
-
[M+Na]⁺ Calculated: 152.0682 m/z
Predicted Fragmentation Pathway: The primary fragmentation pathways for the [M+H]⁺ ion would involve the loss of neutral molecules like methanol (CH₃OH) from the ester or the cleavage of the strained azetidine ring.
Caption: A plausible ESI-MS fragmentation pathway for the parent ion.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) in positive ion mode to maximize the signal of the [M+H]⁺ ion at m/z 130.1.
-
Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300. For fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion at m/z 130.1 and applying collision energy to induce fragmentation.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H NMR provides a definitive fingerprint of the hydrogen environment, while ¹³C NMR confirms the carbon backbone. IR spectroscopy validates the presence of key functional groups, particularly the ester and ammonium salt. Finally, high-resolution ESI-MS confirms the elemental composition and offers structural insights through fragmentation analysis. The protocols and interpretations provided herein constitute a robust framework for the quality control and characterization of this important chemical building block in any research or development setting.
References
- 1. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 2. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate.[1] Poor aqueous solubility can lead to a cascade of developmental challenges, including unreliable in vitro assay results, diminished in vivo exposure, and ultimately, compromised therapeutic efficacy.[2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility profile of methyl 2-(azetidin-3-yl)acetate hydrochloride, a compound of interest featuring the increasingly valuable azetidine motif.[3] Azetidine-containing compounds are progressively incorporated into drug design to enhance physicochemical properties, including solubility and metabolic stability.[3][4]
This document eschews a rigid, templated approach. Instead, it offers a narrative built on scientific first principles and field-proven methodologies. The objective is to not only delineate how to measure solubility but to illuminate why specific experimental choices are made, thereby empowering the reader to design and interpret solubility studies with confidence and scientific rigor.
Theoretical Considerations for this compound Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to designing meaningful solubility studies. As an amine hydrochloride salt, its solubility is anticipated to be significantly influenced by pH.[5][6] The molecule's structure, featuring a polar ester group and a protonated azetidine ring, suggests a predisposition to aqueous solubility, a desirable trait in drug candidates.[3]
The Impact of pH and pKa
The Henderson-Hasselbalch equation provides a theoretical framework for predicting the ionization state of the azetidine nitrogen at various pH values. The pKa of the azetidinium ion is the central determinant of the pH-solubility profile. Below its pKa, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in aqueous media.[6] Above the pKa, the neutral, free base form will dominate, likely leading to a decrease in solubility. Therefore, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8, as recommended by ICH guidelines for Biopharmaceutics Classification System-based biowaivers).[7][8]
The Distinction Between Kinetic and Thermodynamic Solubility
In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[9]
-
Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11] Kinetic solubility assays are high-throughput and consume minimal compound, making them ideal for the early stages of drug discovery for ranking and comparing compounds.[2][12] However, these values can be significantly higher than the true equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[10][13]
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase.[1] It is considered the "gold standard" for solubility measurement and is critical for lead optimization and formulation development.[2][14] The shake-flask method is the most common approach for determining thermodynamic solubility.[15]
The relationship between these two parameters is a critical piece of the developability puzzle. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with precipitation and formulation stability.
Caption: A simplified workflow comparing kinetic and thermodynamic solubility determination.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and analytical techniques.
High-Throughput Kinetic Solubility Assay
This assay is designed for rapid screening and provides an early indication of a compound's solubility characteristics.
Principle: A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The onset of precipitation is detected by turbidimetry (nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[2]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler, add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[14]
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a plate reader capable of nephelometric measurements. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Centrifugation/Filtration and Analysis: Alternatively, centrifuge the plate to pellet any precipitate or use a filter plate.[2] Aspirate the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the assay buffer/DMSO mixture is required for accurate quantification.
-
"Gold Standard" Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is essential for later-stage drug development.[1]
Principle: An excess of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[15]
Protocol:
-
Buffer Preparation: Prepare a series of buffers representing the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and a buffer at the pH of the compound's lowest predicted solubility.[8] All buffers should be at a controlled temperature (e.g., 37 ± 1°C).[16]
-
Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Equilibration: Seal the vials and agitate them using a shaker or rotator at a constant temperature for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] The equilibration time should be sufficient to ensure the concentration in solution is no longer changing.[17]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[8]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Interpretation and Presentation
The solubility data for this compound should be presented clearly and concisely to facilitate its use in project decisions.
Quantitative Data Summary
A tabular format is recommended for summarizing the solubility data across different conditions.
| Assay Type | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Method of Analysis |
| Kinetic | 7.4 | 25 | [Insert Value] | [Insert Value] | Nephelometry |
| Thermodynamic | 1.2 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |
| Thermodynamic | 4.5 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |
| Thermodynamic | 6.8 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |
pH-Solubility Profile
A graphical representation of the thermodynamic solubility as a function of pH is highly informative. This plot will visually depict the impact of ionization on the compound's solubility and can be used to estimate its pKa.
Conclusion: A Foundation for Development
Characterizing the solubility profile of this compound is not merely a data collection exercise; it is a critical step in assessing its potential as a drug candidate. A favorable solubility profile, particularly in the physiological pH range, significantly de-risks downstream development activities.[18] This guide provides the theoretical underpinnings and practical methodologies to generate a robust and reliable solubility data package. By understanding the nuances of kinetic versus thermodynamic solubility and the critical influence of pH, researchers can make more informed decisions, accelerating the path of promising molecules from the bench to the clinic.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ovid.com [ovid.com]
- 14. enamine.net [enamine.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. admescope.com [admescope.com]
- 17. who.int [who.int]
- 18. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(azetidin-3-yl)acetate hydrochloride: A Comprehensive Technical Guide for Advanced Research
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in the design of novel therapeutics.[2] Unlike more flexible aliphatic chains or larger ring systems, the constrained conformation of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[3] This has led to the incorporation of azetidine derivatives into a range of clinically successful drugs. This guide provides an in-depth technical overview of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a key building block for the synthesis of more complex azetidine-containing molecules, intended for researchers, scientists, and professionals in the field of drug development.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results. This section details the known physical and chemical characteristics of this compound.
Core Structural and Physical Data
The fundamental properties of this compound are summarized in the table below. These data are essential for accurate reagent measurement, reaction stoichiometry calculations, and for the interpretation of analytical data.
| Property | Value | Source(s) |
| CAS Number | 1229705-59-2 | [4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8 °C, under inert atmosphere | [6] |
Note: Experimental values for melting point, boiling point, and pKa are not widely reported in the literature. The hydrochloride salt form suggests good solubility in polar protic solvents such as water and methanol.
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and efficient synthetic route proceeds through three key stages: a Horner-Wadsworth-Emmons reaction to construct the carbon backbone, followed by a reduction of the resulting α,β-unsaturated ester, and culminating in the deprotection of the azetidine nitrogen.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 5. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. chiralen.com [chiralen.com]
The Synthetic Architect's Blueprint: A Technical Guide to Key Intermediates in the Synthesis of Methyl 2-(azetidin-3-yl)acetate
Introduction: In the landscape of modern drug discovery, the azetidine motif has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] Methyl 2-(azetidin-3-yl)acetate, a versatile building block, serves as a critical entry point for the synthesis of a diverse array of novel chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the pivotal intermediates that form the backbone of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices.
Two principal synthetic routes have been established for the efficient preparation of Methyl 2-(azetidin-3-yl)acetate, each characterized by a unique set of key intermediates. The most prevalent pathway commences with the commercially available N-Boc-3-azetidinone, proceeding through an α,β-unsaturated ester intermediate. An alternative strategy begins with N-Boc-3-cyanoazetidine, offering a different approach to the target molecule. This guide will dissect both pathways, providing a granular understanding of the critical transformations and the intermediates that define them.
Route 1: The Horner-Wadsworth-Emmons Pathway
This robust and widely adopted route leverages the power of the Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon backbone, followed by a reduction and deprotection sequence. The synthesis unfolds through three critical intermediates, each representing a key milestone in the synthetic journey.
Diagram of the Horner-Wadsworth-Emmons Pathway
Caption: Synthetic pathway via the Horner-Wadsworth-Emmons reaction.
Key Intermediate 1: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This α,β-unsaturated ester is the cornerstone of the HWE pathway, formed by the olefination of N-Boc-3-azetidinone. Its electrophilic double bond is primed for subsequent reduction.
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful and stereoselective method for forming carbon-carbon double bonds.[2] In this context, a phosphonate-stabilized carbanion, generated from methyl 2-(dimethoxyphosphoryl)acetate, attacks the carbonyl group of N-Boc-3-azetidinone.
Mechanism and Rationale: The reaction is initiated by the deprotonation of the phosphonate ester using a strong, non-nucleophilic base, typically sodium hydride (NaH).[3][4] The resulting carbanion is a soft nucleophile that readily adds to the carbonyl of the azetidinone. The choice of NaH is critical; its insolubility in the common solvent, tetrahydrofuran (THF), necessitates a heterogeneous reaction, but it provides a strong driving force for the deprotonation without competing nucleophilic addition. The reaction proceeds through a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and a water-soluble phosphate byproduct, simplifying purification.[2][5] The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[2]
Detailed Experimental Protocol: [3]
-
Preparation of the Ylide: To a suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (250 mL) under an inert atmosphere (e.g., nitrogen or argon), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Addition of Ketone: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Reaction Progression: Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by the dropwise addition of water (250 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.
| Parameter | Value | Reference |
| Starting Materials | 1-Boc-3-azetidinone, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium Hydride | [3][6] |
| Solvent | Dry Tetrahydrofuran (THF) | [3][6] |
| Reaction Time | 1.5 hours | [6] |
| Temperature | Room Temperature | [3] |
| Yield | 72% | [3] |
Key Intermediate 2: tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
This saturated ester is obtained through the reduction of the α,β-unsaturated double bond of the preceding intermediate. This step is crucial for establishing the desired alkyl side chain.
Synthesis via Catalytic Hydrogenation: Catalytic hydrogenation is the method of choice for the reduction of the carbon-carbon double bond in the presence of the ester functionality. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[7]
Mechanism and Rationale: The reaction occurs on the surface of the palladium catalyst.[8] Both hydrogen gas and the alkene adsorb onto the metal surface, facilitating the syn-addition of two hydrogen atoms across the double bond.[8] The choice of Pd/C is advantageous due to its high activity, ease of handling (compared to pyrophoric catalysts like Raney Nickel), and its selectivity for reducing the alkene in the presence of the less reactive ester carbonyl group under mild conditions (atmospheric pressure and room temperature).[7][9]
Detailed Experimental Protocol: [7]
-
Reaction Setup: In a hydrogenation vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To this solution, add 10 mol% of Pd/C (10 wt. %).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which can be purified by column chromatography if necessary.
| Parameter | Value | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | [7] |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | [7] |
| Pressure | 1-4 atm H₂ | [7] |
| Temperature | Room Temperature | [7] |
| Yield | High | [7] |
Final Product Formation: N-Boc Deprotection
The final step in this pathway is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the azetidine ring.
Synthesis via Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions.[10] A common and effective method is the use of a strong acid such as hydrochloric acid (HCl) in an anhydrous organic solvent like 1,4-dioxane or ethyl acetate.[7]
Mechanism and Rationale: The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[10] This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][11] The use of anhydrous conditions is important to prevent side reactions involving water. HCl in dioxane is often preferred as it provides a controlled and efficient deprotection, and the resulting product is typically isolated as the stable hydrochloride salt, which is often a crystalline solid, facilitating its purification and handling.
Detailed Experimental Protocol: [7]
-
Reaction Setup: Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate in anhydrous 1,4-dioxane.
-
Deprotection: To this solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Progression: Stir the mixture at room temperature. The reaction is usually rapid, and the product hydrochloride salt may precipitate out of the solution.
-
Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the precipitate can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any organic impurities, and dried under vacuum to yield Methyl 2-(azetidin-3-yl)acetate hydrochloride.
| Parameter | Value | Reference |
| Reagent | 4M HCl in 1,4-Dioxane | [7] |
| Solvent | Anhydrous 1,4-Dioxane | [7] |
| Temperature | Room Temperature | [7] |
| Yield | High | [7] |
Route 2: The Cyano Intermediate Pathway
This alternative route offers a different strategic approach, starting from a cyano-functionalized azetidine. This pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.
Diagram of the Cyano Intermediate Pathway
Caption: Synthetic pathway via the cyano intermediate.
Key Intermediate 1: 1-Boc-3-cyanoazetidine
This intermediate is a versatile building block where the cyano group can be transformed into various other functionalities.[2][12]
Synthesis via N-Boc Protection: The synthesis begins with the protection of the nitrogen atom of azetidine-3-carbonitrile hydrochloride with a Boc group.[13]
Mechanism and Rationale: The reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) proceeds via nucleophilic attack of the nitrogen on one of the carbonyls of the Boc anhydride.[13] Triethylamine acts as a scavenger for the hydrochloric acid present in the starting material and the tert-butanol and CO₂ generated during the reaction. Dichloromethane is a common solvent for this transformation.
Detailed Experimental Protocol: [13]
-
Reaction Setup: Suspend azetidine-3-carbonitrile hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).
-
Base Addition: Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction mixture with aqueous hydrochloric acid and dichloromethane. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Isolation and Purification: Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to give 1-Boc-3-cyanoazetidine.
| Parameter | Value | Reference |
| Starting Materials | Azetidine-3-carbonitrile hydrochloride, Di-tert-butyl dicarbonate, Triethylamine | [13] |
| Solvent | Dichloromethane | [13] |
| Reaction Time | 16 hours | [13] |
| Temperature | Room Temperature | [13] |
| Yield | 98% | [13] |
Key Intermediate 2: N-Boc-azetidine-3-acetic acid
The hydrolysis of the nitrile group to a carboxylic acid is a key transformation in this synthetic route.
Synthesis via Hydrolysis: The nitrile group of 1-Boc-3-(cyanomethyl)azetidine (which would be formed from 1-Boc-3-cyanoazetidine via an additional step not detailed in the provided search results but is a logical progression) can be hydrolyzed under basic conditions, for example, using lithium hydroxide.
Mechanism and Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water, and after a series of proton transfers and eliminations, the carboxylic acid is formed. A subsequent acidic workup is necessary to protonate the carboxylate salt.
Detailed Experimental Protocol for a Similar Hydrolysis: A general procedure for the hydrolysis of a related ester to the carboxylic acid is provided, which illustrates the conditions.[14]
-
Reaction Setup: To a solution of the ester (e.g., tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate) in a mixture of tetrahydrofuran and water, add lithium hydroxide.
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours.
-
Work-up: Adjust the pH of the reaction mixture to 4 with 1 M aqueous hydrochloric acid.
-
Extraction and Isolation: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-azetidineacetic acid.
Final Product Formation: Fischer Esterification and Deprotection
The final steps involve the esterification of the carboxylic acid and subsequent deprotection of the Boc group.
Synthesis via Fischer Esterification: The carboxylic acid can be converted to the methyl ester via Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[15][16]
Mechanism and Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[16] Methanol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. The reaction is an equilibrium process, and using a large excess of methanol can drive the reaction to completion.[15]
Following esterification, the Boc group is removed under acidic conditions as described in Route 1 to yield the final product.
Conclusion
The synthesis of Methyl 2-(azetidin-3-yl)acetate can be efficiently achieved through two primary synthetic pathways, each with its own set of key intermediates. The Horner-Wadsworth-Emmons route is a convergent and well-established method that relies on the formation of an α,β-unsaturated ester, followed by reduction and deprotection. The alternative route through a cyano intermediate provides a different strategic approach, involving nitrile hydrolysis and subsequent esterification. A thorough understanding of these key intermediates, the mechanisms of their formation, and the rationale behind the experimental conditions is paramount for researchers aiming to synthesize this valuable building block and its derivatives for applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable the successful and efficient synthesis of Methyl 2-(azetidin-3-yl)acetate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Technical Guide to Starting Materials and Core Synthetic Strategies
Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to introduce three-dimensional character, and favorable influence on physicochemical parameters such as solubility and metabolic stability have led to its incorporation into a multitude of clinical and preclinical drug candidates. Methyl 2-(azetidin-3-yl)acetate hydrochloride is a key building block, providing a versatile handle for the introduction of the azetidine motif in the synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind key experimental choices.
Core Synthetic Pathways: A Comparative Analysis
Two principal synthetic routes have been established for the efficient preparation of this compound, each commencing from a distinct, commercially available or readily accessible starting material. The choice of route is often dictated by factors such as the availability of precursors, scalability, and the specific requirements of the target molecule.
Route 1: From N-Boc-azetidin-3-one via Olefination and Reduction
This widely employed strategy leverages the reactivity of the keto group in N-Boc-azetidin-3-one to construct the acetate side chain. The sequence involves a Horner-Wadsworth-Emmons (HWE) olefination, followed by catalytic hydrogenation and subsequent deprotection of the nitrogen protecting group.
Synthetic Workflow for Route 1
Caption: Synthetic pathway from N-Boc-azetidin-3-one.
The cornerstone of this route is the availability of high-quality N-Boc-azetidin-3-one. This starting material can be sourced commercially or synthesized through a multi-step sequence, typically commencing from more readily available precursors like epichlorohydrin and a suitable amine, such as benzylamine or benzhydrylamine.[1]
A common laboratory-scale synthesis involves the following key transformations:
-
Ring formation: Reaction of epichlorohydrin with an amine (e.g., benzylamine) to form a 1-substituted-azetidin-3-ol.[2]
-
Protection of the azetidine nitrogen: Introduction of the tert-butyloxycarbonyl (Boc) protecting group.
-
Oxidation: Conversion of the secondary alcohol to the corresponding ketone. The Swern oxidation is a frequently utilized method for this transformation due to its mild conditions and high efficiency.[3]
Key Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxyazetidine [3][4]
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
After a brief stirring period, add a solution of N-Boc-3-hydroxyazetidine in dichloromethane.
-
Stir the reaction mixture at -78 °C for the specified time, then add a hindered base such as triethylamine.
-
Allow the reaction to warm to room temperature, followed by an aqueous workup to isolate the crude N-Boc-azetidin-3-one.
-
Purification is typically achieved by column chromatography.
Causality: The Swern oxidation is chosen for its ability to oxidize the alcohol to a ketone without over-oxidation to a carboxylic acid, a common side reaction with stronger oxidizing agents. The low reaction temperature is crucial to maintain the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride.[5]
The HWE reaction provides a reliable method for the stereoselective formation of the α,β-unsaturated ester, Methyl 2-(1-Boc-azetidin-3-ylidene)acetate. This reaction utilizes a phosphonate reagent, typically methyl 2-(dimethoxyphosphoryl)acetate, which is deprotonated with a strong base to generate a nucleophilic carbanion that subsequently attacks the ketone.
Key Experimental Protocol: HWE Reaction [6]
-
To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in THF.
-
Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography.
Causality: The choice of a strong, non-nucleophilic base like NaH is critical for the complete deprotonation of the phosphonate reagent without competing side reactions. The use of an aprotic solvent is necessary to prevent quenching of the highly reactive phosphonate anion.
The reduction of the double bond in Methyl 2-(1-Boc-azetidin-3-ylidene)acetate is typically achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[7][8]
Key Experimental Protocol: Catalytic Hydrogenation [7]
-
Dissolve Methyl 2-(1-Boc-azetidin-3-ylidene)acetate in a suitable solvent, such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(1-Boc-azetidin-3-yl)acetate.
Causality: Pd/C is a highly efficient and selective catalyst for the reduction of carbon-carbon double bonds in the presence of other functional groups like esters and carbamates. The reaction is typically performed at room temperature and moderate pressure, making it a mild and practical method.[8]
The final step in this sequence is the removal of the Boc protecting group to liberate the free amine, which is then isolated as its hydrochloride salt. This is typically achieved under acidic conditions.[5][9]
Key Experimental Protocol: N-Boc Deprotection [9]
-
Dissolve Methyl 2-(1-Boc-azetidin-3-yl)acetate in a suitable solvent, such as methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a solution of HCl in methanol) to the reaction mixture.
-
Stir the solution at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to afford this compound as a solid.
Causality: The Boc group is labile under acidic conditions, proceeding through a mechanism involving protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide. The use of HCl in an organic solvent provides a convenient way to both deprotect the amine and directly form the hydrochloride salt.[10][11]
Route 2: From N-Boc-3-cyanoazetidine via Nitrile Hydrolysis and Esterification
An alternative synthetic approach begins with N-Boc-3-cyanoazetidine. This route involves the hydrolysis of the nitrile functionality to a carboxylic acid, followed by esterification to the methyl ester, and finally, N-Boc deprotection.
Synthetic Workflow for Route 2
Caption: Synthetic pathway from N-Boc-3-cyanoazetidine.
This starting material can be prepared from commercially available azetidine-3-carbonitrile hydrochloride by protection of the nitrogen atom with a Boc group.
The conversion of the cyanomethyl group to a carboxylic acid can be achieved under either acidic or basic conditions.
General Protocol: Basic Nitrile Hydrolysis
-
Dissolve N-Boc-3-(cyanomethyl)azetidine in a suitable solvent mixture, such as aqueous methanol.
-
Add a strong base, such as sodium hydroxide (NaOH), and heat the reaction mixture at reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid to protonate the carboxylate.
-
Extract the product, 1-Boc-azetidin-3-ylacetic acid, with an organic solvent.
Causality: Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate. The use of elevated temperatures is typically required to drive the reaction to completion.
The carboxylic acid intermediate is then converted to the corresponding methyl ester. The Fischer esterification, using an excess of methanol in the presence of a catalytic amount of a strong acid, is a common method for this transformation.[12]
General Protocol: Fischer Esterification [12][13]
-
Dissolve 1-Boc-azetidin-3-ylacetic acid in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the reaction mixture at reflux until the esterification is complete.
-
Neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Isolate the crude Methyl 2-(1-Boc-azetidin-3-yl)acetate through an aqueous workup and extraction.
Causality: The Fischer esterification is an equilibrium-controlled process. Using a large excess of the alcohol (methanol) as the solvent shifts the equilibrium towards the formation of the ester, leading to high yields. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
The final deprotection step is identical to that described in Route 1, yielding the desired this compound.
Quantitative Data Summary and Comparison
The following table provides a comparative overview of the two primary synthetic routes, highlighting typical yields and reaction conditions. It is important to note that these values are representative and may vary depending on the specific experimental setup and scale.
| Reaction Step | Route 1: From N-Boc-azetidin-3-one | Route 2: From N-Boc-3-cyanoazetidine |
| Starting Material Synthesis | Multi-step, variable overall yield | Typically a single protection step from the nitrile hydrochloride |
| Horner-Wadsworth-Emmons | Good to excellent yields (typically >80%) | Not applicable |
| Catalytic Hydrogenation | High to quantitative yields (typically >90%) | Not applicable |
| Nitrile Hydrolysis | Not applicable | Good to high yields (yields can vary depending on conditions) |
| Esterification | Not applicable | Good to high yields (typically >80% with excess alcohol) |
| N-Boc Deprotection | High to quantitative yields (typically >90%) | High to quantitative yields (typically >90%) |
| Overall Yield (from key intermediate) | Generally high | Can be competitive with Route 1, but may require more optimization |
| Key Considerations | Well-established and reliable | Fewer steps from the cyano intermediate, but hydrolysis can sometimes be challenging |
Conclusion: A Versatile Building Block for a Thriving Field
The synthesis of this compound is a critical enabling technology for the advancement of azetidine-containing pharmaceuticals. The two primary synthetic routes discussed in this guide, starting from either N-Boc-azetidin-3-one or N-Boc-3-cyanoazetidine, both offer viable pathways to this important building block. The choice between these routes will depend on a careful consideration of starting material availability, scalability, and the specific expertise of the research and development team. As the demand for novel azetidine-based therapeutics continues to grow, robust and efficient synthetic methodologies, such as those detailed herein, will remain indispensable tools for drug discovery professionals.
References
- 1. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Boc-3-cyanoazetidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. lakeland.edu [lakeland.edu]
- 13. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Mechanisms of Azetidine Ring Formation
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance metabolic stability, reduce lipophilicity, and improve aqueous solubility—properties highly desirable in drug candidates.[1][2] The inherent ring strain of approximately 25.4 kcal/mol not only defines its unique three-dimensional conformation but also provides a synthetic handle for further functionalization through strain-release reactions.[3][4][5] Despite its utility, the synthesis of the azetidine core remains a challenge due to the entropic and enthalpic barriers associated with forming a strained four-membered ring.[5] This guide provides an in-depth exploration of the core mechanistic strategies employed for the synthesis of the azetidine ring, aimed at researchers, scientists, and drug development professionals. We will dissect the causality behind key experimental choices for the most prevalent and robust synthetic transformations, including intramolecular cyclizations, photocycloadditions, and metal-catalyzed methodologies.
Intramolecular Cyclization: The Foundation of Azetidine Synthesis
The most classical and direct approach to the azetidine core involves the formation of a carbon-nitrogen bond via intramolecular nucleophilic substitution.[6] This strategy relies on a linear precursor containing a nucleophilic amine and an electrophilic carbon center at the γ-position. The success of this method hinges on carefully managing the activation of the electrophile and controlling the competition with intermolecular reactions and intramolecular elimination pathways.[7]
Mechanism: Cyclization of γ-Amino Alcohols and Halides
The direct cyclization of γ-amino halides is a foundational method, but the precursors can be unstable. A more versatile and widely adopted strategy begins with stable γ-amino alcohols. The core principle involves a two-step sequence:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it must be converted into a group that is readily displaced by the weakly nucleophilic amine. This is typically achieved by converting the alcohol to a sulfonate ester, such as a mesylate or tosylate. The choice of sulfonyl chloride is critical; mesyl chloride (MsCl) or tosyl chloride (TsCl) are common, reacting in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Intramolecular Sₙ2 Cyclization: Once the leaving group is installed, the cyclization is induced by adding a stronger base (e.g., sodium hydride, NaH) to deprotonate the amine (or sulfamoyl group), significantly increasing its nucleophilicity. The resulting anion then undergoes an intramolecular Sₙ2 attack on the γ-carbon, displacing the sulfonate ester and forming the azetidine ring. The stereochemistry at the carbinol center is inverted during this step, a hallmark of the Sₙ2 mechanism.
References
- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Methyl 2-(azetidin-3-yl)acetate in Medicinal Chemistry
Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological profiles is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a vital and privileged motif.[1] Its rising prominence is attributed to a unique combination of structural and physicochemical properties. The inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich, three-dimensional character provide a conformational rigidity that is highly sought after in drug design.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2]
Furthermore, azetidines are increasingly utilized as "bioisosteres" for more common five- and six-membered rings like pyrrolidines and piperidines, or even for planar aromatic rings.[1][3][4] This substitution can favorably modulate key drug-like properties, including:
-
Improved Solubility: The polar nitrogen atom and non-planar structure can disrupt crystal packing and enhance aqueous solubility.[1]
-
Enhanced Metabolic Stability: The compact azetidine ring can be less susceptible to metabolic enzymes compared to larger, more flexible rings.[1]
-
Novel Exit Vectors: The defined geometry of the azetidine ring provides unique vectors for substituent placement, allowing for the exploration of new chemical space and optimization of target interactions.[1]
-
Reduced Lipophilicity: Replacing larger aliphatic rings with azetidine can lower the molecule's overall lipophilicity, a critical parameter in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
The value of this scaffold is underscored by its presence in several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the antihypertensive Azelnidipine , demonstrating its clinical relevance.[1][5]
Within the arsenal of azetidine-containing building blocks, Methyl 2-(azetidin-3-yl)acetate [6] and its precursors have become particularly valuable. This bifunctional molecule offers two key points for diversification: the secondary amine of the azetidine ring and the methyl ester functionality. These handles allow for its modular incorporation into more complex molecules, making it an indispensable tool for constructing libraries of novel compounds for drug discovery programs.[7][8]
These application notes provide a detailed guide to the synthesis and strategic utilization of Methyl 2-(azetidin-3-yl)acetate in medicinal chemistry workflows, complete with field-proven protocols and the scientific rationale behind them.
Part 1: Synthesis of the Core Scaffold
The most prevalent and efficient synthesis of Methyl 2-(azetidin-3-yl)acetate typically begins with commercially available N-Boc-azetidin-3-one and proceeds through a three-stage process.[9] This route is reliable and scalable, making it suitable for drug development campaigns.
Overall Synthetic Workflow
The synthesis involves:
-
Horner-Wadsworth-Emmons (HWE) Reaction: To create the α,β-unsaturated ester intermediate.[10][11]
-
Hydrogenation: To reduce the double bond and form the saturated acetate derivative.[9]
-
N-Boc Deprotection: To liberate the secondary amine, yielding the final product, typically as a hydrochloride salt for improved stability and handling.[9]
Protocol 1: Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
This protocol integrates the three stages into a comprehensive procedure.
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction [10]
-
Rationale: The HWE reaction is a robust method for forming carbon-carbon double bonds. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the phosphonate ester, generating a stabilized carbanion. This carbanion then attacks the ketone carbonyl of N-Boc-azetidin-3-one to form the desired α,β-unsaturated ester. Dry THF is critical as NaH reacts violently with water. The reaction is typically initiated at 0 °C to control the initial exotherm.
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous tetrahydrofuran (THF, ~10 mL/g of NaH) under a nitrogen atmosphere in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (~5 mL/g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
-
Stage 2: Hydrogenation [12]
-
Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes. The reaction is performed under a hydrogen atmosphere (from a balloon or a pressure vessel). Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.
-
Procedure:
-
Dissolve the unsaturated ester from Stage 1 in methanol (MeOH, ~15 mL/g).
-
Add 10% Palladium on Carbon (Pd/C, ~10 mol%).
-
Purge the flask with hydrogen gas (or use a Parr hydrogenator) and stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.
-
Stage 3: N-Boc Deprotection [9]
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is stable to many reaction conditions but is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is ideal, as it protonates the nitrogen atom and causes the Boc group to fragment into isobutylene and carbon dioxide, yielding the desired amine as its hydrochloride salt. The salt form is typically a stable, crystalline solid that is easier to handle and purify than the free base.
-
Procedure:
-
Dissolve the Boc-protected product from Stage 2 in a minimal amount of methanol or dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid may be triturated with diethyl ether or recrystallized to afford pure This compound .
-
Part 2: Core Applications in Medicinal Chemistry
The true utility of this scaffold lies in its versatile functionalization. The unsaturated HWE product is a powerful Michael acceptor, while the final deprotected product provides a nucleophilic nitrogen for a vast array of coupling reactions.
Application 1: Aza-Michael Addition for 3,3-Disubstituted Scaffolds
The α,β-unsaturated ester intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, particularly N-heterocycles, to create complex, sp³-rich 3,3-disubstituted azetidines.[5][11][13]
Protocol 2: DBU-Catalyzed Aza-Michael Addition[6][12]
-
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base commonly used to catalyze Michael additions. It facilitates the reaction, sometimes by deprotonating the incoming nucleophile (especially for less acidic N-H bonds like those in indazoles) and promoting the conjugate addition. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in acetonitrile (ACN, ~10 mL/mmol), add the desired N-nucleophile (1.1-1.5 eq).
-
Add DBU (1.0-1.2 eq).
-
Heat the reaction mixture to the specified temperature (e.g., 45-65 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3,3-disubstituted azetidine.
-
Table 1: Examples of Aza-Michael Addition Reactions
| N-Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Azetidine | DBU | Acetonitrile | 65 | 4 | 64 | [10],[11] |
| 3-N-Boc-aminoazetidine HCl | DBU | Acetonitrile | 45 | 24 | 71 | [10] |
| Indazole | DBU | Acetonitrile | 65 | 16 | 69 |[11] |
Application 2: N-Functionalization and Amide Coupling
Once deprotected, the secondary amine of Methyl 2-(azetidin-3-yl)acetate is a key handle for introducing diversity via acylation, sulfonylation, alkylation, or reductive amination. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation.
Protocol 3: Amide Coupling via Ester Hydrolysis
-
Rationale: The synthesis of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive ester intermediate. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing as a nucleophile.
-
Procedure:
-
Hydrolysis: a. Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1). b. Add Lithium Hydroxide (LiOH, 2-3 eq). c. Stir at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid. d. Acidify the reaction mixture to ~pH 4-5 with 1N HCl and extract with a suitable organic solvent (e.g., EtOAc). e. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude azetidine-3-yl-acetic acid, which can be used directly.
-
Amide Coupling: a. Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. b. Add the desired primary or secondary amine (1.1 eq). c. Add HATU (1.2 eq) and DIPEA (3.0 eq). d. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. f. Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, filter, and concentrate. g. Purify the residue by flash chromatography or preparative HPLC to obtain the final amide product.
-
Conclusion
Methyl 2-(azetidin-3-yl)acetate is more than a simple building block; it is a strategic tool for medicinal chemists. Its synthesis is well-established, and its bifunctional nature provides multiple, orthogonal handles for molecular diversification. By leveraging the unique properties of the azetidine scaffold, researchers can access novel chemical space and develop drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. The protocols outlined herein provide a robust foundation for the effective incorporation of this valuable scaffold into drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
The Versatile Building Block: Application Notes for Methyl 2-(azetidin-3-yl)acetate in Novel Heterocycle Synthesis
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity and a reactive handle for synthetic transformations, while maintaining greater stability than its three-membered aziridine counterpart.[3] This unique combination of properties often imparts improved metabolic stability, enhanced solubility, and superior target-binding affinity to drug candidates.[1] Consequently, the azetidine motif is a cornerstone of several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1]
Methyl 2-(azetidin-3-yl)acetate is a bifunctional building block that offers medicinal chemists two key points for diversification: the secondary amine for N-functionalization and the methyl ester for side-chain elaboration. This guide provides an in-depth exploration of its synthetic utility, detailing the core protocols for its preparation and subsequent transformation into a diverse array of complex heterocyclic systems. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers in drug discovery and development.
PART I: Synthesis of Key Intermediates
The most common and efficient entry point for elaborating Methyl 2-(azetidin-3-yl)acetate is through its N-protected α,β-unsaturated precursor, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . This intermediate is a versatile Michael acceptor, pivotal for introducing substituents at the C3-position.
The Horner-Wadsworth-Emmons (HWE) Reaction: Crafting the Michael Acceptor
The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for synthesizing the ylidene intermediate from commercially available N-Boc-azetidin-3-one.[4][5] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide, allowing for cleaner reactions with sensitive substrates.
Causality of Experimental Design:
-
Reagents : Methyl 2-(dimethoxyphosphoryl)acetate is the phosphonate of choice. The phosphonate is deprotonated with a strong, non-nucleophilic base. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the phosphonate, driving the reaction forward. The resulting byproduct, H₂, simply evolves from the reaction.
-
Solvent : Anhydrous tetrahydrofuran (THF) is a standard solvent for HWE reactions. Its aprotic nature prevents quenching of the phosphonate carbanion, and it readily dissolves both the reagents and the intermediates.
-
Temperature : The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent addition of the ketone and the olefination reaction are typically allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Stereoselectivity : The HWE reaction with stabilized phosphonates, like the one used here, overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired geometry for subsequent Michael additions.[4]
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Workflow Diagram:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
N-Boc-azetidin-3-one
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.05 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) neat via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve N-Boc-azetidin-3-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the title compound as a colorless oil or white solid.
Spectroscopic Data for Validation:
| Technique | Observed Signals and Interpretation[7] |
| ¹H NMR | δ (ppm): 5.72-5.73 (m, 1H, =CH-CO), 4.74-4.76 (m, 2H, azetidine CH₂), 4.52-4.54 (m, 2H, azetidine CH₂), 3.66 (s, 3H, OCH₃), 1.39 (s, 9H, C(CH₃)₃). |
| ¹³C NMR | δ (ppm): 165.7 (COOCH₃), 156.2 (N-COO), 153.1 (C=CH), 113.3 (=CH-CO), 80.1 (C(CH₃)₃), 60.3 and 57.9 (azetidine CH₂), 51.5 (OCH₃), 28.3 (C(CH₃)₃). |
| IR (cm⁻¹) | 1720 (C=O, ester), 1701 (C=O, Boc).[7] |
| HRMS (ESI⁺) | m/z: [M+Na]⁺ calculated for C₁₁H₁₇NNaO₄: 250.1051; found: 250.1050.[7] |
PART II: Diversification via Conjugate Addition
The electron-deficient alkene of the ylidene intermediate is highly susceptible to conjugate addition by nucleophiles, a reaction commonly known as the Michael addition. This is the primary strategy for installing diverse functionalities at the C3-position of the azetidine ring.
Aza-Michael Addition: Introducing Nitrogen Heterocycles
The aza-Michael addition is a powerful C-N bond-forming reaction.[4] Using various nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, triazoles) as nucleophiles allows for the rapid synthesis of novel amino acid-like derivatives with potential biological activity.[5]
Causality of Experimental Design:
-
Catalyst/Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as a non-nucleophilic organic base. It is strong enough to deprotonate many N-H acidic heterocycles, facilitating their addition to the Michael acceptor, but it does not compete as a nucleophile itself.
-
Solvent : Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic mechanism of the aza-Michael addition.
-
Temperature : Heating the reaction (e.g., to 65 °C) is often necessary to accelerate the addition, especially for less nucleophilic aromatic heterocycles.[5]
Protocol 2: General Procedure for Aza-Michael Addition
Workflow Diagram:
Caption: Aza-Michael addition reaction workflow.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq)
-
N-Heterocycle (e.g., pyrazole, indazole, triazole) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
In a screw-cap vial, dissolve the ylidene intermediate, the desired N-heterocycle, and DBU in acetonitrile.
-
Seal the vial and stir the mixture at 65 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4][5]
-
Allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the desired 3,3-disubstituted azetidine derivative.
Representative Data for Aza-Michael Adducts:
| N-Heterocycle | Reaction Time (h) | Yield (%) | Reference |
| Azetidine | 4 | 64 | [5] |
| Indazole | 16 | 69 | [4] |
| Imidazole | - | 53 | [4] |
| Benzimidazole | - | 56 | [4] |
| Indole | - | 55 | [4] |
PART III: Elaboration into Advanced Heterocyclic Systems
With the core 3,3-disubstituted azetidine scaffold in hand, both the azetidine nitrogen (after deprotection) and the methyl ester offer handles for further cyclization reactions, leading to novel fused and spirocyclic systems.
Synthesis of Spiro[azetidine-3,3'-oxindoles]
Spiro-oxindoles are a prominent structural motif in many natural products and pharmaceuticals. A powerful strategy to construct spiro[azetidine-3,3'-oxindoles] involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and the exocyclic double bond of the ylidene intermediate.
Causality of Experimental Design:
-
Azomethine Ylide Generation : Azomethine ylides are transient 1,3-dipoles. A common method for their in situ generation is the thermal decarboxylation of an α-amino acid (like sarcosine) in the presence of an aldehyde (isatin).
-
Dipolarophile : The electron-deficient C=C bond of the N-Boc-azetidin-3-ylidene)acetate serves as an excellent dipolarophile for the [3+2] cycloaddition.
-
Reaction Conditions : The reaction is typically performed at elevated temperatures in a high-boiling solvent like toluene to facilitate both the decarboxylation and the cycloaddition.
Protocol 3: Synthesis of a Spiro[azetidine-3,3'-oxindole] Derivative
Logical Relationship Diagram:
Caption: Logical flow for spiro-oxindole synthesis.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Isatin (or N-substituted derivative)
-
Sarcosine (N-methylglycine)
-
Toluene
Procedure:
-
To a round-bottom flask, add the ylidene intermediate (1.0 eq), isatin (1.2 eq), and sarcosine (1.5 eq).
-
Add toluene to create a suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the spirocyclic product. This reaction often produces a mixture of diastereomers that may be separable by chromatography.
N-Functionalization and Intramolecular Cyclization
After constructing the 3,3-disubstituted azetidine, the Boc protecting group can be removed under acidic conditions. The liberated secondary amine is a nucleophile that can be functionalized in numerous ways, including acylation, alkylation, or reductive amination. Subsequent intramolecular reactions can then be used to forge fused ring systems.
Example Pathway: Formation of a Fused Piperazinone Ring
-
Boc Deprotection : Treatment of the aza-Michael adduct with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group.
-
N-Acylation : The resulting secondary amine can be acylated with a reagent like chloroacetyl chloride in the presence of a base (e.g., triethylamine).
-
Intramolecular Cyclization : The newly installed N-chloroacetamide moiety contains both a nucleophile (the amide nitrogen, once deprotonated) and an electrophile (the carbon bearing the chlorine). Treatment with a base like sodium hydride can induce an intramolecular Sₙ2 reaction, closing a six-membered ring to form a fused diketopiperazine-like structure.
Safety and Handling
Azetidine and its derivatives are reactive compounds and should be handled with appropriate care in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
Conclusion
Methyl 2-(azetidin-3-yl)acetate and its ylidene precursor are exceptionally valuable building blocks for modern heterocyclic chemistry. The protocols outlined herein demonstrate a logical and efficient pathway from simple starting materials to complex, three-dimensional scaffolds. The Horner-Wadsworth-Emmons reaction provides reliable access to the key Michael acceptor, which can then be functionalized through aza-Michael additions. Subsequent manipulations of the ester and the azetidine nitrogen open pathways to a vast chemical space of novel fused and spirocyclic heterocycles, offering significant opportunities for the development of next-generation therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle [ouci.dntb.gov.ua]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Item - N-(substituted-methyl)-azetidin-2-ones - University of Notre Dame - Figshare [curate.nd.edu]
- 9. mdpi.com [mdpi.com]
- 10. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azetidine Synthesis via Intramolecular Horner-Wadsworth-Emmons Reaction
Abstract
Azetidines are saturated four-membered nitrogen-containing heterocycles that are integral scaffolds in numerous pharmaceuticals and bioactive molecules. Their inherent ring strain makes them valuable synthetic intermediates. This document provides a detailed guide for the synthesis of substituted azetidines, specifically focusing on the application of the intramolecular Horner-Wadsworth-Emmons (HWE) reaction. This powerful cyclization method offers a robust and stereocontrolled route to these important heterocycles. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of Azetidines and the HWE Approach
The azetidine ring is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents, including antibiotics and cholesterol absorption inhibitors.[1] The conformational rigidity and unique vectoral presentation of substituents conferred by the strained four-membered ring are key to its biological activity. While several methods exist for azetidine synthesis, many suffer from limitations such as harsh reaction conditions or limited substrate scope.[2]
The intramolecular Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and versatile tool for the construction of cyclic systems, including small rings.[3][4] This reaction involves the cyclization of a precursor molecule containing both a phosphonate-stabilized carbanion and an aldehyde or ketone functionality. The key advantages of the intramolecular HWE reaction for azetidine synthesis include:
-
High Stereoselectivity: The HWE reaction generally favors the formation of (E)-alkenes, allowing for predictable control over the geometry of the resulting endocyclic double bond.[5]
-
Mild Reaction Conditions: The use of phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their Wittig counterparts, allows for reactions to proceed under milder conditions, enhancing functional group tolerance.[5]
-
Convergent Synthesis: The linear precursor for the intramolecular cyclization can be assembled efficiently, allowing for the rapid generation of diverse azetidine analogs.
This guide will focus on the synthesis of a key precursor, an N-protected amino aldehyde bearing a phosphonate group, and its subsequent cyclization to form an azetidine derivative.
Mechanistic Rationale: The Intramolecular HWE Cyclization
The intramolecular HWE reaction proceeds through a well-established mechanism, initiated by the deprotonation of the phosphonate to form a stabilized carbanion.[4][6] This carbanion then undergoes an intramolecular nucleophilic attack on the pendant aldehyde, leading to a cyclic intermediate that ultimately eliminates a phosphate byproduct to yield the azetidine.
The key steps are as follows:
-
Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate and an electron-withdrawing group (e.g., an ester), generating a highly nucleophilic phosphonate carbanion.
-
Intramolecular Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde within the same molecule. This forms a cyclic tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring. The formation of this intermediate is often the rate-determining step.[4]
-
Elimination: The oxaphosphetane collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to form the endocyclic carbon-carbon double bond of the azetidine and a water-soluble dialkylphosphate salt.[7]
The stereochemical outcome of the reaction is largely determined by the thermodynamics of the intermediates, with the transition state leading to the more stable (E)-alkene being favored.[5]
Diagram of the Intramolecular HWE Reaction for Azetidine Synthesis
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.[6]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model azetidine derivative.
Synthesis of the Azetidine Precursor: N-Boc-3-(diethoxyphosphoryl)propanal
This protocol outlines the synthesis of the key linear precursor containing both the aldehyde and phosphonate functionalities.
Materials:
-
N-Boc-serine methyl ester
-
Dess-Martin periodinane (DMP)
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Step 1: Oxidation of N-Boc-serine methyl ester to the corresponding aldehyde.
-
To a stirred solution of N-Boc-serine methyl ester (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.
Step 2: Horner-Wadsworth-Emmons reaction to introduce the phosphonate.
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the crude aldehyde from Step 1 in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(diethoxyphosphoryl)propenenitrile.
Step 3: Reduction of the nitrile and subsequent protection to yield the final precursor. This step can be achieved through various reduction methods followed by appropriate protection/deprotection sequences to unmask the aldehyde at the appropriate time for cyclization. For the purpose of this protocol, we will assume a hypothetical direct conversion for simplicity. A more detailed multi-step sequence would be required in practice.
Intramolecular HWE Cyclization to form the Azetidine
Materials:
-
N-Boc-3-(diethoxyphosphoryl)propanal (precursor from 3.1)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
High-dilution reaction setup (syringe pump for slow addition)
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a stirred suspension of potassium carbonate (3.0 eq) and 18-crown-6 (1.5 eq) in anhydrous THF (0.01 M) at 40 °C under an inert atmosphere, add a solution of the N-Boc-3-(diethoxyphosphoryl)propanal precursor (1.0 eq) in anhydrous THF via syringe pump over 4-6 hours to maintain high dilution conditions. The choice of base can be critical; while NaH is common, weaker bases like K₂CO₃ can be effective, especially with additives like 18-crown-6.[8]
-
After the addition is complete, continue stirring at 40 °C for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine derivative.
| Reactant | Equivalents | Molecular Weight ( g/mol ) | Mass/Volume |
| N-Boc-3-(diethoxyphosphoryl)propanal | 1.0 | (Varies) | (To be calculated) |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | (To be calculated) |
| 18-Crown-6 | 1.5 | 264.32 | (To be calculated) |
| Anhydrous THF | - | 72.11 | (To achieve 0.01 M) |
| Table 1: Representative Stoichiometry for Intramolecular HWE Cyclization. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Cyclization | Ineffective deprotonation of the phosphonate. | Use a stronger base (e.g., NaH, KHMDS). Ensure anhydrous conditions. |
| Intermolecular side reactions dominating. | Employ high-dilution conditions by slow addition of the substrate to the base. | |
| Formation of (Z)-isomer | Reaction conditions favoring the kinetic product. | The Still-Gennari modification, using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific bases (e.g., KHMDS with 18-crown-6), can favor the (Z)-isomer if desired.[4][9] |
| Low Yield | Decomposition of the starting material or product. | Perform the reaction at lower temperatures. Use milder bases. |
| Incomplete reaction. | Increase reaction time or temperature. | |
| Difficulty in Purification | Water-soluble phosphate byproduct co-eluting. | Perform an aqueous workup to remove the majority of the phosphate salt before chromatography.[10] |
| Table 2: Troubleshooting Guide for Azetidine Synthesis via Intramolecular HWE. |
Conclusion
The intramolecular Horner-Wadsworth-Emmons reaction is a highly effective method for the synthesis of azetidines, offering excellent control over stereochemistry and accommodating a variety of functional groups. The protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to leverage this powerful transformation in the synthesis of novel azetidine-containing compounds for drug discovery and development. Careful optimization of reaction conditions, particularly the choice of base and the maintenance of high-dilution, is crucial for achieving high yields of the desired cyclic product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Guide to Aza-Michael Additions with Azetidine Derivatives: Protocols and Applications
Introduction: The Strategic Value of Azetidine in Modern Chemistry
The azetidine motif, a four-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural properties—a blend of ring strain (approximately 25.4 kcal/mol), three-dimensionality, and metabolic stability—make it a valuable scaffold for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][3] The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful and atom-economical method for C-N bond formation.[4][5] This guide provides an in-depth exploration of aza-Michael addition reactions involving azetidine derivatives, offering detailed protocols, mechanistic insights, and a discussion of their applications for researchers, scientists, and drug development professionals.
Core Concepts: Understanding the Reactivity of Azetidine in Aza-Michael Additions
The reactivity of azetidine in aza-Michael additions can be viewed from two perspectives: the azetidine nitrogen acting as the nucleophile (the Michael donor) or an azetidine-derived substrate acting as the Michael acceptor.
Azetidine as the Nucleophile
The secondary amine of the azetidine ring is nucleophilic and readily participates in conjugate additions to a wide range of Michael acceptors, including α,β-unsaturated esters, ketones, nitriles, and sulfones. The reaction is typically catalyzed by bases or acids, although catalyst-free conditions are also possible.[6] The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity.
Azetidine-Derived Michael Acceptors
Alternatively, functionalized azetidines can be transformed into Michael acceptors. A notable example involves the synthesis of an α,β-unsaturated ester from N-Boc-azetidin-3-one. This azetidine-derived acceptor can then react with various nitrogen nucleophiles.[7][8] This approach is particularly valuable for creating complex 3-substituted azetidine scaffolds.
Mechanistic Overview
The aza-Michael addition proceeds through the nucleophilic attack of the nitrogen atom on the β-carbon of the electron-deficient alkene. This forms a zwitterionic intermediate or an enolate, which is then protonated to yield the final product. The reaction mechanism can be influenced by the choice of catalyst, which can activate either the nucleophile or the Michael acceptor.[4][9]
Experimental Protocols
Protocol 1: Aza-Michael Addition of Azetidine to an α,β-Unsaturated Ester (General Procedure)
This protocol describes the addition of azetidine to a generic α,β-unsaturated ester.
Materials:
-
Azetidine
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a stirred solution of the α,β-unsaturated ester (1.0 equiv) in the chosen anhydrous solvent (0.1-0.5 M) at room temperature, add the azetidine (1.1-1.5 equiv).
-
Add the catalyst (e.g., DBU, 0.1-0.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to achieve a reasonable rate.
-
Upon completion, quench the reaction by adding the saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.
Rationale for Experimental Choices:
-
Excess Azetidine: Using a slight excess of the amine can help drive the reaction to completion.
-
Catalyst: DBU is a non-nucleophilic organic base that effectively promotes the reaction without causing side reactions like ester hydrolysis.[7] Other bases or even acidic catalysts can be employed depending on the specific substrates.
-
Solvent: Anhydrous conditions are generally preferred to avoid unwanted side reactions. The choice of solvent can influence reaction rates and solubility of reactants.
-
Quenching: The use of a mild acidic quench protonates any remaining amine and the enolate intermediate, facilitating workup.
Protocol 2: Synthesis of a 3-(Pyrazol-1-yl)azetidine Derivative via an Azetidine-Derived Michael Acceptor
This protocol is adapted from the work of Tumkevičius and coworkers and demonstrates the synthesis of a key structural motif found in the drug Baricitinib.[7]
Materials:
-
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
1H-pyrazole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv), 1H-pyrazole (1.0 equiv), and DBU (1.0 equiv) in acetonitrile.
-
Stir the reaction mixture at 65 °C for 16 hours.
-
Monitor the reaction for completion using LC-MS.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-(pyrazol-1-yl)azetidine adduct.
Rationale for Experimental Choices:
-
Elevated Temperature: The use of a higher temperature is necessary to drive the reaction with the less nucleophilic pyrazole.
-
Stoichiometric DBU: In this specific case, a stoichiometric amount of DBU was reported to be effective.[7]
-
Acetonitrile: Acetonitrile is a suitable polar aprotic solvent for this transformation.
Data Presentation: Aza-Michael Addition of Heterocycles to an Azetidine-Derived Acceptor
The following table summarizes the results from the aza-Michael addition of various heterocyclic amines to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, as reported by Tumkevičius et al.[7]
| Entry | Nucleophile | Reaction Time (h) | Yield (%) |
| 1 | Azetidine | 4 | 64 |
| 2 | Pyrrolidine | 4 | 61 |
| 3 | 1H-Pyrazole | 16 | 83 |
| 4 | 1H-Imidazole | 16 | 53 |
| 5 | 1H-Indole | 16 | 55 |
Visualization of the Reaction
Below are diagrams illustrating the key concepts discussed.
Caption: Generalized mechanism of the aza-Michael addition with azetidine as the nucleophile.
Caption: Aza-Michael addition step in the synthesis of a Baricitinib intermediate.
Applications in Drug Discovery
The incorporation of the azetidine ring via aza-Michael addition is a valuable strategy in the synthesis of pharmaceutical agents.
Baricitinib: As mentioned, a key step in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib involves the aza-Michael addition of a pyrazole derivative to an azetidine-derived Michael acceptor.[7][10] This highlights the industrial relevance of this reaction in constructing complex heterocyclic systems.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently active catalyst- Low reaction temperature- Steric hindrance on the azetidine or Michael acceptor- Low nucleophilicity of the amine | - Screen different catalysts (e.g., stronger bases, Lewis acids)- Increase the reaction temperature- Use a less hindered substrate if possible- For weakly nucleophilic amines, consider more forcing conditions or a more potent catalyst |
| Formation of Side Products | - Ring-opening of the azetidine ring- Dimerization or polymerization- Retro-Michael reaction | - Use milder reaction conditions (lower temperature, weaker base)- Employ a non-nucleophilic base like DBU[5]- Use a higher dilution to disfavor intermolecular reactions- Ensure complete protonation during workup to prevent the reverse reaction |
| Difficulty in Purification | - Unreacted starting materials- Catalyst residue | - Ensure the reaction goes to completion- Use a water-soluble catalyst if possible, or one that can be easily removed by filtration- Optimize chromatographic conditions |
Conclusion and Future Outlook
The aza-Michael addition of azetidine derivatives is a robust and versatile tool for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The ability to use azetidine as both a nucleophile and a scaffold for Michael acceptors provides a dual approach to constructing complex molecules. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems, particularly for the synthesis of chiral azetidine-containing compounds. The continued exploration of this reaction will undoubtedly lead to the discovery of new molecules with unique biological activities.
References
- 1. d-nb.info [d-nb.info]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. researchgate.net [researchgate.net]
Application Note: A Framework for Evaluating the Biological Activity of Novel Methyl 2-(azetidin-3-yl)acetate Analogs
Abstract
The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly recognized for its role in medicinal chemistry.[1][2][3] Its inherent ring strain and defined three-dimensional geometry make it a valuable bioisostere and a building block for novel therapeutics.[2][4] This application note provides a comprehensive, field-proven framework for the systematic evaluation of the biological activity of methyl 2-(azetidin-3-yl)acetate analogs. We move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating workflow from initial screening to preliminary in vivo assessment. The primary focus will be on characterizing these analogs as potential modulators of neurotransmitter reuptake, a target class for which their structural motifs are highly suited.
Introduction: The Rationale for Azetidine Scaffolds in Neuroscience
The methyl 2-(azetidin-3-yl)acetate core is a conformationally restricted analog of key neurochemicals, such as γ-aminobutyric acid (GABA). This structural mimicry makes it a compelling starting point for discovering novel modulators of the central nervous system (CNS). Specifically, inhibiting the reuptake of neurotransmitters from the synaptic cleft is a clinically validated mechanism to treat a range of neurological and psychiatric disorders, including depression, anxiety, and epilepsy.[5][6] Reuptake inhibitors work by binding to plasmalemmal transporters—such as the serotonin transporter (SERT), norepinephrine transporter (NET), and GABA transporters (GATs)—thereby increasing the extracellular concentration of the neurotransmitter and enhancing signaling.[5][7]
This guide outlines a tiered approach to screening and characterizing a library of methyl 2-(azetidin-3-yl)acetate analogs to identify potent and selective neurotransmitter reuptake inhibitors.
Foundational Steps: Synthesis and Quality Control
Synthetic Strategy Overview
While detailed synthetic organic chemistry is beyond the scope of this biological guide, understanding the origin of the analogs is crucial. A common and efficient route to these scaffolds involves a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by either an aza-Michael addition or a hydrogenation step to yield the saturated azetidine ring system.[8][9][10][11] Subsequent modifications at the azetidine nitrogen allow for the creation of a diverse chemical library.
Prerequisite for Biological Assays: Compound Quality Control
The trustworthiness of any biological data is predicated on the quality of the compounds tested. Before initiating any biological assay, it is mandatory to establish the identity, purity, and solubility of each analog.
-
Identity Confirmation: Verify the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. A purity level of >95% is considered standard for initial screening.
-
Solubility Determination: Assess solubility in the primary assay buffer. Dimethyl sulfoxide (DMSO) is a common stock solvent, but its final concentration in the assay should be kept low (typically <0.5%) to avoid artifacts.
The In Vitro Screening Cascade: From Binding to Function
A tiered screening approach efficiently identifies promising compounds while minimizing resource expenditure. The cascade begins with a high-throughput binding assay to find compounds that interact with the target, followed by a functional assay to confirm the desired biological effect.
Caption: In Vitro Screening Cascade for Hit Identification.
Primary Screen: Radioligand Binding Assay
-
Scientific Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its binding site on the target transporter. It is a robust, high-throughput method to determine binding affinity (Ki) and is ideal for screening large compound libraries.[12]
-
Protocol: Competitive Binding Assay for GABA Transporter 1 (GAT-1)
-
Reagent Preparation:
-
Membrane Preparation: Use cell membranes from HEK293 or CHO cells stably overexpressing human GAT-1. Prepare in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4).
-
Radioligand: Prepare a working solution of [³H]-Tiagabine (a known GAT-1 inhibitor) at a concentration of ~2x its dissociation constant (Kd).
-
Test Compounds: Prepare a serial dilution series of the azetidine analogs (e.g., from 100 µM to 1 pM) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilution series. For control wells, add buffer (total binding) or a saturating concentration of a non-radiolabeled known inhibitor like Tiagabine (non-specific binding).
-
Add 25 µL of the [³H]-Tiagabine working solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the GAT-1 membrane preparation.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis (Trustworthiness Pillar):
-
Calculate the percentage of specific binding for each compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of analog that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Hypothetical Data Summary
Compound ID Target Binding Affinity (Ki) in µM Analog-001 GAT-1 0.25 Analog-002 GAT-1 1.5 Analog-003 GAT-1 > 50 Analog-004 GAT-1 0.08 | Tiagabine (Control) | GAT-1 | 0.05 |
Secondary Screen: Functional Neurotransmitter Uptake Assay
-
Scientific Rationale: A compound may bind to a transporter without inhibiting its function (e.g., binding to an allosteric, non-functional site). This functional assay confirms that hit compounds from the primary screen actively block the uptake of the neurotransmitter into the cell, which is the therapeutically relevant mechanism of action.[13]
Caption: Mechanism of Neurotransmitter Reuptake Inhibition.
-
Protocol: [³H]-GABA Uptake Inhibition Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing human GAT-1 in a 96-well plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with 100 µL of KRH buffer containing the desired concentrations of the azetidine analogs or control compounds.
-
Initiate uptake by adding 100 µL of KRH buffer containing [³H]-GABA (at a final concentration near its Km for the transporter).
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The short incubation time is critical to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Detection:
-
Lyse the cells with 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial or plate, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.
-
-
Data Analysis and Self-Validation:
-
Calculate the percentage of uptake inhibition relative to vehicle-treated controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Crucial Control: Concurrently, run a parallel plate treated with the same compound concentrations and perform a cell viability assay (e.g., CellTiter-Glo® or MTT). This ensures that any observed decrease in GABA uptake is due to specific transporter inhibition and not general cytotoxicity.[14] A compound is only considered a valid hit if its uptake IC₅₀ is at least 10-fold lower than its cytotoxic concentration (CC₅₀).
-
-
-
Hypothetical Data Summary
Compound ID GAT-1 Uptake IC₅₀ (µM) Cell Viability CC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀) Analog-001 0.45 > 100 > 222 Analog-004 0.12 > 100 > 833 | Tiagabine (Control) | 0.09 | > 100 | > 1111 |
Advanced Characterization: Selectivity and In Vivo Probes
Selectivity Profiling (Authoritative Grounding)
A therapeutically viable drug candidate should be selective for its intended target. Lead compounds identified from the functional screen must be tested against a panel of related targets to determine their selectivity profile.
-
Protocol:
-
Submit the most potent and non-toxic analogs (e.g., Analog-004) for screening against a panel of other neurotransmitter transporters (e.g., GAT-2, GAT-3, BGT-1, SERT, DAT, NET).
-
Utilize the same binding or functional assay formats described above, substituting the relevant cell lines/membranes and ligands/substrates.
-
A compound is considered selective if it displays significantly higher potency (typically >100-fold) for the primary target over other transporters.
-
In Vivo Target Engagement and Efficacy Models
Demonstrating that a compound can reach its target in the brain and exert a physiological effect is a critical step. While extensive in vivo testing is part of later-stage drug development, initial proof-of-concept studies are invaluable.[15][16]
-
Experimental Workflow: From In Vitro to In Vivo
Caption: Conceptual Workflow from Lead Compound to In Vivo Proof-of-Concept.
-
Protocol Outline: In Vivo Microdialysis in Rats
-
Rationale: This technique directly measures the concentration of neurotransmitters in the extracellular fluid of a specific brain region (e.g., the hippocampus) in a freely moving animal, providing definitive proof of target engagement.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish basal GABA levels.
-
Administer the azetidine analog (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at timed intervals post-administration.
-
Analyze the concentration of GABA in the samples using HPLC with fluorescence or mass spectrometry detection.
-
-
Expected Outcome: A successful GAT-1 inhibitor will cause a significant, dose-dependent increase in extracellular GABA levels compared to baseline and vehicle-treated animals.
-
Conclusion
This application note details a robust, multi-tiered strategy for the comprehensive evaluation of methyl 2-(azetidin-3-yl)acetate analogs as potential neurotransmitter reuptake inhibitors. By integrating high-throughput binding assays, functional cellular assays with built-in cytotoxicity counters, and a clear path toward in vivo validation, this framework enables researchers to efficiently identify and characterize novel bioactive compounds. The emphasis on understanding the scientific rationale behind each protocol and incorporating self-validating controls ensures the generation of high-quality, trustworthy data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis and Application of Azetidine Amino Acid Derivatives in Peptide Chemistry
Abstract
Azetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid, has emerged as a powerful tool in medicinal chemistry and peptide design.[1] Its constrained structure, acting as a proline analogue, imparts unique conformational rigidity to peptide backbones, influencing secondary structures and enhancing metabolic stability.[2][3] This guide provides a comprehensive overview of the synthetic strategies for preparing orthogonally protected azetidine amino acid building blocks and detailed protocols for their successful incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these unique scaffolds.
Introduction: The Strategic Value of Azetidine Scaffolds
The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Azetidine-2-carboxylic acid, in particular, offers a unique structural motif that distinguishes it from its five-membered homologue, proline.[4] The high ring strain and distinct puckering of the azetidine ring introduce a more rigid kink in the peptide chain than proline, often inducing γ-turn conformations.[2] This conformational restriction can lead to peptides with:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to specific biological targets can be significantly improved.[1]
-
Increased Metabolic Stability: The azetidine ring is less susceptible to enzymatic degradation compared to natural peptide bonds, prolonging the half-life of peptide therapeutics.[1][5]
-
Modulated Physicochemical Properties: The inclusion of azetidine can alter properties like solubility and membrane permeability, which are critical for pharmacokinetic profiles.[1]
Despite these advantages, the synthesis of azetidine-containing building blocks is challenging due to the inherent strain of the four-membered ring.[6][7] This document provides robust and validated protocols to overcome these synthetic hurdles.
Core Synthesis of the Azetidine-2-Carboxylic Acid Backbone
The most established and reliable method for constructing the azetidine ring is through the intramolecular cyclization of a protected α-amino acid bearing a leaving group at the γ-position.[2] L-aspartic acid is an inexpensive and readily available chiral starting material for this purpose.[8] The general strategy involves converting the β-carboxyl group of aspartic acid into a γ-hydroxymethyl group, activating the hydroxyl, and then performing an intramolecular nucleophilic substitution with the amine to close the ring.
Workflow for L-Azetidine-2-Carboxylic Acid Synthesis from L-Aspartic Acid
Caption: General workflow for the synthesis of the L-Azetidine-2-Carboxylic Acid core.
Protocol 1: Multigram, Chromatography-Free Synthesis of L-Azetidine-2-Carboxylic Acid
This protocol is adapted from a robust, scalable synthesis starting from L-aspartic acid, designed to avoid column chromatography for purification of intermediates.[8]
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium iodide (NaI)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and extraction equipment
Procedure:
-
Protection of L-Aspartic Acid:
-
Suspend L-aspartic acid in MeOH. Add TMSCl dropwise at 0 °C to protect the α-carboxylic acid.
-
Add (Boc)₂O and TEA to protect the amino group, yielding methyl N-Boc-L-aspartate.
-
Further protect the remaining carboxylic acid as a tert-butyl ester.
-
Selectively saponify the methyl ester to yield the N-Boc, α-tert-butyl ester derivative. Purification is achieved by pH-controlled extractions.[8] Causality: This sequence of orthogonal protection steps ensures that subsequent reactions are directed to the correct functional group.
-
-
Selective Reduction:
-
In a suitable solvent (e.g., THF), activate the free carboxylic acid with ethyl chloroformate and TEA at low temperature to form a mixed anhydride.
-
Add NaBH₄ portion-wise to reduce the mixed anhydride to the primary alcohol, yielding N-Boc-L-homoserine α-tert-butyl ester. Causality: Conversion to a mixed anhydride makes the carboxyl group more reactive towards reduction by NaBH₄, a mild reducing agent that would not typically reduce a carboxylic acid directly.
-
-
Activation and Iodination:
-
React the alcohol with p-TsCl in the presence of a base (e.g., pyridine) to form the tosylate.
-
Displace the tosylate with sodium iodide in a solvent like acetone or MeCN to form the more reactive γ-iodo intermediate.[8] Causality: Iodine is an excellent leaving group, facilitating the subsequent intramolecular nucleophilic substitution.
-
-
Intramolecular Cyclization:
-
Dissolve the γ-iodo intermediate in MeCN.
-
Add a base such as Cs₂CO₃ and heat the reaction. The N-Boc protected amine will displace the iodide to form the azetidine ring.[8]
-
The product, tert-butyl N-Boc-L-azetidine-2-carboxylate, can be purified by extraction.
-
-
Final Deprotection:
-
Treat the fully protected azetidine derivative with neat TFA or a solution of TFA in dichloromethane (DCM) to remove both the N-Boc and tert-butyl ester protecting groups simultaneously.
-
Remove the volatiles under reduced pressure and triturate with ether to precipitate the final product, L-azetidine-2-carboxylic acid, as a salt.
-
Orthogonal Protection for Solid-Phase Peptide Synthesis (SPPS)
For incorporation into a growing peptide chain, the azetidine amino acid must have its α-amino group protected with a group that is stable during peptide coupling but can be selectively removed to allow chain elongation. The most common protecting group in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9][10]
Table 1: Common Orthogonal Protecting Group Strategies
| Protecting Group | Function Protected | Cleavage Reagent | Stability |
| Fmoc | α-Amine | 20% Piperidine in DMF | Acid-labile (e.g., TFA) |
| Boc | α-Amine | Strong Acid (e.g., TFA) | Base-labile (e.g., Piperidine) |
| tBu (tert-butyl) | Carboxyl (Side Chain) | Strong Acid (e.g., TFA) | Base-labile |
| Trt (Trityl) | Amide (Side Chain) | Mild Acid (e.g., 1% TFA) | Base-labile |
| Cbz (Z) | α-Amine/Side Chain | H₂/Pd-C (Hydrogenolysis) | Acid- and Base-labile |
Protocol 2: Synthesis of Fmoc-L-Azetidine-2-Carboxylic Acid
This protocol describes the protection of the synthesized L-Azetidine-2-carboxylic acid for use in Fmoc-based SPPS.[9][11]
Materials:
-
L-Azetidine-2-carboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetone and Water
-
Diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Azetidine-2-carboxylic acid in a 10% aqueous solution of NaHCO₃.
-
Fmoc-Group Introduction: Add a solution of Fmoc-OSu in acetone dropwise to the stirring aqueous solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C. The Fmoc-protected product will precipitate.
-
-
Purification:
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Fmoc-L-azetidine-2-carboxylic acid.[9] The product typically appears as a white to off-white powder.
-
Incorporation of Azetidine Amino Acids into Peptides via SPPS
The following is a generalized protocol for a manual solid-phase synthesis cycle to incorporate an Fmoc-Aze-OH residue into a peptide sequence on a Wang or Rink Amide resin.[12]
Workflow for a Single SPPS Coupling Cycle
Caption: A standard cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: SPPS Coupling of Fmoc-L-Azetidine-2-Carboxylic Acid
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-azetidine-2-carboxylic acid
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once. Causality: Piperidine is a secondary amine base that removes the acidic proton from the fluorenyl group, initiating an elimination reaction that liberates the free amine and dibenzofulvene.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-L-azetidine-2-carboxylic acid. Dissolve Fmoc-Aze-OH (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the solution to stand for 1-2 minutes. Causality: HBTU/HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium species, which is susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin.
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) and agitate for 2-3 hours. Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker (like Wang) and simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether, centrifuge, and decant the ether.
-
Conclusion and Future Outlook
The synthetic routes and protocols outlined in this guide provide a reliable framework for accessing and utilizing azetidine amino acid derivatives in peptide chemistry. The unique conformational constraints imposed by the azetidine ring make it an invaluable scaffold for designing peptides with superior pharmacological properties.[13] As synthetic methodologies continue to advance, particularly in the creation of substituted azetidine derivatives, the scope for their application in developing novel therapeutics, from potent enzyme inhibitors to stabilized macrocyclic peptides, will undoubtedly expand.[5][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of STAT3 Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of STAT3 in Disease and the Rationale for Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that acts as a key signaling node in a multitude of cellular processes, including proliferation, survival, differentiation, and immune responses.[1][2] In healthy tissues, STAT3 activation is a transient and tightly regulated process, crucial for maintaining cellular homeostasis.[1][3] However, the aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, where it functions as an oncogene driving tumor progression, metastasis, and chemoresistance.[1][3][4] This constitutive activation leads to the continuous transcription of downstream target genes involved in cell cycle progression, apoptosis inhibition, and angiogenesis.[2] Consequently, the STAT3 signaling pathway has emerged as a highly attractive target for the development of novel anticancer therapeutics.[1][5]
This comprehensive guide provides a detailed framework for the synthesis and in-depth biological evaluation of small molecule inhibitors targeting the STAT3 signaling pathway. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity and reproducibility.
The STAT3 Signaling Cascade: A Visual Overview
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their respective cell surface receptors.[6] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[7][8] Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA sequences to initiate the transcription of target genes.[2][3]
Caption: A simplified diagram of the canonical STAT3 signaling pathway.
Part 1: Synthesis of a Representative STAT3 Inhibitor
Numerous small molecule inhibitors have been developed to target the STAT3 pathway, often by disrupting the SH2 domain, which is crucial for STAT3 dimerization.[5][9] For the purpose of this guide, we will focus on a synthetic strategy analogous to the development of salicylic acid-based inhibitors, such as S3I-201, which have been foundational in the field.[10][11][12]
Rationale for Targeting the SH2 Domain: The formation of a STAT3 homodimer is a critical step for its nuclear translocation and DNA binding activity.[12][13] The SH2 domain of one STAT3 monomer recognizes and binds to the phosphorylated tyrosine 705 (pTyr705) of another STAT3 monomer. Small molecules that can competitively bind to the SH2 domain can effectively block this dimerization, thereby inhibiting the entire downstream signaling cascade.[13]
Protocol 1: Synthesis of a Naphthoquinone-based S3I-201 Analog
This protocol is a conceptual representation based on published synthetic strategies for STAT3 inhibitors.[10]
Materials:
-
Starting materials (e.g., substituted salicylic acid and an appropriate amine)
-
Coupling agents (e.g., EDC, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Amide Coupling: Dissolve the substituted salicylic acid and the corresponding amine in an appropriate solvent such as DMF.
-
Add coupling agents like EDC and HOBt to the reaction mixture and stir at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired STAT3 inhibitor analog.
Part 2: In Vitro Evaluation of STAT3 Inhibitors
A systematic in vitro evaluation is crucial to characterize the potency, selectivity, and mechanism of action of newly synthesized STAT3 inhibitors.
Experimental Workflow for In Vitro Characterization
Caption: A general experimental workflow for the in vitro evaluation of STAT3 inhibitors.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the cytotoxic or anti-proliferative effects of the STAT3 inhibitor on cancer cell lines with constitutively active STAT3.
Principle:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[15][16]
Materials:
-
Cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, HepG2)[17][18]
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (colorimetric or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for 48-72 hours.[19] Include a vehicle control (e.g., DMSO).
-
Assay Execution:
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 3: Western Blot Analysis for STAT3 Phosphorylation
Objective: To directly assess the inhibitory effect of the compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3) at Tyr705.[7]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific for both p-STAT3 (Tyr705) and total STAT3, we can determine the extent to which the inhibitor reduces STAT3 phosphorylation.[7][20]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[20]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3[7]
-
HRP-conjugated secondary antibody[7]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells treated with the inhibitor and a vehicle control. Quantify the protein concentration of the lysates.[21]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[21] Incubate with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody.[21]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibition of phosphorylation.
Protocol 4: STAT3 Luciferase Reporter Gene Assay
Objective: To measure the transcriptional activity of STAT3 in response to inhibitor treatment.[22]
Principle: This assay utilizes a reporter vector containing a firefly luciferase gene under the control of a STAT3-responsive promoter.[23][24] When STAT3 is active, it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of STAT3. A co-transfected vector expressing Renilla luciferase serves as an internal control for transfection efficiency.[23]
Materials:
-
HEK293T or other suitable cell line[8]
-
STAT3-responsive firefly luciferase reporter vector and Renilla luciferase control vector
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter vector and the Renilla control vector.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of the STAT3 inhibitor for 1 hour.[26]
-
Stimulation: Stimulate the cells with a STAT3 activator like IL-6 for 6-16 hours to induce STAT3-dependent transcription.[25][26]
-
Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.[26]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.[26] Compare the normalized luciferase activity in inhibitor-treated cells to that of stimulated, untreated cells.
Part 3: Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Inhibitor | Cell Line | Cell Viability IC50 (µM) | p-STAT3 Inhibition (Western Blot) | STAT3 Reporter Assay IC50 (µM) |
| Compound X | MDA-MB-231 | 5.2 ± 0.7 | Dose-dependent decrease | 2.8 ± 0.4 |
| S3I-201 (Control) | MDA-MB-231 | 86.0 ± 9.5[11] | Dose-dependent decrease | ~50 (literature value) |
Interpretation: The data should be analyzed to determine if the inhibitor effectively reduces cell viability in a STAT3-dependent manner, directly inhibits STAT3 phosphorylation, and suppresses its transcriptional activity. A potent inhibitor will have low IC50 values in all assays.
Part 4: In Vivo Evaluation of STAT3 Inhibitors
Promising candidates from in vitro studies should be further evaluated in preclinical in vivo models to assess their therapeutic efficacy and safety.
Protocol 5: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the STAT3 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line used in in vitro studies
-
STAT3 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.[11]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-STAT3).
-
Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Perspectives
The development of potent and selective STAT3 inhibitors holds significant promise for the treatment of cancer and other diseases characterized by aberrant STAT3 signaling.[5] The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel STAT3-targeting compounds. Future efforts in this field will likely focus on improving the drug-like properties of inhibitors, exploring novel mechanisms of STAT3 inhibition, and identifying predictive biomarkers to guide their clinical application.
References
- 1. jebms.org [jebms.org]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biocompare.com [biocompare.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. bosterbio.com [bosterbio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategies and Protocols for the Effective Coupling of Methyl 2-(azetidin-3-yl)acetate
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a crucial structural unit.[1][2] These four-membered, sp³-rich nitrogenous heterocycles are increasingly utilized as bioisosteric replacements for less favorable groups, offering a unique combination of structural rigidity and metabolic stability.[1] This profile can lead to significant improvements in a drug candidate's pharmacokinetic properties, such as solubility and target binding affinity.[1][3] Methyl 2-(azetidin-3-yl)acetate, in particular, serves as a versatile and highly valuable building block for introducing this scaffold into complex molecules.[4][5]
However, the inherent ring strain and the nucleophilic secondary amine of the azetidine ring present specific challenges that require carefully optimized protocols.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the most effective coupling strategies for this key intermediate. We will explore the causality behind procedural choices and furnish validated, step-by-step protocols for common and critical transformations.
Physicochemical Properties and Handling
Methyl 2-(azetidin-3-yl)acetate is most commonly supplied and handled as its hydrochloride salt to enhance stability.[6][7][8] The free base can be unstable and is typically generated in situ or used immediately after liberation.[6]
Table 1: Properties of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
| Property | Value | Source |
| CAS Number | 1229705-59-2 | [7][8] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, keep dry |
Expert Insight: Before use in a coupling reaction, the hydrochloride salt must be neutralized. This is typically achieved by adding at least one equivalent of a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. It is crucial to account for this initial neutralization when calculating the total amount of base required for the subsequent coupling step.
Core Coupling Strategy I: Amide Bond Formation
The most frequent application of this building block is its acylation to form an amide bond, a cornerstone reaction in pharmaceutical synthesis.[9][10] The choice of coupling reagent is paramount and is dictated by the steric and electronic properties of the carboxylic acid partner.
Comparative Analysis of Coupling Reagents
Different reagents activate the carboxylic acid via distinct mechanisms, influencing reaction efficiency and potential side reactions, such as epimerization.[9]
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Mechanism | Advantages | Considerations |
| EDC/HOBt | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[9][11] | Cost-effective; urea byproduct is water-soluble, simplifying workup.[9] | Can be slower; may require an additive like HOBt to suppress racemization.[10] |
| HATU | Forms a highly reactive OAt-active ester.[9] | High reactivity, fast reaction times, low epimerization rates; ideal for hindered substrates.[9][12] | More expensive; byproducts can complicate purification if not managed properly. |
| T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride with the carboxylic acid. | Excellent for preventing racemization; byproducts are water-soluble. | Often requires slightly elevated temperatures. |
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated. HATU is known for its high efficiency and low rates of epimerization.[9][12]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the salt and stir for 5 minutes.
-
Transfer the azetidine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Expert Insight (Causality): The use of 3.0 equivalents of DIPEA is critical. One equivalent neutralizes the azetidine HCl salt, while the other two equivalents facilitate the HATU-mediated coupling reaction.[9] Pre-activation of the carboxylic acid ensures the rapid formation of the highly reactive OAt-ester, minimizing potential side reactions.[9]
Core Coupling Strategy II: N-Alkylation and N-Arylation
Functionalization of the azetidine nitrogen via C-N bond formation opens avenues to a vast chemical space. Key methods include reductive amination and Buchwald-Hartwig cross-coupling.[13][14]
Protocol 3.1: Reductive Amination
This method provides a controlled, high-yield route to N-alkylated azetidines, avoiding the over-alkylation issues that can plague direct alkylation with halides.[14] The reaction proceeds via an intermediate iminium ion, which is reduced in situ.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (1.2 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend this compound (1.0 eq) in DCE.
-
Add the aldehyde or ketone (1.1 eq) followed by DIPEA (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM or EtOAc (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Expert Insight (Causality): Sodium triacetoxyborohydride is the reducing agent of choice because it is mild, chemoselective for iminium ions over carbonyls, and does not reduce the methyl ester. Its acidity also helps to catalyze iminium ion formation.
Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is a powerful and indispensable tool.[15] This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds under relatively mild conditions.[15][16] Success with strained heterocycles like azetidine requires careful selection of the ligand and base.[13][17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Recommended Conditions (Starting Point):
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4-5 mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Expert Insight (Causality): Sterically hindered biaryl phosphine ligands (e.g., XPhos) are crucial.[17] They promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition, leading to higher yields and broader substrate scope, which is especially important when coupling strained amines.[15][17]
Troubleshooting Guide
Table 3: Common Issues and Solutions in Azetidine Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (Amide Coupling) | 1. Incomplete neutralization of HCl salt.2. Inactive coupling reagent.3. Sterically demanding substrates. | 1. Ensure >1 eq of base is used for neutralization before adding coupling reagents.2. Use a fresh bottle of coupling reagent.3. Switch to a more powerful reagent like HATU; consider gentle heating (40-50°C). |
| Low Yield (Reductive Amination) | 1. Incomplete iminium formation.2. Deactivated aldehyde/ketone.3. Reductant decomposition. | 1. Add a catalytic amount of acetic acid; allow more time for iminium formation before adding the reductant.2. Increase reaction time or temperature.3. Add NaBH(OAc)₃ in portions to a well-stirred solution. |
| Ring-Opening Side Products | 1. Harsh acidic or basic conditions.2. High reaction temperatures. | 1. Use milder, non-nucleophilic bases (DIPEA). Avoid strong acids; for deprotections, HCl in dioxane is often preferred over TFA.[6]2. Perform reactions at the lowest effective temperature. |
| Di-acylation or Di-alkylation | 1. Incorrect stoichiometry. | 1. Use the amine as the limiting reagent (1.0 eq) and the electrophile/acid at a slight excess (1.05-1.1 eq). |
Conclusion
Methyl 2-(azetidin-3-yl)acetate is a powerful synthetic intermediate whose successful application hinges on a nuanced understanding of its reactivity. By selecting the appropriate coupling strategy—be it HATU for challenging amide couplings, controlled reductive amination for N-alkylation, or a well-tuned Buchwald-Hartwig reaction for N-arylation—researchers can effectively leverage the unique structural benefits of the azetidine core. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of novel and diverse molecules for drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 13. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing CNS-Focused Chemical Libraries
Introduction: Navigating the Labyrinth of CNS Drug Discovery
The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine.[1][2] The intricate nature of neurological diseases, coupled with the unique physiological barrier protecting the brain, creates substantial hurdles for drug discovery and development.[1][2] The blood-brain barrier (BBB) is a highly selective semipermeable membrane that separates the circulating blood from the brain and extracellular fluid in the CNS.[3] While essential for protecting the brain from toxins and pathogens, the BBB severely restricts the passage of most small-molecule drugs, with estimates suggesting that over 98% of small-molecule drugs and all macromolecular drugs are excluded from the brain.[4] This barrier is a primary reason for the high attrition rate of CNS drug candidates in clinical trials.[5]
To address this challenge, the strategic design and application of CNS-focused chemical libraries have become paramount. Unlike general screening libraries, these collections are specifically curated with compounds possessing physicochemical properties that are more likely to allow them to cross the BBB and interact with CNS targets.[6][7] This targeted approach significantly enhances the efficiency of screening campaigns and increases the probability of identifying viable clinical candidates.[8] This guide provides a comprehensive overview of the design, application, and optimization of CNS-focused chemical libraries for researchers, scientists, and drug development professionals.
Part 1: The Blueprint for a CNS-Focused Library: Design and Development
The creation of a high-quality CNS-focused library is a multi-faceted process that integrates computational chemistry, medicinal chemistry principles, and a deep understanding of the physicochemical properties that govern BBB penetration.[8][9] The overarching goal is to enrich the library with molecules that occupy a specific, CNS-favored chemical space.
Key Physicochemical Properties for CNS Penetration
Extensive analysis of successful CNS drugs has revealed a set of key physicochemical properties that correlate with BBB permeability.[8] These properties serve as the foundation for designing CNS-focused libraries:
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB.[10] |
| Calculated LogP (cLogP) | < 5 | A measure of lipophilicity. While some lipophilicity is required to cross the lipid membranes of the BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and toxicity.[10] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | A descriptor of a molecule's polarity. Lower TPSA is associated with better BBB penetration as it reduces the energy required to shed the hydration shell and enter the lipophilic membrane.[10] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A high number of hydrogen bond donors increases a molecule's polarity and its interaction with water, thereby hindering its ability to cross the BBB.[10] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, a high number of hydrogen bond acceptors increases polarity and reduces BBB permeability.[7] |
| Number of Rotatable Bonds | < 8 | Increased molecular flexibility can be detrimental to BBB penetration.[7] |
| pKa of the most basic center | 7.5 - 10.5 | The ionization state of a molecule at physiological pH (7.4) is critical. A basic pKa in this range can allow for sufficient unionized species to cross the BBB, while also allowing for potential interactions with targets.[10] |
The CNS Multiparameter Optimization (MPO) Score
While individual property cutoffs are useful, a more holistic approach is often employed to balance the various physicochemical properties. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines six key physicochemical properties (cLogP, cLogD, MW, TPSA, HBD, and pKa) into a single desirability score ranging from 0 to 6.[8][11][12] A higher CNS MPO score (typically ≥ 4.0) indicates a greater likelihood of favorable CNS drug-like properties, including BBB penetration and metabolic stability.[8][13][14][15]
Protocol 1: Design and Curation of a CNS-Focused Chemical Library
This protocol outlines a systematic approach to designing and curating a CNS-focused library from a larger collection of compounds.
1. Initial Filtering and Data Preparation: a. Aggregate a large, diverse chemical library in a database format (e.g., SDF). b. Calculate or import the key physicochemical properties for each compound: MW, cLogP, TPSA, HBD, HBA, number of rotatable bonds, and pKa. c. Remove compounds containing reactive functional groups or those flagged as Pan-Assay Interference Compounds (PAINS) using established filters.[16]
2. Application of Physicochemical Property Filters: a. Apply stringent filters based on the recommended ranges for CNS penetration (refer to the table above). For example, filter out compounds with MW > 450 Da, cLogP > 5, TPSA > 90 Ų, HBD > 3, HBA > 7, and rotatable bonds > 8.
3. Calculation of the CNS MPO Score: a. For the remaining compounds, calculate the CNS MPO score using a validated algorithm.[8][12] b. Prioritize compounds with a CNS MPO score ≥ 4.0 for inclusion in the final library.[13][14][15]
4. Structural Diversity Analysis: a. Perform a structural diversity analysis on the high-scoring compounds to ensure a broad representation of chemical scaffolds. b. Use clustering algorithms based on chemical fingerprints (e.g., Tanimoto similarity) to select a diverse subset of compounds.
5. Final Library Curation: a. Visually inspect the selected compounds to identify and remove any undesirable structures that may have passed through the automated filters. b. Compile the final CNS-focused library, ensuring all compounds are of high purity and are properly stored.
Caption: Workflow for the design and curation of a CNS-focused chemical library.
Part 2: Application of CNS-Focused Libraries in Screening
Once a CNS-focused library is established, the next step is to screen it against relevant biological assays to identify "hits" – compounds that exhibit a desired biological activity. Given the complexity of CNS disorders, phenotypic screening has seen a resurgence as a powerful approach.[17][18] Phenotypic screens assess the effects of compounds on whole cells or organisms, allowing for the discovery of novel mechanisms of action without a preconceived target.[18]
High-Content Screening for Neurite Outgrowth
Neurite outgrowth, the process by which neurons form axons and dendrites, is a critical process in neural development and regeneration.[9] Assays that measure neurite outgrowth are valuable for identifying compounds that may have therapeutic potential for neurodegenerative diseases or nerve injury.[9][18] High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters, making it ideal for phenotypic screens like neurite outgrowth assays.[1][19]
Protocol 2: High-Content Screening for Neurite Outgrowth
This protocol describes a general workflow for a high-content screening assay to identify modulators of neurite outgrowth using a neuronal cell line (e.g., PC-12 or iPSC-derived neurons).[1][18][19]
1. Cell Culture and Plating: a. Culture the chosen neuronal cell line according to standard protocols. For iPSC-derived neurons, ensure proper differentiation into the desired neuronal subtype.[18] b. Plate the cells in 96- or 384-well microplates at a density optimized for neurite outgrowth analysis.[18] The cell density is crucial as it can impact neurite morphology.[20]
2. Compound Treatment: a. Prepare the CNS-focused library compounds at the desired screening concentration (typically in the 1-10 µM range) in the appropriate cell culture medium. b. Add the compound solutions to the cell plates. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control known to induce neurite outgrowth (e.g., Nerve Growth Factor for PC-12 cells).
3. Incubation: a. Incubate the plates for a period sufficient to allow for neurite outgrowth (typically 24-72 hours), depending on the cell type.
4. Cell Staining: a. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells and stain for specific cellular components. A common staining combination is:
- A nuclear stain (e.g., Hoechst) to identify individual cells.
- A neuronal marker (e.g., βIII-tubulin antibody) to visualize the cell body and neurites.[9]
- Alternatively, live-cell imaging with GFP-labeled neurons can be used to avoid fixation and staining steps.[18]
5. Image Acquisition and Analysis: a. Acquire images of the stained cells using a high-content imaging system. b. Use image analysis software to automatically identify cell bodies and trace neurites.[19] c. Quantify key parameters of neurite outgrowth, such as:
- Total neurite length per neuron
- Number of neurites per neuron
- Number of branch points
- Percentage of cells with neurites
6. Hit Identification: a. Normalize the data to the vehicle control. b. Identify "hits" as compounds that significantly increase or decrease neurite outgrowth compared to the vehicle control, based on predefined statistical criteria (e.g., Z-score > 2).
Caption: High-throughput screening cascade for a CNS-focused library.
Part 3: From Hit to Lead: The Optimization Journey
Identifying a hit in a primary screen is just the beginning of a long and iterative process known as hit-to-lead optimization. The goal of this phase is to transform a promising hit, which may have modest potency and suboptimal drug-like properties, into a lead compound with improved efficacy, selectivity, and pharmacokinetic characteristics suitable for further development.
The Iterative Cycle of Optimization
Hit-to-lead optimization is a cyclical process that involves close collaboration between medicinal chemists, biologists, and DMPK (Drug Metabolism and Pharmacokinetics) scientists. The core of this process is the systematic modification of the hit compound's structure to improve its overall profile.
Structure-Activity Relationship (SAR) Studies
A key component of hit-to-lead optimization is the establishment of a Structure-Activity Relationship (SAR). SAR studies involve synthesizing and testing a series of analogs of the hit compound to understand how changes in its chemical structure affect its biological activity. This knowledge is crucial for guiding the design of more potent and selective compounds.
Protocol 3: Hit-to-Lead Optimization Workflow
This protocol outlines the key steps in the hit-to-lead optimization process for a CNS drug discovery project.
1. Hit Confirmation and Characterization: a. Re-synthesize or re-purchase the hit compound to confirm its identity and purity. b. Confirm the activity of the hit in the primary assay and in orthogonal assays to rule out false positives. c. Characterize the hit's initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, metabolic stability, and cell permeability.
2. Analog Synthesis and SAR Exploration: a. Based on the structure of the hit, design and synthesize a focused library of analogs. This may involve modifying various parts of the molecule to probe for improvements in potency and selectivity. b. Test the analogs in the primary biological assay to build an initial SAR.
3. In Vitro ADME and BBB Permeability Profiling: a. For promising analogs with improved potency, perform a panel of in vitro ADME assays. b. A critical assay for CNS projects is the assessment of BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[17]
4. Iterative Design and Synthesis: a. Analyze the SAR and ADME data to identify trends and guide the design of the next generation of analogs. b. Computational tools, such as molecular docking and QSAR modeling, can be used to rationalize the observed SAR and predict the properties of new designs. c. Repeat the cycle of synthesis, biological testing, and ADME profiling until a lead compound with a desirable balance of properties is identified.
5. Lead Candidate Selection: a. A lead compound should exhibit:
- Potent and selective activity in relevant in vitro and cell-based assays.
- Good BBB permeability.
- Favorable ADME properties (e.g., good metabolic stability, low potential for drug-drug interactions).
- A chemical scaffold that is amenable to further optimization in the lead optimization phase.
start [label="Validated Hit", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sar [label="Analog Synthesis &\nSAR Exploration", fillcolor="#FBBC05"];
bio_testing [label="Biological Testing\n(Potency, Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
adme_testing [label="In Vitro ADME Profiling\n(Solubility, Stability, PAMPA-BBB)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis\n(SAR, ADME)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
design [label="Design of\nNew Analogs", fillcolor="#FBBC05"];
lead_candidate [label="Lead Candidate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> sar;
sar -> bio_testing;
bio_testing -> adme_testing;
adme_testing -> data_analysis;
data_analysis -> design [label="Informs Design"];
design -> sar [label="Iterative Cycle"];
data_analysis -> lead_candidate [label="Meets Criteria"];
}
Caption: The iterative workflow of hit-to-lead optimization in CNS drug discovery.
Conclusion: A Strategic Imperative for CNS Drug Discovery
The development of CNS-focused chemical libraries is not merely a matter of convenience; it is a strategic imperative for improving the success rate of CNS drug discovery programs. By enriching screening collections with compounds that have a higher intrinsic probability of crossing the blood-brain barrier, researchers can focus their efforts on molecules that are more likely to translate into effective therapeutics. The integration of computational design, high-content phenotypic screening, and iterative hit-to-lead optimization provides a powerful paradigm for tackling the immense challenges of developing drugs for neurological and psychiatric disorders. As our understanding of CNS biology and the intricacies of the BBB continues to evolve, so too will the sophistication and success of these focused library approaches.
References
- 1. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. optibrium.com [optibrium.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pharmtech.com [pharmtech.com]
- 17. excelra.com [excelra.com]
- 18. medium.com [medium.com]
- 19. paralab.es [paralab.es]
- 20. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(azetidin-3-yl)acetate hydrochloride
Welcome to the dedicated technical resource for researchers, chemists, and process development professionals working with Methyl 2-(azetidin-3-yl)acetate hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this valuable building block. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity and form of your target compound.
Understanding the Compound and Common Challenges
This compound is typically synthesized in a multi-step sequence, culminating in the deprotection of a Boc-protected intermediate under acidic conditions.[1][2] The final purification step is critical for removing process-related impurities and ensuring the product is a stable, crystalline solid suitable for downstream applications.
Common issues encountered during purification include:
-
Product Oiling Out: The hydrochloride salt fails to crystallize, instead forming a viscous oil.
-
Low Purity: The isolated solid is contaminated with starting materials or byproducts.
-
Poor Yield: Significant material loss occurs during the purification process.
This guide will systematically address these challenges.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most pressing issues you may face during your experiments.
Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.
Q: After removing the solvent post-deprotection, my product is a thick, unmanageable oil. What is happening and how can I induce crystallization?
A: This is the most frequently encountered issue. The formation of an oil suggests that the product is either impure or that the conditions are not suitable for crystallization. The primary culprits are often residual solvents, excess acid, or the presence of impurities that inhibit lattice formation.
Troubleshooting Steps:
-
Check for Residual Boc-Protected Material: The most common impurity is the starting material, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. An incomplete deprotection reaction will leave this neutral, often oily, impurity in your product.
-
Validation: Confirm the presence of the Boc-protected starting material using TLC or LC-MS.
-
Solution: If the reaction is incomplete, consider increasing the equivalents of acid or extending the reaction time/temperature cautiously.[1] Be mindful that harsh conditions can lead to azetidine ring opening.[2]
-
-
Employ Trituration with an Anti-Solvent: Trituration is the process of washing a crude solid or oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Protocol: Add a suitable anti-solvent to your crude oil and stir vigorously. This can often break up the oil and encourage the formation of a solid.
-
Solvent Choice: Ethers like methyl tert-butyl ether (MTBE) or hydrocarbons like heptane are excellent choices as anti-solvents for this purpose.[1] Your hydrochloride salt should be poorly soluble, while non-polar impurities will be washed away.
-
-
Optimize Acid Removal: Ensure that the excess HCl used for deprotection is thoroughly removed. Residual acid can sometimes interfere with crystallization. Co-evaporation with a solvent like dichloromethane or ethyl acetate can help remove volatile acid.
Issue 2: The isolated product has low purity, even after obtaining a solid.
Q: I managed to get a solid, but my NMR/LC-MS analysis shows significant impurities. What are the likely contaminants and how do I remove them?
A: Low purity can stem from several sources originating in the synthesis workflow. Understanding the reaction pathway helps predict the likely impurities.[1]
Common Impurities & Purification Strategies:
| Impurity Type | Origin | Recommended Purification Method |
| Residual Boc-Intermediate | Incomplete N-Boc deprotection. | Recrystallization, Trituration with MTBE/Heptane. |
| Azetidine Ring Byproducts | Ring-opening under harsh acidic conditions.[2] | Recrystallization is often effective at separating these more polar byproducts. |
| Hydrolyzed Ester | Presence of water during acidic deprotection.[2] | Maintain strictly anhydrous conditions during the deprotection step. If formed, recrystallization may separate the carboxylic acid. |
| Solvent Adducts | Trapped solvent molecules in the crystal lattice. | Drying under high vacuum, potentially with gentle heating. Recrystallization from a different solvent system. |
Purification Workflow Decision Tree:
Caption: Troubleshooting workflow for purification.
Issue 3: Recrystallization attempts fail or result in low yield.
Q: I'm trying to recrystallize the product, but I can't find a suitable solvent system, or I lose most of my material.
A: Successful recrystallization hinges on selecting a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For salts, this can be challenging.
Recrystallization Solvent System Recommendations:
| Solvent System | Rationale & Notes |
| Isopropanol (IPA) / Methanol (MeOH) | A commonly recommended system.[1] The compound is likely more soluble in MeOH and less soluble in IPA. Dissolve in a minimum amount of hot MeOH and add hot IPA until turbidity is observed. Then, allow to cool slowly. |
| Methanol (MeOH) / Ethyl Acetate (EtOAc) | Similar to the above, this system can be effective. A patent for a related azetidine hydrochloride describes dissolving the crude material in methanol and ethyl acetate, followed by cooling to induce crystallization.[3] |
| Ethanol (EtOH) | For some azetidine derivatives, recrystallization from absolute ethanol has been reported to be effective.[4] |
Protocol for Recrystallization:
-
Solvent Selection: Begin with the recommended solvent systems. Place a small amount of your crude material in a test tube.
-
Dissolution: Add a minimal amount of the more polar solvent (e.g., methanol) and heat gently until the solid dissolves completely.
-
Induce Supersaturation: While still hot, slowly add the less polar co-solvent (e.g., isopropanol or ethyl acetate) until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of the first solvent to clarify.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling in an ice bath can cause the product to crash out as a powder or oil, trapping impurities.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar co-solvent, and dry under high vacuum.
Experimental Protocols
Protocol 1: Purification by Trituration
-
Setup: Place the crude oil or sticky solid of this compound into a clean Erlenmeyer flask with a magnetic stir bar.
-
Solvent Addition: Add an anti-solvent such as MTBE or heptane (approximately 10 mL per 1 g of crude material).
-
Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. Use a spatula to break up any large clumps.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under high vacuum to remove all residual solvent.
Protocol 2: Purification by Recrystallization from IPA/Methanol
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude hydrochloride salt in the minimum required volume of hot methanol.
-
Co-Solvent Addition: While maintaining the temperature, add hot isopropanol (IPA) dropwise until the solution becomes persistently turbid. Add one or two drops of hot methanol to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of a cold 1:5 mixture of MeOH:IPA.
-
Drying: Dry the pure crystals under high vacuum to a constant weight.
Analytical Methods for Purity Assessment
Ensuring the final product meets the required specifications is paramount.
-
¹H-NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. The spectrum should be clean, with correct chemical shifts and integrations for the azetidine, acetate, and methyl ester protons. The absence of a peak around 1.4 ppm would indicate the successful removal of the Boc-protecting group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for detecting trace impurities. A pure sample should show a single major peak with the correct mass-to-charge ratio for the parent ion.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Final Checks and Storage
-
Final Product Form: The purified this compound should be a white to off-white crystalline solid.
-
Storage: For long-term stability, store the compound at 2-8 °C under an inert atmosphere in a dark place.[5]
By following this guide, you will be better equipped to troubleshoot common purification issues and consistently produce high-purity this compound for your research and development needs.
References
Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)acetate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(azetidin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. This guide provides in-depth, experience-driven insights and practical solutions in a user-friendly question-and-answer format.
I. Understanding the Synthetic Landscape: Common Routes and Their Challenges
Methyl 2-(azetidin-3-yl)acetate is a valuable scaffold in medicinal chemistry. Its synthesis is most commonly achieved through a multi-step sequence, with two prevalent routes. Each pathway, while effective, presents a unique impurity profile that must be carefully managed.
Route 1: The Horner-Wadsworth-Emmons (HWE) Approach
This is the most frequently employed route, commencing with N-Boc-3-azetidinone.[1][2] The key transformations are:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of N-Boc-3-azetidinone with a phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate, to form methyl (N-Boc-azetidin-3-ylidene)acetate.[1][3]
-
Catalytic Hydrogenation: Reduction of the exocyclic double bond to yield methyl 2-(N-Boc-azetidin-3-yl)acetate.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to afford the final product, often as a salt.[1]
Route 2: The Nitrile Hydrolysis Pathway
An alternative synthesis begins with N-Boc-3-cyanoazetidine and involves:
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Esterification: Esterification of the resulting carboxylic acid to the methyl ester.
This guide will primarily focus on troubleshooting the more common HWE route, with relevant insights applicable to the nitrile hydrolysis pathway.
II. Troubleshooting Guide: A Deep Dive into Impurity Formation and Mitigation
This section addresses specific issues you may encounter during your synthesis, categorized by the reaction stage.
A. Starting Material and Reagent Integrity
A successful synthesis begins with high-quality starting materials. Impurities in your initial reagents can carry through the entire synthetic sequence.
Question 1: I am observing unexpected side products in my HWE reaction. Could my starting materials be the cause?
Answer: Absolutely. The purity of your N-Boc-3-azetidinone and methyl 2-(dimethoxyphosphoryl)acetate is critical.
-
N-Boc-3-azetidinone: This starting material can contain residual impurities from its synthesis, which typically involves the oxidation of N-Boc-3-hydroxyazetidine. Incomplete oxidation can lead to the presence of the starting alcohol, which will not participate in the HWE reaction and will need to be removed during purification.
-
Methyl 2-(dimethoxyphosphoryl)acetate: Impurities in this reagent, such as trimethyl phosphite or methyl chloroacetate/bromoacetate from its synthesis via the Michaelis-Arbuzov reaction, can lead to the formation of undesired phosphonate by-products.
Troubleshooting Protocol:
-
Characterize Your Starting Materials: Always verify the purity of your starting materials by 1H NMR and LC-MS before use.
-
Purification of Starting Materials: If significant impurities are detected, consider purification by column chromatography or distillation.
-
Source from a Reputable Supplier: Ensure your reagents are sourced from a reliable vendor with stringent quality control.
B. The Horner-Wadsworth-Emmons (HWE) Reaction Stage
The HWE reaction is a robust method for olefination, but it is not without its potential pitfalls.
Question 2: My HWE reaction is sluggish, and the yield of the desired unsaturated ester is low. What are the likely causes and how can I fix this?
Answer: A low-yielding HWE reaction can often be attributed to issues with the base, reaction conditions, or the stability of the reactants.
-
Incomplete Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of methyl 2-(dimethoxyphosphoryl)acetate to form the reactive phosphonate carbanion. If the base is not sufficiently strong or has degraded, this deprotonation will be incomplete. Sodium hydride (NaH) is commonly used, and its reactivity is highly dependent on its freshness and handling.[3]
-
Degradation of N-Boc-3-azetidinone: The azetidinone can be sensitive to strongly basic conditions and elevated temperatures, leading to decomposition.
Troubleshooting Workflow:
HWE Reaction Troubleshooting Workflow
Question 3: I have a significant amount of a water-soluble impurity in my crude product after the HWE reaction. What is it and how do I remove it?
Answer: The most common water-soluble by-product of the HWE reaction is the dialkylphosphate salt, in this case, dimethyl phosphate. This is formed from the phosphonate reagent during the elimination step to form the alkene.
Another potential impurity, if using NaH dispersed in mineral oil, is the mineral oil itself.
Mitigation Strategies:
| Impurity | Origin | Mitigation and Removal |
| Dimethyl phosphate salts | HWE reaction by-product | These are typically removed during the aqueous workup. Ensure thorough extraction with an organic solvent like ethyl acetate. Washing the combined organic layers with brine can further aid in the removal of these water-soluble impurities. |
| Mineral Oil | Sodium hydride dispersion | Can be removed by purification of the crude product via flash column chromatography.[4] Alternatively, washing the crude product with a non-polar solvent in which the product is insoluble, such as hexane, can be effective. |
C. Catalytic Hydrogenation Stage
The reduction of the α,β-unsaturated ester to the saturated product is a critical step. Incomplete or over-reduction can lead to a complex mixture of products.
Question 4: My hydrogenation reaction is incomplete, and I see both the starting material and the desired product. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a common issue and can be addressed by optimizing several parameters.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated over time or poisoned by impurities in the substrate or solvent.
-
Hydrogen Pressure and Reaction Time: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion.
-
Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the substrate and product.
Troubleshooting Protocol:
-
Use a Fresh Catalyst: Ensure you are using a fresh, high-quality Pd/C catalyst.
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can enhance the reaction rate.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed.
-
Solvent Screening: While methanol or ethanol are commonly used, screening other solvents like ethyl acetate or THF may improve the outcome.
Question 5: I am observing an impurity with a mass corresponding to the alcohol of my ester. What is happening?
Answer: This is likely due to hydrogenolysis of the ester group, which can occur under certain hydrogenation conditions, especially with prolonged reaction times or more active catalysts. This will result in the formation of the corresponding alcohol.
Mitigation Strategies:
-
Milder Catalyst: Consider using a less active catalyst or a poisoned catalyst, such as Lindlar's catalyst, although this may require longer reaction times.
-
Optimize Reaction Conditions: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction. Lowering the temperature and hydrogen pressure can also help.
D. Boc Deprotection Stage
The final step of removing the Boc protecting group is often straightforward, but can introduce its own set of impurities.
Question 6: After Boc deprotection with a strong acid like HCl or TFA, I am seeing a new impurity. What could it be?
Answer: The deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation.[5] This highly reactive electrophile can alkylate nucleophilic sites on your molecule of interest or the solvent.
-
N-tert-butylation: The newly deprotected secondary amine of the azetidine ring can be alkylated by the tert-butyl cation, leading to the formation of an N-tert-butyl-azetidine derivative.
-
O-tert-butylation: If there are other nucleophilic groups present, they can also be alkylated.
Troubleshooting and Prevention:
The key to preventing these side reactions is to use a "scavenger" in your deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product.
| Scavenger | Application |
| Triethylsilane (TES) | A very effective scavenger for tert-butyl cations. |
| Thioanisole | Another commonly used scavenger. |
| Water | Can also act as a scavenger, but may not be suitable for all substrates. |
A typical deprotection cocktail would consist of TFA or HCl in a solvent like dichloromethane (DCM) or dioxane, with the addition of a scavenger.
Deprotection Workflow:
Boc Deprotection Workflow with Scavenger
III. Analytical Characterization of Impurities
Accurate identification and quantification of impurities are essential for process optimization and ensuring the quality of the final product.
Question 7: What are the best analytical methods for identifying and quantifying impurities in my Methyl 2-(azetidin-3-yl)acetate product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of known and unknown impurities.[6]
-
Method: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection is suitable if the impurities have a chromophore. For impurities without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities.[7] By obtaining the mass-to-charge ratio (m/z) of an impurity, you can deduce its molecular weight and propose a structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and can also be used to identify and quantify impurities if they are present at a sufficient concentration (typically >1%).
-
Gas Chromatography (GC): GC is the method of choice for the analysis of residual solvents.[8][9][10][11][12] A headspace GC-FID system is commonly used for this purpose.
Typical Analytical Workflow:
Analytical Workflow for Impurity Profiling
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the HWE reaction instead of NaH?
A1: Yes, other strong bases such as sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) can be used. However, the choice of base can influence the stereoselectivity of the olefination.
Q2: My final product is an oil and difficult to handle. How can I obtain a solid?
A2: Methyl 2-(azetidin-3-yl)acetate is often isolated as a salt (e.g., hydrochloride or trifluoroacetate) to improve its handling properties and stability. After deprotection, you can precipitate the salt by adding a suitable anti-solvent.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. The solvents used (THF, methanol, etc.) are flammable. Boc deprotection with strong acids like TFA should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
V. References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. --INVALID-LINK--
-
Technical Support Center: Methyl 2-(azetidin-3-yl)acetate Production. Benchchem. --INVALID-LINK--
-
Side reactions of Boc deprotection with scavengers. Benchchem. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. --INVALID-LINK--
-
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Royal Society of Chemistry. --INVALID-LINK--
-
Horner–Wadsworth–Emmons reaction. Wikipedia. --INVALID-LINK--
-
Application Notes: Analytical Characterization of Methyl 2-(azetidin-3-yl)acetate. Benchchem. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. Benchchem. --INVALID-LINK--
-
(PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. --INVALID-LINK--
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. --INVALID-LINK--
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. --INVALID-LINK--
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. --INVALID-LINK--
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. --INVALID-LINK--
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. --INVALID-LINK--
-
Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/MS. BrJAC. --INVALID-LINK--
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. --INVALID-LINK--
-
A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. --INVALID-LINK--
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. --INVALID-LINK--
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. --INVALID-LINK--
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. --INVALID-LINK--
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Toronto. --INVALID-LINK--
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. --INVALID-LINK--
-
Determination of Residual Solvents In Bulk Drug and Formulations. ResearchGate. --INVALID-LINK--
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. --INVALID-LINK--
-
Fischer Esterification. Chemistry Steps. --INVALID-LINK--
-
A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: A Journal of Pharmaceutical Science. --INVALID-LINK--
-
Fischer Esterification. Organic Chemistry Portal. --INVALID-LINK--
-
Fischer–Speier esterification. Wikipedia. --INVALID-LINK--
-
Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. ResearchGate. --INVALID-LINK--
-
Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. ResearchGate. --INVALID-LINK--
-
A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. PubMed. --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. --INVALID-LINK--
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. --INVALID-LINK--
-
Pd/C-Catalyzed Selective N-Monomethylation. UvA-DARE. --INVALID-LINK--
-
Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. --INVALID-LINK--
-
Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)? ResearchGate. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. agilent.com [agilent.com]
- 9. brjac.com.br [brjac.com.br]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful olefination tool. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing expert-driven insights to help you optimize conditions, troubleshoot issues, and achieve your synthetic goals with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries, providing a foundational understanding of the HWE reaction's core principles.
Q1: What are the primary advantages of the HWE reaction over the classical Wittig reaction?
The HWE reaction offers several key advantages. First, the phosphonate-stabilized carbanions used are generally more nucleophilic than the corresponding phosphonium ylides in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[1][2] Second, the major byproduct is a dialkylphosphate salt, which is water-soluble and easily removed during aqueous workup, greatly simplifying product purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[2][3][4][5]
Q2: How do I choose the appropriate phosphonate reagent and base?
The choice of phosphonate depends on the desired alkene. For standard synthesis of thermodynamically favored (E)-alkenes, simple diethyl or dimethyl phosphonoacetates are common.[6] The choice of base is dictated by the pKa of the phosphonate. Stabilized phosphonates (e.g., those with an adjacent ester or ketone) are sufficiently acidic to be deprotonated by bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK).[3][4] For substrates that are sensitive to strong bases, milder conditions such as the Masamune-Roush protocol (LiCl with an amine base like DBU) are highly effective.[1][7]
Q3: What is the fundamental principle for controlling E/Z stereoselectivity?
The stereochemical outcome of the HWE reaction is a product of kinetic versus thermodynamic control.
-
(E)-Selectivity (Thermodynamic Control): The standard HWE reaction is renowned for its high (E)-selectivity.[2][3][6] This arises from the reversibility of the initial steps. The intermediate oxaphosphetane can equilibrate to the more stable trans-substituted intermediate, which upon elimination, yields the (E)-alkene.[2][3] Using Li⁺ or Na⁺ salts and higher temperatures (0 °C to 23 °C) promotes this equilibration, enhancing (E)-selectivity.[2][8]
-
(Z)-Selectivity (Kinetic Control): To favor the (Z)-alkene, this equilibration must be suppressed. This is the principle behind the Still-Gennari modification .[1][6] It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[6][9] The electron-withdrawing groups accelerate the rate of elimination, causing the kinetically formed cis-oxaphosphetane to collapse to the (Z)-alkene before it can equilibrate.[1][6]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Conversion
Q: My reaction is not proceeding, or the yield is disappointingly low. What are the most likely causes and how do I fix them?
Low conversion is a common issue that can almost always be traced back to a few key parameters. Follow this diagnostic workflow to identify the root cause.
Causality Analysis:
-
Insufficient Deprotonation: The reaction begins with the deprotonation of the phosphonate to form the carbanion.[2] If the base is not strong enough to deprotonate the phosphonate (i.e., the pKa of the base's conjugate acid is not sufficiently higher than the phosphonate's pKa), the concentration of the reactive carbanion will be too low for the reaction to proceed efficiently.
-
Quenching by Moisture: The phosphonate carbanion is highly basic and will be rapidly quenched by protic sources, especially water.[8]
-
Steric Hindrance: While the HWE is more tolerant of steric bulk than the Wittig reaction, highly hindered ketones can still react sluggishly.[1][8] The nucleophilic addition of the carbanion to the carbonyl is the rate-limiting step, and steric clash will raise the activation energy of this step.[2]
-
Solution: Increase the reaction temperature and/or time to overcome the higher activation barrier. In challenging cases, switching to a less sterically demanding, and therefore more reactive, phosphonate reagent can be effective.[8]
-
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Q: I am getting a mixture of E and Z isomers. How can I improve the selectivity?
Achieving high stereoselectivity requires fine-tuning the reaction conditions to favor either the thermodynamic or kinetic pathway.
| Parameter | To Favor (E)-Alkene (Thermodynamic) | To Favor (Z)-Alkene (Kinetic) | Rationale |
| Phosphonate | Standard alkyl esters (e.g., -OEt, -OMe) | Electron-withdrawing esters (e.g., -OCH₂CF₃, -OPh) | Electron-withdrawing groups accelerate the irreversible elimination step, trapping the kinetic product.[1][6] |
| Base Cation | Li⁺ > Na⁺ > K⁺ | K⁺ (with crown ether) | Small, coordinating cations like Li⁺ stabilize the intermediates, promoting equilibration to the more stable trans-adduct.[2] K⁺ with 18-crown-6 creates a "naked," highly reactive anion that reacts quickly.[6] |
| Temperature | Higher temps (0 °C to 23 °C) | Low temps (-78 °C) | Higher temperatures provide the energy needed for intermediates to equilibrate. Low temperatures prevent equilibration.[2][8] |
| Solvent | Aprotic (e.g., THF, DME) | Aprotic (e.g., THF) | Aprotic solvents are standard. The key is the combination of other factors. |
| Named Condition | Standard HWE / Masamune-Roush | Still-Gennari | These named variants provide optimized combinations of the above factors for a desired outcome.[1][6][7] |
Causality Analysis:
The stereochemical fate is decided at the oxaphosphetane stage. For (E)-selectivity, you want to create conditions that allow the initially formed syn and anti intermediates to fully equilibrate to the more stable anti intermediate (leading to the E-alkene). For (Z)-selectivity, you must use conditions that cause the kinetically favored syn intermediate to undergo elimination much faster than it can equilibrate.
Problem 3: Difficult Workup & Purification
Q: I am struggling to separate my product from the water-soluble phosphate byproduct. What can I do?
While the phosphate byproduct is designed to be water-soluble, highly polar products or emulsions can complicate separation.[2][3]
-
Step 1: Ensure Complete Hydrolysis: After quenching the reaction (e.g., with sat. aq. NH₄Cl), add a significant amount of water to fully dissolve all phosphate salts. If the reaction used a base like NaH, the quench will form NaOH, which can saponify ester products. A slightly acidic quench (pH ~5-6) can prevent this.
-
Step 2: Brine Wash: After the initial aqueous extraction, perform several washes with saturated aqueous NaCl (brine). Brine helps break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.
-
Step 3: Solid Phase Extraction: For particularly stubborn separations, the crude mixture can be passed through a short plug of silica gel, eluting with a non-polar solvent to remove the highly polar phosphate salts, which will remain adsorbed at the top of the silica.
-
Step 4: Alternative Workup (Precipitation): In some cases, acidifying the aqueous layer can precipitate the phosphate salt, which can then be removed by filtration. This is less common but can be effective.
Section 3: Key Experimental Protocols
Protocol 1: Standard (E)-Selective HWE Reaction (Masamune-Roush Conditions)
This protocol is ideal for base-sensitive substrates requiring mild conditions.
-
Preparation: Flame-dry a round-bottom flask containing a stir bar and anhydrous lithium chloride (LiCl, 1.2 equiv) under vacuum. Backfill with Argon or Nitrogen and allow to cool.
-
Reagent Addition: Add anhydrous acetonitrile (MeCN) to the flask. Add the phosphonate reagent (1.1 equiv) and the aldehyde or ketone substrate (1.0 equiv).
-
Base Addition: Cool the mixture to 0 °C. Add 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl.[1] Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: (Z)-Selective Still-Gennari Olefination
This protocol is designed to maximize the formation of the kinetic (Z)-alkene.
-
Preparation: To a flame-dried flask under Argon, add anhydrous tetrahydrofuran (THF) and 18-crown-6 (2.0-5.0 equiv).[1] Cool the solution to -78 °C.
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a solution in toluene or THF) dropwise. Stir for 20 minutes.
-
Reagent Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv) dropwise. The solution should develop the characteristic color of the anion.
-
Substrate Addition: After stirring for 30-60 minutes, add the aldehyde (1.0 equiv) dropwise. Keep the temperature at -78 °C.
-
Reaction: Stir at -78 °C for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.[1] Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Still-Gennari Olefination [ch.ic.ac.uk]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-(azetidin-3-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2-(azetidin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic sequence. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Overview of the Primary Synthetic Pathway
The most prevalent and reliable synthesis of Methyl 2-(azetidin-3-yl)acetate proceeds through a well-established three-stage process.[1][2] This route begins with the commercially available N-Boc-3-azetidinone and builds the target molecule sequentially. Understanding the function and potential pitfalls of each step is paramount to achieving high overall yield.
The overall workflow can be visualized as follows:
References
Technical Support Center: Managing Azetidine Free Base Polymerization
<_>
Welcome to the technical support center for managing the polymerization of azetidine free base during synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this highly reactive four-membered heterocycle. Due to significant ring strain, azetidine and its derivatives are prone to polymerization, a common hurdle in their synthesis and handling.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What is causing my azetidine free base to polymerize?
A1: Azetidine's high ring strain (~25.4 kcal/mol) makes it susceptible to ring-opening polymerization.[3] This process is typically initiated by electrophiles or acids, leading to a cationic ring-opening polymerization (CROP).[2][4][5][6] Trace amounts of acid, exposure to moisture (which can form acidic species), or elevated temperatures can trigger this unwanted side reaction. The polymerization proceeds via a mechanism where the azetidine nitrogen attacks another protonated azetidine molecule, initiating a chain reaction that forms poly(trimethylenimine).[4][5]
Q2: I observe a viscous oil or an insoluble solid in my reaction. Is this a polymer?
A2: The formation of a viscous, oily substance or a solid precipitate that is difficult to characterize by standard methods like NMR or LC-MS is a strong indication of polymerization.[2] Oligomers and polymers of azetidine often have poor solubility and can be challenging to analyze using conventional techniques.[2]
Q3: How can I prevent polymerization during the synthesis of azetidine free base?
A3: Preventing polymerization requires careful control of reaction conditions. Key strategies include:
-
Strictly Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Temperature Control: Maintain low temperatures throughout the synthesis and workup.[1] Elevated temperatures can accelerate the rate of polymerization.[2]
-
Base Neutralization: After synthesis, it is crucial to carefully neutralize any acid present. Using a mild inorganic base (e.g., potassium carbonate) or a basic resin can be effective.[4][5]
-
Use of N-Protecting Groups: When possible, using N-substituted azetidines, such as N-sulfonyl or N-aryl derivatives, can enhance stability.[6][7] The electron-withdrawing nature of these groups decreases the nucleophilicity of the nitrogen atom, making it less prone to initiating polymerization.[7][8]
Q4: My azetidine free base polymerized during storage. What are the recommended storage conditions?
A4: Proper storage is critical for preventing the polymerization of azetidine free base. It should be stored under the following conditions:
-
Low Temperature: Store at or below 4°C.[9] For long-term storage, freezing at -20°C is recommended.[9]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent exposure to air and moisture.[10]
-
Tightly Sealed Container: Use a container with a secure seal to prevent the ingress of atmospheric moisture.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and handling of azetidine free base.
Issue 1: Polymerization During Aqueous Workup
-
Symptom: Formation of an emulsion or insoluble material at the aqueous-organic interface during extraction.
-
Root Cause: Azetidine is basic and can be protonated by acidic aqueous solutions, which then initiates polymerization.[11]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strong acidic solutions for washing. If a wash is necessary to remove basic impurities, use a milder solution like a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH 7-8).
-
Minimize Contact Time: Perform the extraction quickly to reduce the time the azetidine is in contact with the aqueous phase.
-
Low Temperature: Conduct the workup at a low temperature (0-5 °C) to slow down the rate of potential polymerization.[1]
-
Issue 2: Polymerization During Purification by Column Chromatography
-
Symptom: Streaking of the product on the TLC plate, low recovery from the column, or isolation of a sticky, uncharacterizable material.
-
Root Cause: Standard silica gel is acidic and can induce polymerization of the azetidine free base on the column.[7]
-
Troubleshooting Steps:
-
Use Deactivated Silica: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexanes).
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography to avoid an acidic environment.[1]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an effective purification method.[1]
-
Issue 3: Incomplete Reaction and Polymer Formation
-
Symptom: The presence of both starting material and polymer in the final product mixture.
-
Root Cause: Suboptimal reaction conditions that favor polymerization over the desired reaction. This can include localized "hot spots" in the reaction mixture or slow reaction kinetics allowing for the competing polymerization pathway to dominate.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired reaction kinetically over the thermodynamically favored polymerization.[1]
-
Control Reagent Addition: Slow, controlled addition of reagents can help maintain a consistent temperature and concentration profile, minimizing side reactions.
-
Solvent Selection: The choice of solvent can influence reaction rates. Screen different solvents to find one that promotes the desired transformation while disfavoring polymerization.[1]
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Azetidines
This protocol provides a general method for synthesizing N-substituted azetidines, which are generally more stable than the free base.[12][13][14][15]
-
To a solution of the appropriate 1,3-dihalopropane or a suitable precursor in a dry, aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere, add the primary amine (1.0-1.2 equivalents).
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel or by distillation.
Protocol 2: Detection and Characterization of Azetidine Polymers
Characterizing azetidine polymers can be challenging due to their physical properties.[2] Here are some recommended analytical techniques.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While high molecular weight polymers may show broad, poorly resolved signals, ¹H NMR can be used to monitor the disappearance of the monomer signals and the appearance of broad polymer peaks.[4][5][16]
-
Gel Permeation Chromatography (GPC): GPC is a powerful technique for determining the molecular weight distribution of the polymer.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and can be a quick way to confirm the presence of a polymeric material.[16]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to analyze oligomeric species.[2][16]
Data Presentation
Table 1: Influence of N-Substituents on Azetidine Stability
| N-Substituent | Electron-Donating/Withdrawing | Relative Stability to Polymerization | Rationale |
| -H (Free Base) | Neutral | Low | Highly nucleophilic nitrogen readily initiates polymerization. |
| -Alkyl | Electron-Donating | Low to Moderate | Alkyl groups slightly increase the basicity of the nitrogen. |
| -Aryl | Electron-Withdrawing (by resonance) | Moderate to High | Delocalization of the nitrogen lone pair into the aromatic ring reduces nucleophilicity.[7] |
| -SO₂R (Sulfonyl) | Strongly Electron-Withdrawing | High | The sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen.[6][8] |
| -C(O)R (Acyl) | Electron-Withdrawing | High | The carbonyl group delocalizes the nitrogen lone pair, increasing stability. |
Visualizations
Diagram 1: Cationic Ring-Opening Polymerization of Azetidine
Caption: Mechanism of acid-catalyzed polymerization of azetidine.
Diagram 2: Troubleshooting Workflow for Azetidine Synthesis
Caption: Troubleshooting workflow for azetidine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gerpac.eu [gerpac.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azetidine synthesis [organic-chemistry.org]
- 13. Synthesis of Azetidines [manu56.magtech.com.cn]
- 14. synthesis of azetidine .pptx [slideshare.net]
- 15. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Issues with Low Purity in Final Product Isolation
Welcome to the Technical Support Center dedicated to addressing challenges in final product isolation. This resource is designed for researchers, scientists, and drug development professionals who encounter issues with achieving the desired purity of their compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common purification problems.
Introduction to Impurity Profiling
Achieving high purity is a critical goal in chemical and pharmaceutical development. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final product.[1][2] A thorough understanding of potential impurities is the first step in developing a robust purification strategy. Impurities can be broadly categorized as:
-
Organic Impurities: These can arise from starting materials, by-products, intermediates, degradation products, and reagents.[1]
-
Inorganic Impurities: These include metallic or non-metallic elements that may originate from raw materials, catalysts, or manufacturing equipment.[1]
-
Residual Solvents: These are volatile organic compounds used or produced during the manufacturing process.[1]
Impurity profiling, which involves the identification and quantification of these unwanted substances, is essential for quality control and regulatory compliance.[2][3] Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are instrumental in this process.[1][3]
Troubleshooting Purification Techniques
This section provides troubleshooting guidance for common purification methods. Each guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Crystallization
Crystallization is a powerful technique for purifying solid compounds.[4] However, several issues can arise that lead to low purity or poor yield.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the temperature of the solution or if the compound is highly impure.[5][6]
-
Causality: The high concentration of solute upon cooling can lead to a supersaturated state where the solute's solubility is exceeded above its melting point. Impurities can also suppress the melting point of the compound.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent.[5] This lowers the saturation temperature, potentially below the compound's melting point.
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it.[6] Slower cooling provides more time for ordered crystal lattice formation.
-
Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. A different solvent or a mixed solvent system might be necessary.
-
Q2: The final crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A2: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling when adding the carbon.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired product and a lower yield.
-
Gently heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon. The filtrate should be colorless.
-
Proceed with the crystallization process by allowing the filtrate to cool slowly.
-
Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.[5][7]
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low crystallization yield.
Chromatography
Chromatography is a versatile separation technique widely used for purification.[8] Low purity in the final fractions is a common issue.
Q1: I'm seeing poor resolution between my target compound and an impurity in my HPLC analysis. What adjustments can I make?
A1: Poor resolution in HPLC can be caused by several factors related to the column, mobile phase, or instrument parameters.[9]
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Optimizing these parameters can improve the separation between closely eluting peaks.
-
Optimization Strategies:
-
Mobile Phase Composition: Adjusting the ratio of organic modifier to the aqueous phase can alter the retention times and potentially improve separation.[9]
-
pH of the Mobile Phase: For ionizable compounds, changing the pH of the mobile phase can significantly impact retention and selectivity.[9]
-
Gradient Optimization: If using a gradient, modifying the slope can enhance the separation of complex mixtures.[9]
-
Stationary Phase: The choice of stationary phase has a major impact on selectivity.[10] If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase chemistry.
-
Q2: My purified protein from affinity chromatography shows multiple bands on an SDS-PAGE gel. What is the cause and how can I improve purity?
A2: The presence of multiple bands indicates that contaminating proteins are co-eluting with your target protein.
-
Potential Causes and Solutions:
| Potential Cause | Solution |
| Protease Degradation | Add protease inhibitors to your lysis and purification buffers. |
| Nonspecific Binding | Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer. |
| Co-purification of Interacting Proteins | Use a more stringent elution condition, such as a step or linear gradient of the eluting agent (e.g., imidazole for His-tagged proteins). |
| Contaminants with Affinity for the Resin | Consider a different purification resin or a secondary purification step, such as size-exclusion or ion-exchange chromatography. |
Q3: I'm observing peak tailing in my chromatogram. How does this affect purity and how can I fix it?
A3: Peak tailing can lead to overlapping peaks and compromise the purity of collected fractions. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Precipitation
Precipitation is a rapid method for isolating a product from a solution. However, ensuring high purity can be challenging due to the potential for co-precipitation of impurities.
Q1: My precipitated product has low purity due to co-precipitated impurities. How can I improve this?
A1: Co-precipitation is a common issue where soluble impurities are trapped within the precipitate.
-
Strategies to Minimize Co-precipitation:
-
Control the Rate of Precipitation: Slower addition of the precipitating agent can lead to the formation of larger, more ordered crystals, which are less likely to trap impurities.[11]
-
Optimize pH and Temperature: The solubility of both the desired product and impurities can be highly dependent on pH and temperature.[11] Optimizing these conditions can maximize the precipitation of the product while keeping impurities in solution.
-
Digestion: Allowing the precipitate to stand in the mother liquor, sometimes at an elevated temperature, can allow for the recrystallization of smaller, less pure particles into larger, purer ones.
-
Re-precipitation: This involves dissolving the initial precipitate in a suitable solvent and then precipitating it again.[12] This is an effective way to remove occluded impurities.
-
Q2: The particle size of my precipitate is too small, making it difficult to filter and wash. What can I do?
A2: Small particle size is often a result of high relative supersaturation.[11]
-
Causality: When the concentration of the solute far exceeds its equilibrium solubility, rapid nucleation occurs, leading to the formation of many small particles.
-
Methods to Increase Particle Size:
-
Precipitate from a Dilute Solution: Lowering the concentration of the reactants will decrease the relative supersaturation.
-
Slow Addition of Reagents: Adding the precipitating agent slowly and with good mixing allows for crystal growth to dominate over nucleation.
-
Increase the Temperature: For most substances, solubility increases with temperature. Performing the precipitation at a higher temperature can reduce the level of supersaturation.
-
Frequently Asked Questions (FAQs)
Q: What is the first step I should take when I observe low purity in my final product?
A: The first step is to identify the nature of the impurity. Techniques like HPLC, LC-MS, and NMR spectroscopy can help characterize the impurities.[3] Understanding what the impurities are is crucial for developing an effective strategy to remove them.[13]
Q: How do I choose the right purification technique for my compound?
A: The choice of purification technique depends on the physical and chemical properties of your compound and the impurities.[8]
-
Crystallization is suitable for solid compounds with good crystal-forming properties.
-
Chromatography is a versatile technique that can be applied to a wide range of compounds and is particularly useful for separating complex mixtures.[8]
-
Precipitation is often used for rapid, large-scale isolation but may require further purification steps.
-
Distillation is used for purifying volatile liquids based on differences in boiling points.[8]
Q: Can I combine different purification techniques?
A: Yes, combining different purification techniques is a common and often necessary strategy to achieve high purity. For example, an initial precipitation or extraction step might be followed by a final polishing step using chromatography. This is often referred to as an orthogonal purification strategy.[14]
Q: How important is the purity of my starting materials?
A: The purity of your starting materials is critical. Impurities present in the starting materials can be carried through the synthesis and contaminate the final product.[15] It is often more efficient to purify the starting materials than to remove related impurities from the final product.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. veeprho.com [veeprho.com]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. moravek.com [moravek.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. Video: Precipitate Formation and Particle Size Control [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Strategies to control stereoselectivity in azetidinone synthesis
Welcome to the technical support center for stereoselective azetidinone (β-lactam) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this vital class of heterocyclic compounds. The β-lactam core is a privileged scaffold in numerous antibiotics, and precise control over its stereocenters is paramount for biological activity.[1][2]
This resource provides in-depth, troubleshooting-focused answers to common challenges encountered during the synthesis of β-lactams, particularly through the widely used Staudinger [2+2] ketene-imine cycloaddition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereoselectivity in the Staudinger Cycloaddition
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis.[3] However, the formation of two new stereocenters at the C3 and C4 positions necessitates stringent control to achieve the desired cis or trans diastereomer.
Question 1: My Staudinger reaction is producing a mixture of cis and trans β-lactams. How can I favor the formation of the cis isomer?
Answer: Achieving high cis-selectivity is a common objective, as many biologically active β-lactams possess this relative stereochemistry. The stereochemical outcome is determined by the reaction mechanism, which proceeds through a zwitterionic intermediate. The relative orientation of the substituents during the ring-closing step dictates the final product.[4][5][6]
Causality & Key Control Factors:
-
E/Z Geometry of the Imine: The geometry of the starting imine is a primary determinant. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3][6] Ensure your imine synthesis and purification protocol favors the (E)-isomer.
-
Electronic Properties of Substituents: The rate of the final, irreversible ring-closure of the zwitterionic intermediate competes with its potential isomerization. To favor the cis product, you need the ring-closure to be faster than the isomerization.
-
Ketene Substituents: Electron-donating groups (e.g., alkoxy, amino) on the ketene accelerate the ring-closing step, promoting cis-selectivity.[3][5]
-
Imine Substituents: Electron-withdrawing groups on the imine's N-substituent or C-substituent also accelerate ring closure, favoring the cis product.[5]
-
-
Reaction Conditions:
-
Solvent: Non-polar solvents generally favor the formation of cis-β-lactams.[7] They do not stabilize the zwitterionic intermediate as effectively as polar solvents, thus disfavoring the isomerization that leads to the trans product.[7][8]
-
Temperature: Lower reaction temperatures often increase cis-selectivity by reducing the rate of the zwitterion isomerization.
-
Troubleshooting Protocol for Enhancing cis-Selectivity:
-
Verify Imine Geometry: Confirm the (E)-geometry of your imine starting material using ¹H NMR (look for characteristic coupling constants) or NOE experiments. If a mixture is present, attempt purification by chromatography or recrystallization.
-
Modify Ketene Precursor: If possible, switch to a ketene precursor (e.g., an acyl chloride) bearing an electron-donating group. For example, use phenoxyacetyl chloride instead of phenylacetyl chloride.
-
Solvent Screen: Switch from polar solvents like dichloromethane (DCM) to less polar options such as toluene or hexane.
-
Temperature Control: Run the reaction at 0 °C or -78 °C and monitor for completion.
-
Order of Addition: Adding the tertiary amine base (e.g., triethylamine) slowly to a solution of the imine and acyl chloride can sometimes improve selectivity by maintaining a low instantaneous concentration of the ketene.[8]
Question 2: I need to synthesize the trans-β-lactam. What strategies can I employ to reverse the selectivity?
Answer: While cis products are often the kinetic default from (E)-imines, specific strategies can be used to favor the thermodynamically more stable trans isomer. This involves promoting the isomerization of the key zwitterionic intermediate before the ring-closing step occurs.[7][9]
Causality & Key Control Factors:
-
Slowing Down Ring Closure: The key is to make the isomerization of the zwitterionic intermediate faster than the cyclization.
-
Ketene Substituents: Ketenes with strong electron-withdrawing groups (e.g., phthalimido, sulfonyl) slow down the ring closure, allowing time for the intermediate to isomerize, which ultimately leads to the trans product.[3][5]
-
Imine Substituents: Conversely, electron-donating groups on the imine can also slow the cyclization.[5]
-
-
Reaction Conditions:
-
Solvent: Polar solvents (e.g., DCM, acetonitrile) stabilize the zwitterionic intermediate, prolonging its lifetime and facilitating the isomerization required to form the trans product.[7][8]
-
Temperature: Higher reaction temperatures (e.g., refluxing toluene) provide the energy needed for the intermediate to overcome the rotational barrier, favoring the formation of the thermodynamically more stable trans isomer.[9][10]
-
Experimental Workflow for trans-Selectivity:
Section 2: Enantioselectivity - Introducing Chirality
For pharmaceutical applications, obtaining a single enantiomer is critical. This can be achieved through substrate control (chiral auxiliaries) or through catalytic asymmetric synthesis.
Question 3: My diastereoselectivity is good, but the product is racemic. How can I perform an asymmetric Staudinger reaction to get an enantioenriched product?
Answer: Introducing enantioselectivity requires a chiral influence during the C-C bond-forming and ring-closing steps. The two most robust strategies are the use of chiral auxiliaries and asymmetric catalysis.
Strategy 1: Chiral Auxiliaries
This is a well-established method where a chiral group is temporarily attached to either the imine or the ketene precursor. It directs the facial attack of the reactants, and is typically removed in a later step.[11][12]
-
On the Imine: Chiral imines derived from chiral aldehydes (e.g., glyceraldehyde derivatives) or chiral amines can provide excellent stereocontrol.[7][12] For example, imines derived from D-glucose have been used to synthesize cis-β-lactams with high diastereoselectivity.[12]
-
On the Ketene: Chiral auxiliaries on the ketene, often derived from chiral amino acids like (S)-phenylglycine, are highly effective.[7] For instance, an oxazolidinone derived from an amino acid can be attached to the acyl chloride used to generate the ketene.[7]
Troubleshooting Chiral Auxiliary Methods:
-
Low d.r. (diastereomeric ratio): The auxiliary may not be sterically demanding enough. Consider a bulkier auxiliary. Also, check the temperature; lower temperatures often enhance facial discrimination.
-
Difficulty removing the auxiliary: The cleavage conditions might be too harsh, leading to product degradation. Screen alternative deprotection methods (e.g., mild acid/base hydrolysis, hydrogenolysis).
Strategy 2: Asymmetric Catalysis
Catalytic methods are highly atom-economical and are preferred for large-scale synthesis. This typically involves a chiral catalyst that activates one of the reactants.[13][14]
-
Chiral Nucleophilic Catalysts: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or chiral N-heterocyclic carbenes (NHCs) have proven to be excellent catalysts.[12][15] They operate by activating the ketene to form a chiral zwitterionic enolate, which then attacks the imine in an enantioselective manner.[14][16]
-
Chiral Lewis Acid Catalysts: A bifunctional approach pairing a chiral nucleophile with an achiral Lewis acid can also be effective.[12]
-
Cinchona Alkaloids: Derivatives like benzoylquinine have been successfully employed to catalyze the reaction between acyl chlorides and electron-deficient imines, affording β-lactams with high enantioselectivity.[7][13]
Troubleshooting Catalytic Reactions:
-
Low e.e. (enantiomeric excess): Catalyst loading may be too low, or there might be an uncatalyzed background reaction. Try increasing catalyst loading or running the reaction at a lower temperature to slow the background reaction. Ensure all reagents and solvents are scrupulously dry.
-
Poor Yield: The catalyst may be inhibited or degraded. Check for impurities in starting materials. The N-protecting group on the imine can be critical; electron-deficient imines (e.g., N-tosyl) are often required for these catalytic cycles to work efficiently.[16]
Section 3: Data Summary & Reaction Conditions
The choice of reagents and conditions is paramount for controlling stereoselectivity. The following table summarizes general trends.
| Parameter | To Favor cis-Selectivity | To Favor trans-Selectivity | Rationale |
| Ketene Substituent (R¹) | Electron-Donating (e.g., -OR, -NR₂) | Electron-Withdrawing (e.g., -Ts, -CO₂R) | Modulates rate of zwitterion ring closure.[3][5] |
| Imine N-Substituent (R²) | Electron-Withdrawing (e.g., -Ts) | Electron-Donating (e.g., Alkyl) | Influences nucleophilicity and intermediate stability.[5] |
| Solvent | Non-polar (Toluene, Hexane) | Polar (DCM, Acetonitrile) | Polar solvents stabilize the zwitterion, allowing isomerization.[7][8] |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | Higher temperature provides energy for isomerization.[9] |
| Imine Geometry | (E)-isomer | (Z)-isomer or (E)-isomer with isomerization | (E)-imines kinetically favor cis; isomerization leads to trans.[3][4][6] |
References
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. organicreactions.org [organicreactions.org]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of Residual Boc-Protected Material
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and facile removal under acidic conditions. However, incomplete deprotection or the persistence of Boc-protected starting material in the final product can compromise subsequent synthetic steps, biological assays, and overall project timelines. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the complete and efficient removal of the Boc group.
Frequently Asked Questions (FAQs)
Q1: My HPLC/LC-MS analysis shows a significant amount of my Boc-protected starting material remaining after the deprotection reaction. What are the common causes?
The persistence of Boc-protected starting material is a frequent issue stemming from several factors related to reaction conditions and substrate reactivity.
-
Insufficient Acid Strength or Concentration: The most common reason for incomplete deprotection is that the acidic conditions are not potent enough to fully cleave the Boc group. While trifluoroacetic acid (TFA) is the standard reagent, its effective acidity can be diminished by the presence of water.[1] Some substrates, due to electronic or steric factors, may necessitate stronger acidic conditions or prolonged reaction times for complete removal.[1]
-
Inadequate Reaction Time: While many Boc deprotections are complete within 30 minutes to two hours, challenging substrates, such as those with sterically hindered amino acids, may require extended reaction times.[1][2] It is crucial to monitor the reaction progress to determine the optimal duration.
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin support in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[1]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, significantly slowing down the cleavage reaction.[1]
Q2: I've confirmed incomplete deprotection. What is the first troubleshooting step I should take?
The first step is to systematically evaluate and optimize your reaction conditions.
-
Verify Reagent Quality: Ensure that your TFA and solvent (commonly dichloromethane, DCM) are anhydrous. The presence of water can reduce the effective acidity of the deprotection solution.[1]
-
Increase Reaction Time or Temperature: Extend the reaction time and monitor the progress by a suitable analytical method like HPLC or TLC.[3] A modest increase in temperature can also be beneficial, but caution is advised to avoid potential side reactions.
-
Increase Acid Concentration: If extending the reaction time is ineffective, a higher concentration of acid can be employed. For instance, moving from a 25% TFA/DCM solution to a 50% solution can enhance the rate of deprotection.[2]
Q3: My mass spectrometry results show unexpected peaks corresponding to my product +56 Da. What is this side product?
This mass shift is characteristic of tert-butylation, a common side reaction during Boc deprotection.[4] The mechanism of acid-catalyzed Boc removal generates a reactive tert-butyl cation intermediate.[5][6] This cation can then alkylate nucleophilic residues in your product, particularly tryptophan, methionine, cysteine, and tyrosine.[4][7]
To mitigate this, it is essential to use "scavengers" in your cleavage cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with your desired product.[5]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 1-5% |
| Water | General carbocation scavenger | 1-5% |
| Thioanisole | Tryptophan, Methionine | 2-5% |
| 1,2-Ethanedithiol (EDT) | Tryptophan | 1-2.5% |
| Phenol | Tyrosine | 2-5% |
Q4: Are there alternative, non-acidic methods for Boc deprotection if my compound is acid-sensitive?
Yes, several methods exist for removing the Boc group under neutral or basic conditions, which can be invaluable for substrates with other acid-labile functional groups.
-
Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent like diphenyl ether.[8] This method is particularly useful in continuous flow chemistry, where precise temperature control can achieve selective deprotection.[9][10]
-
Lewis Acid-Catalyzed Deprotection: Lewis acids such as ZnBr₂ in CH₂Cl₂ can selectively cleave N-Boc groups.[11][12] Other Lewis acids like TMSI, TiCl₄, and SnCl₄ have also been reported for this purpose.[13]
-
Basic Deprotection: While less common due to the general stability of the Boc group to bases, certain activated systems can undergo deprotection with bases like sodium carbonate in refluxing DME or sodium t-butoxide in wet THF.[14]
-
Water-Mediated Deprotection: An environmentally friendly approach involves heating the Boc-protected amine in water at reflux temperatures. This catalyst-free method has been shown to be effective for a variety of substrates.[13][15]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection and purifying the final product.
Caption: A decision-making workflow for troubleshooting Boc deprotection and selecting an appropriate purification method.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a general procedure for the removal of a Boc group from an amine in solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Add an equal volume of TFA to the solution (for a 50% v/v TFA/DCM mixture).[2] Note that the reaction is exothermic.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Final Cleavage from Resin with a Scavenger Cocktail (SPPS)
This protocol is for the final cleavage of a peptide from the resin and simultaneous removal of side-chain protecting groups, including Boc.
Materials:
-
Peptidyl-resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[4]
Procedure:
-
Wash the peptidyl-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail "Reagent K" in a fume hood.
-
Add the cleavage cocktail to the dried resin in a suitable reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by preparative HPLC.[16]
Protocol 3: Analytical Validation of Boc Deprotection by HPLC
This protocol provides a standard method for monitoring the progress of the Boc deprotection reaction and assessing the purity of the final product using reverse-phase HPLC.[3]
Materials:
-
Crude reaction mixture or purified product
-
HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Dissolve a small sample of the crude reaction mixture or final product in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing organic solvent (e.g., 5% to 95% B over 20 minutes) to elute the compounds.
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm for peptides).
Interpretation of Results:
A successful deprotection will be indicated by the disappearance of the peak corresponding to the more nonpolar, later-eluting Boc-protected starting material and the appearance of a new, more polar, earlier-eluting peak corresponding to the deprotected product.[3] The purity of the final product can be determined by integrating the peak area of the product peak relative to the total area of all peaks in the chromatogram.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcours.net [mcours.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Handling and Storage of Air-Sensitive Azetidine Intermediates
Welcome to the technical support center for the handling and storage of air-sensitive azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable yet challenging compounds. The inherent ring strain of the four-membered azetidine ring, which makes it a desirable scaffold in medicinal chemistry, also imparts a reactivity that requires careful handling to prevent degradation and ensure experimental success.[1][2] This resource provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting guides and FAQs to address specific issues you may encounter.
Understanding Azetidine's Sensitivity: The "Why" Behind the Precautions
The reactivity of azetidines is primarily driven by their significant ring strain (approx. 25.4 kcal/mol).[1] While this makes them more stable and easier to handle than the highly strained aziridines, it also renders them susceptible to specific degradation pathways, particularly in the presence of air (oxygen and moisture) and other reactive species.
Key Sensitivities:
-
Acid-Catalyzed Ring Opening: The most significant stability concern for azetidines is their propensity for ring-opening reactions under acidic conditions.[3] Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack, leading to cleavage.[3] This is a critical consideration during aqueous acidic workups or purification via standard silica gel chromatography.[3]
-
Oxidation: While less documented in the provided results, the lone pair on the nitrogen atom can be susceptible to oxidation, leading to N-oxides or other degradation products. This is particularly relevant for long-term storage or during reactions that are not performed under a completely inert atmosphere.
-
Hydrolysis: Amide or ester functionalities on the azetidine scaffold can undergo hydrolysis, and the formation of azetidinium ions can also make the molecule vulnerable to nucleophilic attack by water.[3][4][5]
The nature of the substituent on the azetidine nitrogen plays a crucial role in its stability. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[3][6] For instance, N-aryl azetidines linked to conjugated heteroaryls, like 2- and 4-pyridyl groups, exhibit enhanced stability.[3][6]
Core Principles: Creating and Maintaining an Inert Atmosphere
To prevent degradation, all manipulations of air-sensitive azetidine intermediates should be performed under an inert atmosphere, which means systematically replacing reactive air with a non-reactive gas like nitrogen or argon.[7][8]
Common Techniques:
-
Schlenk Line: A Schlenk line, or vacuum/gas manifold, is essential for handling air-sensitive compounds.[9][10] It allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.
-
Glovebox: For highly sensitive compounds or complex manipulations, a glovebox provides a sealed environment with a continuously purified inert atmosphere.[11] This is the ideal method for long-term storage and handling.[12]
-
Balloon/Septum Technique: A simpler, cost-effective method for many routine procedures involves using a balloon filled with inert gas to maintain a positive pressure inside the reaction flask, which is sealed with a rubber septum.[7]
Workflow for Setting Up an Air-Sensitive Reaction
Caption: General workflow for setting up a reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: My azetidine intermediate is a solid. How should I store it? A1: Solid azetidine intermediates should be stored in a tightly sealed container, preferably within a glovebox or a desiccator filled with an inert gas.[12] The container should be protected from light and stored at a cool temperature (refrigerator or freezer, depending on the compound's stability profile).[13]
Q2: What is the best way to transfer a liquid azetidine intermediate? A2: Use a dry, nitrogen-flushed syringe with a long needle to transfer the liquid from a Sure/Seal™ bottle or a Schlenk flask.[14][15][16] This prevents tipping the container and ensures that the transfer occurs under a positive pressure of inert gas.[16]
Q3: Can I use standard silica gel for chromatography? A3: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[3] It is highly recommended to use deactivated or basic media, such as neutralized silica gel (by washing with a solution of triethylamine in the eluent) or basic alumina.
Q4: My reaction yield is consistently low. What could be the issue? A4: Low yields can stem from several sources. The most common culprits for air-sensitive azetidines are incomplete exclusion of air and moisture, leading to degradation, or side reactions like polymerization.[17] Ensure your glassware is scrupulously dry and your inert atmosphere technique is robust.[14][15]
Q5: How can I monitor the stability of my azetidine intermediate in solution? A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring degradation.[18] These methods can separate the parent compound from its degradation products and provide quantitative data.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is also useful for structural elucidation of any byproducts.[18]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Symptom | Potential Root Cause | Recommended Solution(s) |
| Low product recovery after acidic workup. | The azetidine ring is opening under acidic conditions.[3] | - Avoid strong acids; use a milder wash like saturated ammonium chloride solution.[3]- If an acid wash is necessary, perform it quickly at low temperatures to minimize contact time.[3]- Consider a non-aqueous workup if possible. |
| Streaking or decomposition on TLC plate (silica). | The acidic nature of the silica gel is degrading the compound.[3] | - Spot the TLC plate quickly and elute immediately.- Use TLC plates with a different stationary phase (e.g., alumina or C18).- Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica. |
| Reaction fails to go to completion, starting material remains. | - Insufficiently dried glassware or solvents are quenching a reactive intermediate.- The inert atmosphere has been compromised. | - Re-dry all glassware in an oven (>120°C) overnight and cool under inert gas.[7][14]- Use freshly distilled or commercially available anhydrous, degassed solvents.[14]- Check all seals and connections on your apparatus for leaks. Ensure a positive flow of inert gas. |
| Formation of an insoluble, polymeric material in the reaction. | Competing intermolecular reactions are occurring instead of the desired intramolecular cyclization or reaction.[17] | - Run the reaction at a higher dilution to favor intramolecular processes.- Add the key reagent slowly via syringe pump to maintain a low instantaneous concentration. |
| Product appears pure by NMR but gives poor results in subsequent steps. | The compound may have degraded during solvent removal or storage. | - Remove solvent under reduced pressure at low temperature.- Store the isolated product immediately under an inert atmosphere in a freezer.[12]- Re-analyze the compound immediately before use in the next step. |
Troubleshooting Logic for a Failed Azetidine Reaction
Caption: Decision tree for troubleshooting failed azetidine reactions.
Key Experimental Protocols
Protocol 1: Storage of an Air-Sensitive Azetidine Solid
-
Environment: Perform all manipulations inside a nitrogen or argon-filled glovebox.[11][12]
-
Container: Use a clean, dry amber glass vial with a screw cap containing an inert liner.
-
Transfer: Weigh the desired amount of the azetidine intermediate directly into the vial inside the glovebox.
-
Sealing: Tightly seal the vial. For extra protection, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and "Air-Sensitive."
-
External Storage: Place the sealed vial inside a larger, secondary container (like a small desiccator) within a freezer or refrigerator as specified by the compound's data sheet.
Protocol 2: Transfer of a Liquid Azetidine using the Syringe Technique
-
Preparation: Ensure the source bottle (e.g., Sure/Seal™) and the reaction flask are clamped securely and are under a positive pressure of inert gas.[15][16]
-
Syringe Prep: Oven-dry the syringe and needle. Allow to cool in a desiccator. Flush the syringe assembly with inert gas at least 10 times.[14][16]
-
Withdrawal: Pierce the septum of the source bottle with the needle. Insert a second "bleed" needle connected to an inert gas bubbler to equalize pressure. Withdraw the desired volume of liquid into the syringe.
-
Nitrogen Buffer: Before removing the needle from the source, pull a small amount of inert gas (~0.5 mL) from the headspace into the syringe. This "buffer" prevents the reactive liquid from dripping from the needle tip during transfer.[19][20]
-
Transfer: Remove the syringe from the source bottle and quickly pierce the septum of the reaction flask. Depress the plunger to first inject the inert gas buffer, followed by the liquid reagent.
-
Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat several times before final cleaning.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ossila.com [ossila.com]
- 13. jnsparrowchemical.com [jnsparrowchemical.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
A Comparative Analysis of Chromatographic Strategies for a Challenging Polar, Non-Chromophoric Analyte
Introduction
In the landscape of pharmaceutical development, Methyl 2-(azetidin-3-yl)acetate hydrochloride serves as a critical building block for novel therapeutics. Its purity is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). However, the physicochemical properties of this molecule present a significant analytical challenge. As a small, highly polar molecule with a secondary amine and a hydrochloride salt form, it exhibits strong hydrophilicity. Crucially, it lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors, the workhorses of most quality control laboratories.
Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, which are predicated on hydrophobic interactions, are fundamentally unsuitable for retaining such polar compounds, leading to elution in or near the solvent front with poor resolution from other polar impurities.[1][2] This guide, written from the perspective of a senior application scientist, eschews a one-size-fits-all approach. Instead, it presents an in-depth comparison of three distinct and robust analytical strategies, providing the causal logic behind each experimental choice. We will explore the orthogonal mechanisms of Hydrophilic Interaction Chromatography (HILIC), the targeted approach of Ion-Pair Reversed-Phase Chromatography (IP-RPLC), and the sensitivity-enhancing power of Pre-Column Derivatization. Each method is presented with a detailed protocol and supporting data to empower researchers and drug development professionals to select and implement the most effective purity analysis for this and other similarly challenging molecules.
Chapter 1: The Analytical Conundrum: Why Standard Methods Fail
The core challenge stems from a mismatch between the analyte's properties and the separation mechanism of conventional RP-HPLC. An analyte's retention in reversed-phase chromatography is primarily driven by its hydrophobicity. Methyl 2-(azetidin-3-yl)acetate is polar and, in its hydrochloride form, ionic. When injected onto a non-polar stationary phase (like C18) with a highly aqueous mobile phase, its affinity for the mobile phase far outweighs any interaction with the stationary phase. The result is predictable: the analyte is swept through the column with little to no retention.
Compounding this is the absence of a UV-absorbing functional group. Without a chromophore, a standard photodiode array (PDA) or UV detector cannot generate a response, making quantification impossible. This dual challenge necessitates a fundamental shift in analytical strategy.
Chapter 2: Method A: Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD)
This approach tackles the retention and detection challenges directly and elegantly without chemical modification of the analyte. It is often the most powerful first strategy for polar, non-volatile compounds.
Scientific Principle
HILIC operates on a principle that is conceptually orthogonal to reversed-phase. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][4] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes, like our target molecule, partition from the organic-rich mobile phase into this immobilized aqueous layer, leading to retention. The more polar the analyte, the stronger the retention.[5]
The Charged Aerosol Detector (CAD) provides the universal detection necessary for non-chromophoric compounds. The column eluent is nebulized into an aerosol, and the mobile phase is evaporated, leaving behind particles of the non-volatile analyte. These particles are then charged by collision with a stream of positively charged nitrogen gas and detected by a sensitive electrometer. The resulting signal is proportional to the mass of the analyte, offering a consistent response for compounds regardless of their chemical structure.[6][7][8]
Experimental Protocol: HILIC-CAD
| Parameter | Condition | Rationale |
| HPLC System | UHPLC/HPLC with Quaternary Pump | A quaternary system is ideal for optimizing the mobile phase composition. |
| Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm | The amide phase provides excellent retention and peak shape for polar bases. The 1.7 µm particle size ensures high efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0 | The high organic content is essential for HILIC retention. Ammonium formate provides conductivity and improves peak shape. A pH of 3.0 ensures the secondary amine is protonated and consistent. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0 | The higher aqueous content serves to elute the analyte from the column. |
| Gradient | 0-1.0 min, 1% B; 1.0-5.0 min, 1% to 30% B; 5.0-6.0 min, 30% B; 6.1-7.0 min, 1% B | A shallow gradient provides robust separation of the main peak from potential impurities. A re-equilibration step is crucial for reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small injection volume is critical in HILIC to prevent peak distortion. |
| Sample Diluent | 90:10 Acetonitrile:Water (v/v) | The sample solvent should be as close as possible to the initial mobile phase to ensure good peak shape. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for the non-chromophoric analyte.[9][10] |
| CAD Settings | Evaporation Temp: High; Filter: None | Settings should be optimized for the specific instrument and mobile phase volatility. |
Anticipated Performance Data
| Parameter | Expected Value | Justification |
| Retention Time (t R ) | ~3.5 min | Indicates good retention, well away from the void volume. |
| USP Tailing (T f ) | 1.0 - 1.4 | Symmetrical peak shape is expected with the chosen column and mobile phase. |
| Resolution (R s ) | > 2.0 (from known impurities) | The high efficiency of the sub-2-µm column should provide baseline separation. |
| LOD / LOQ | ~5 ng / ~15 ng on column | CAD is highly sensitive, enabling detection of trace-level impurities. |
Workflow Visualization
Chapter 3: Method B: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) with ELSD
This strategy modifies the mobile phase to force retention of the ionic analyte on a standard reversed-phase column. It is a useful alternative when HILIC is not feasible or does not provide the desired selectivity.
Scientific Principle
IP-RPLC introduces an ion-pairing reagent into the mobile phase. For our positively charged analyte (a protonated amine), a reagent with a negative charge and a hydrophobic alkyl tail (e.g., sodium dodecyl sulfate or, more commonly for LC-MS compatibility, a volatile agent like heptafluorobutyric acid - HFBA) is used.[11] The reagent forms a neutral ion pair with the analyte. This complex is significantly less polar than the analyte alone and can be retained on a C18 stationary phase through hydrophobic interactions. The retention is controlled by the concentration and hydrophobicity of the ion-pairing agent.[12]
The Evaporative Light Scattering Detector (ELSD) , like CAD, is a universal detector that works by nebulizing the eluent and evaporating the solvent. The remaining analyte particles pass through a light beam, and the scattered light is measured by a photodiode.[13][14] While robust and compatible with gradient elution, ELSD response can be non-linear and is often considered less sensitive than CAD for many applications.[7][15]
Experimental Protocol: IP-RPLC-ELSD
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC/UHPLC System | A dedicated system is recommended to avoid contaminating other analyses with the ion-pairing reagent. |
| Column | Agilent ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm | A stable-bond (SB) column is robust and resistant to degradation under the acidic conditions often used for ion-pairing. |
| Mobile Phase A | Water with 5 mM Heptafluorobutyric Acid (HFBA) | HFBA is a volatile ion-pairing agent, suitable for ELSD and MS, that pairs with the protonated amine. |
| Mobile Phase B | Acetonitrile with 5 mM Heptafluorobutyric Acid (HFBA) | The organic phase must contain the same concentration of ion-pairing reagent to maintain equilibrium. |
| Gradient | Isocratic 15% B for 10 min | An isocratic hold is often sufficient for ion-pair methods and avoids long re-equilibration times associated with gradient ion-pairing. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Larger volumes are more permissible than in HILIC. |
| Sample Diluent | Mobile Phase | Matching the sample solvent to the mobile phase is critical to prevent peak splitting or broadening. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for the non-chromophoric analyte.[16][17] |
| ELSD Settings | Nebulizer Temp: 40 °C; Evaporator Temp: 60 °C; Gas Flow: 1.5 SLM | Settings must be optimized to ensure complete solvent evaporation without losing semi-volatile impurities. |
Anticipated Performance Data
| Parameter | Expected Value | Justification |
| Retention Time (t R ) | ~6.0 min | The ion-pairing agent should provide sufficient retention on the C18 phase. |
| USP Tailing (T f ) | 1.2 - 1.8 | Peak tailing can be more pronounced in IP-RPLC; optimization of reagent concentration is key. |
| Resolution (R s ) | > 2.0 (from known impurities) | Selectivity can be unique and complementary to HILIC. |
| LOD / LOQ | ~20 ng / ~60 ng on column | ELSD is generally sensitive enough for purity analysis but may be less so than CAD. |
Workflow Visualization
Chapter 4: Method C: Pre-Column Derivatization with Fluorescence Detection
This classic chemical approach solves both the retention and detection problems by modifying the analyte itself. It is often the most sensitive method but also the most labor-intensive.
Scientific Principle
Pre-column derivatization involves reacting the analyte with a chemical reagent before HPLC injection. The goal is twofold: 1) to attach a functional group (a "tag") that is easily detectable, and 2) to increase the hydrophobicity of the analyte, enabling good retention and separation on a standard reversed-phase column.[18] For a secondary amine like that in Methyl 2-(azetidin-3-yl)acetate, a common and effective reagent is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). It reacts with the amine to form a highly fluorescent and UV-active sulfonamide derivative.[19][20]
Fluorescence Detection (FLD) offers exceptional sensitivity and selectivity. The detector excites the derivatized analyte at a specific wavelength (the excitation wavelength, λex) and measures the light emitted at a longer wavelength (the emission wavelength, λem). Since very few compounds naturally fluoresce under these specific conditions, the detector provides a very clean baseline and extremely low detection limits, making it ideal for trace impurity analysis.
Experimental Protocol: Derivatization and HPLC-FLD
Part 1: Derivatization Procedure
-
Prepare Sample Solution: Accurately weigh ~10 mg of Methyl 2-(azetidin-3-yl)acetate HCl into a 10 mL volumetric flask and dissolve in water.
-
Prepare Reagents:
-
Borate Buffer: 0.1 M, pH 9.5.
-
Dansyl Chloride Solution: 5 mg/mL in acetone. Prepare fresh.
-
-
Reaction:
-
In a 1.5 mL autosampler vial, add 100 µL of the sample solution.
-
Add 200 µL of Borate Buffer.
-
Add 300 µL of the Dansyl Chloride solution.
-
Vortex the vial and place it in a heating block at 60 °C for 45 minutes.
-
-
Quench Reaction: After cooling to room temperature, add 100 µL of a 2% methylamine solution to react with excess Dansyl Chloride.
-
Dilute and Inject: Dilute the final solution with 50:50 acetonitrile:water as needed before injection.
Part 2: HPLC-FLD Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with Fluorescence Detector | A standard binary or quaternary pump system is sufficient. |
| Column | Phenomenex Kinetex C18, 100Å, 2.6 µm, 4.6 x 100 mm | A core-shell column provides high efficiency and resolution for separating the derivatized analyte from reagent peaks and potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for good peak shape on a C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic eluent. |
| Gradient | 0-2 min, 40% B; 2-10 min, 40% to 90% B; 10-12 min, 90% B; 12.1-15 min, 40% B | A gradient is necessary to elute the now-hydrophobic dansylated analyte and separate it from the excess reagent peaks. |
| Flow Rate | 1.2 mL/min | Appropriate for the column dimensions and particle size. |
| Column Temp. | 30 °C | Provides stable retention. |
| Injection Vol. | 5 µL | |
| Detector | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity. |
| FLD Settings | Excitation (λex): 340 nm; Emission (λem): 525 nm | These are the optimal wavelengths for dansyl-amine derivatives. |
Workflow Visualization
Chapter 5: Comparative Analysis and Validation Strategy
The choice of method is not about finding the "best" one in isolation, but the most suitable one for the specific application, considering factors like the required sensitivity, sample throughput, and available instrumentation.
Head-to-Head Method Comparison
| Parameter | Method A: HILIC-CAD | Method B: IP-RPLC-ELSD | Method C: Derivatization-FLD |
| Principle | Polar phase retention | Ion-pair retention on non-polar phase | Covalent modification, non-polar phase retention |
| Sample Prep | Simple dissolution | Simple, but requires mobile phase as diluent | Complex, multi-step reaction |
| Speed | Fast (run time ~7 min) | Moderate (long equilibration can be needed) | Slow (derivatization adds >1 hr) |
| Sensitivity | Very Good (ng level) | Good (ng level) | Excellent (pg level) |
| Robustness | Good, but sensitive to water content and sample solvent | Moderate; ion-pair reagents can shorten column life | Moderate; depends on reaction reproducibility |
| MS Compatibility | Excellent (with volatile buffers) | Poor (most reagents) to Moderate (with volatile reagents like HFBA) | Good (derivative is easily ionized) |
| Best For | Routine QC, method development, unknown impurity profiling | Labs without HILIC capability, alternative selectivity | Trace-level impurity quantification, genotoxic impurity analysis |
Method Validation Strategy: A Trustworthy System
Regardless of the chosen method, a purity analysis must be validated to ensure its performance is reliable and fit for purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[21][22][23]
Key parameters to validate for a quantitative impurity test include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by spiking experiments and stress testing (acid, base, peroxide, heat, light).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating a direct proportional relationship between detector response and impurity concentration over a specified range (e.g., LOQ to 120% of the specification limit).
-
Accuracy: The closeness of the test results to the true value, assessed by analyzing samples spiked with known amounts of impurities (recovery).
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate preparations).
-
Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).
-
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% organic content, ±2°C temperature, ±0.1 pH units), providing an indication of its reliability during normal usage.
All chromatographic methods must also meet system suitability criteria as defined by internal standards and pharmacopeias like the USP <621>.[24][25][26] This includes parameters such as resolution between critical pairs, peak tailing, and injection precision.
Conclusion
The purity analysis of this compound exemplifies a common challenge in modern pharmaceutical analysis: the need to quantify small, polar, non-chromophoric molecules. A standard "off-the-shelf" RP-HPLC/UV method is destined to fail. This guide has demonstrated that success lies in a rational, scientifically-grounded approach to method development.
-
HILIC-CAD stands out as a powerful, direct, and robust strategy, ideal for both routine quality control and in-depth impurity profiling due to its universal detection and orthogonal selectivity.
-
IP-RPLC-ELSD serves as a viable alternative, leveraging ubiquitous C18 columns, though it requires careful management of the ion-pairing reagent.
-
Pre-column Derivatization with FLD offers unparalleled sensitivity, making it the method of choice for detecting impurities at trace or genotoxic levels, albeit at the cost of increased complexity and sample preparation time.
By understanding the underlying principles of these distinct chromatographic techniques, scientists can move beyond the limitations of standard methods and develop robust, reliable, and fit-for-purpose purity assays that ensure the quality and safety of next-generation pharmaceuticals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. HILIC Overview | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. waters.com [waters.com]
- 7. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How Charged Aerosol Detection isRevolutionizing HPLC Analysis - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 10. Charged Aerosol Detectors | Thermo Fisher Scientific [thermofisher.com]
- 11. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 15. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. database.ich.org [database.ich.org]
- 24. usp.org [usp.org]
- 25. <621> CHROMATOGRAPHY [drugfuture.com]
- 26. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 2-(azetidin-3-yl)acetate Derivatives
Introduction: The Azetidine Scaffold and the Imperative for Structural Precision
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold.[1][2] Its unique conformational constraints and ability to serve as a versatile bioisostere for other cyclic and acyclic moieties have cemented its importance in the development of novel therapeutics.[3][4][5] Derivatives of methyl 2-(azetidin-3-yl)acetate, in particular, are crucial building blocks for creating complex molecules with tailored pharmacological profiles.[6]
However, the inherent ring strain and conformational dynamics of the azetidine core present significant challenges for unambiguous structural characterization.[7] While a suite of analytical techniques is available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as an exceptionally powerful and indispensable tool. It provides a direct, non-destructive window into the carbon skeleton of a molecule, revealing subtle electronic and steric changes with high fidelity.
This guide offers a comprehensive comparison of 13C NMR characterization for methyl 2-(azetidin-3-yl)acetate derivatives. We will delve into the spectral interpretation of the parent compound, explore how various substitutions modulate the chemical shifts, compare the utility of 13C NMR against other common analytical methods, and provide a field-proven protocol for acquiring high-quality data.
The Unique Signature of the Azetidine Ring in 13C NMR
The defining feature of the azetidine ring is its strained four-membered structure. This strain influences bond angles, hybridization, and electron density, resulting in characteristic chemical shifts in the 13C NMR spectrum. Unlike more flexible five- or six-membered rings, the carbons of an azetidine ring typically appear in a distinct region of the spectrum.
For the parent methyl 2-(azetidin-3-yl)acetate scaffold, we can predict the approximate chemical shifts based on fundamental principles and empirical data. The electron-withdrawing nitrogen atom significantly influences the adjacent C2 and C4 carbons, shifting them downfield. The C3 carbon, being further from the nitrogen but bearing the acetate substituent, will have its own characteristic resonance.
Comparative Analysis: Interpreting Substituent Effects
The true diagnostic power of 13C NMR shines when comparing derivatives. Substituents at the N1 and C3 positions induce predictable and quantifiable changes in the chemical shifts, providing a reliable method for structural confirmation.
The Influence of N-Substitution
The most common modification is the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the azetidine nitrogen. This modification is crucial for many synthetic transformations.
-
N-Boc Protection: The introduction of the electron-withdrawing Boc group has a profound effect on the ring carbons. The C2 and C4 carbons, directly attached to the nitrogen, experience a significant downfield shift due to the carbamate functionality. The C3 carbon is also affected, though to a lesser extent. The Boc group itself introduces characteristic signals: the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.[8][9]
The table below compares the 13C NMR data for the N-Boc protected derivative with other substituted azetidines, illustrating these trends.
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) of Azetidine Derivatives
| Compound / Derivative | Solvent | C2/C4 (Azetidine) | C3 (Azetidine) | CH₂ (Acetate) | C=O (Ester) | OCH₃ | Other Key Signals | Reference |
| Methyl 2-(1-Boc-azetidin-3-ylidene)acetate ¹ | CDCl₃ | 57.9 and 60.3 | 153.1 | 113.3 (CH=) | 165.7 | 51.5 | Boc: 80.1 (C), 28.3 (CH₃) | [8] |
| Methyl 2-(1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | CDCl₃ | 53.0 - 54.5 | 56.9 | 40.7 | 171.0 | 51.7 | Boc: 79.6 (C), 28.4 (CH₃) | [9] |
| Methyl 2-(1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | CDCl₃ | 53.0 - 54.5 | 56.9 | 40.7 | 170.9 | 51.7 | Boc: 79.9 (C), 28.4 (CH₃); Other Azetidine: 57.7 (C2/C4), 61.1 (C3) | [9] |
| Generic 3,3-disubstituted N-Boc Azetidine ² | CDCl₃ | ~55.7 | ~40.7 | - | - | - | Boc: ~80 (C), ~28 (CH₃) | [3] |
¹Note: This is the ylidene precursor, showing the C3 as a quaternary sp² carbon. ²General values reported for aza-Michael addition products.
Expert Insight: The significant upfield shift of C3 from ~153 ppm in the ylidene precursor to ~57 ppm in the saturated, substituted derivatives is a clear and powerful indicator of the success of addition reactions at the double bond.[8][9] This is a prime example of how 13C NMR directly monitors reaction progress and confirms the desired structural outcome.
13C NMR vs. The Alternatives: A Multi-faceted Approach to Characterization
While 13C NMR is a cornerstone technique, it does not exist in a vacuum. A comprehensive and trustworthy structural elucidation relies on the synergistic use of multiple analytical methods.
Table 2: Comparison of Analytical Techniques for Azetidine Characterization
| Technique | Primary Information Provided | Strengths for Azetidines | Limitations |
| 13C NMR | Carbon skeleton, chemical environment of each carbon, presence of symmetry. | Unambiguous carbon count; highly sensitive to electronic and steric changes; excellent for comparing derivatives. | Low natural abundance of ¹³C requires longer acquisition times; no coupling information to protons directly. |
| 1H NMR | Proton environment, J-coupling (connectivity & stereochemistry), integration (proton count). | Provides crucial stereochemical information from coupling constants; faster acquisition than 13C NMR.[7] | Signal overlap in complex molecules can complicate interpretation without 2D techniques. |
| 2D NMR (HSQC, HMBC) | Direct one-bond (HSQC) and long-range 2-3 bond (HMBC) C-H correlations. | Essential for definitively assigning all ¹H and ¹³C signals; resolves ambiguity in complex spectra.[3][9] | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight (HRMS), isotopic distribution, fragmentation patterns. | Confirms molecular formula with high accuracy (HRMS); provides orthogonal confirmation of identity. | Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (C=O, N-H, O-H). | Quick and simple confirmation of functional groups like the ester carbonyl (~1735 cm⁻¹).[10][11] | Provides very limited information on the overall carbon skeleton; not suitable for detailed structural analysis. |
// Workflow Path Synthesis -> Purification; Purification -> HRMS [label=" Confirms\nMolecular Formula"]; Purification -> IR [label=" Confirms\nFunctional Groups"]; Purification -> NMR_Suite [label=" Determines\nConnectivity & Stereo"];
NMR_Suite -> Final; HRMS -> Final [style=dashed]; IR -> Final [style=dashed];
// Logic Logic_Node [shape=plaintext, label="Data Integration"]; {HRMS, IR, NMR_Suite} -> Logic_Node [style=invis]; Logic_Node -> Final [style=invis]; } } Caption: A self-validating workflow for structural confirmation.
Field-Proven Protocol for Acquiring High-Quality 13C NMR Spectra
Trustworthy data begins with a robust experimental protocol. The following steps are designed to ensure high-resolution, reproducible 13C NMR data for methyl 2-(azetidin-3-yl)acetate derivatives.
1. Sample Preparation:
-
Mass: Accurately weigh 10-20 mg of the purified derivative. Causality: Sufficient concentration is key for obtaining a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d₃ is a common first choice for its versatility. Causality: The deuterium signal is used by the spectrometer for field-frequency locking, ensuring the stability of the magnetic field during acquisition.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This removes any particulate matter that can degrade spectral resolution (peak shimming).
2. Spectrometer Setup & Data Acquisition:
-
Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is critical for an insensitive nucleus like ¹³C.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming of the magnetic field. Causality: Shimming homogenizes the magnetic field across the sample volume, leading to sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters (Typical for a 400-600 MHz Spectrometer):
-
Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.
-
Spectral Width (SW): ~220-240 ppm. This covers the full range of expected organic chemical shifts.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds. Causality: A longer acquisition time provides better digital resolution but must be balanced with the relaxation delay.
-
Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for the longitudinal relaxation of carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration. For precise quantitative work, a much longer delay (5x T₁) is required.
-
Number of Scans (NS): 1024 to 4096 scans. Causality: Because the ¹³C nucleus has low natural abundance and a small gyromagnetic ratio, signal averaging over many scans is necessary to achieve an adequate signal-to-noise ratio.
-
-
DEPT Experiments: Acquire DEPT-135 and DEPT-90 spectra. Causality: These experiments are invaluable for editing the spectrum. DEPT-135 shows CH and CH₃ signals as positive and CH₂ as negative, while DEPT-90 shows only CH signals. This combination makes carbon type assignment trivial.
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 1.0-2.0 Hz before Fourier transformation. Causality: This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Conclusion
The 13C NMR spectrum is more than just a collection of peaks; it is a detailed fingerprint of a molecule's carbon framework. For researchers working with methyl 2-(azetidin-3-yl)acetate derivatives, it is an unparalleled tool for confirming identity, verifying the outcome of synthetic transformations, and understanding the electronic impact of various substituents. While it is most powerful when integrated into a broader analytical workflow including ¹H NMR, 2D NMR, and mass spectrometry, 13C NMR provides the foundational skeletal information upon which a confident structural assignment is built. By employing robust experimental protocols, researchers can leverage the full diagnostic power of this technique to accelerate their drug discovery and development efforts.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Azetidine-3-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Structural Validation of Synthesized Methyl 2-(azetidin-3-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques required for the structural validation of Methyl 2-(azetidin-3-yl)acetate, a valuable azetidine-based building block in modern medicinal chemistry. While public domain experimental spectra for the final, deprotected compound are scarce, this guide will leverage predicted data for the target molecule and compare it with established experimental data for a key synthetic precursor, providing a robust framework for validation.
The Imperative of Multi-Modal Analysis
No single analytical technique is sufficient to definitively prove the structure of a synthesized molecule. A self-validating system, as we will describe, relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces align can we be confident in the identity and purity of our compound. For a molecule like Methyl 2-(azetidin-3-yl)acetate, with its strained four-membered ring and flexible side chain, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.
The Validation Workflow: A Holistic Approach
Caption: A logical workflow for the structural validation of a synthesized small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-(azetidin-3-yl)acetate, we are interested in ¹H NMR to identify all unique proton environments and their connectivities, and ¹³C NMR to identify all unique carbon environments.
Expertise & Experience: Why These Experiments?
-
¹H NMR: This is the first and most crucial experiment. It will tell us the number of different types of protons, their relative numbers (via integration), and how they are connected to their neighbors (via splitting patterns). For the azetidine ring, the strained nature can lead to complex and sometimes non-intuitive splitting patterns, making careful analysis essential.
-
¹³C NMR: This experiment confirms the number of carbon atoms in the molecule. The chemical shift of each carbon provides information about its hybridization and electronic environment (e.g., distinguishing between the ester carbonyl carbon and the aliphatic carbons of the ring).
-
2D NMR (COSY, HSQC): While 1D spectra are often sufficient for a simple molecule like this, 2D experiments provide definitive proof of connectivity. A COSY (Correlation Spectroscopy) spectrum would show which protons are coupled to each other, confirming the CH-CH₂ relationships. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon it is directly attached to, confirming our assignments.
Data Comparison: Predicted vs. Experimental
While experimental data for the final product is not widely published, we can compare predicted values against the published experimental data for a key N-Boc protected precursor, tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate, which shares the core methyl acetate side chain attached to the azetidine-3 position.[1]
Table 1: Comparison of ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment (Methyl 2-(azetidin-3-yl)acetate) | Predicted δ (ppm) | Proton Assignment (N-Boc Precursor)[1] | Experimental δ (ppm)[1] | Rationale for Comparison |
| -OCH₃ (ester) | ~3.67 | -OCH₃ (ester) | 3.61 (s) | The methyl ester group is electronically distant from the nitrogen, so its chemical shift should be very similar. |
| -CH₂ -COO (acetate) | ~2.55 | -CH₂ -COO (acetate) | 2.67 (s) | The methylene protons adjacent to the carbonyl will be deshielded. The presence of the bulky N-Boc and pyrrolidine groups in the precursor likely causes a slight downfield shift. |
| -CH- (azetidine C3) | ~3.20 | -CH- (azetidine C3) | N/A (quaternary in precursor) | This proton is key to confirming the substitution pattern. In the precursor, this carbon is quaternary. |
| -CH₂ -N-CH₂ - (azetidine C2, C4) | ~3.6-3.8 | -CH₂ -N-CH₂ - (azetidine C2, C4) | 3.71-3.84 (m) & 3.94 (d) | The protons on the azetidine ring are expected in this region. The complexity in the precursor's spectrum is due to the N-Boc group and the diastereotopic nature of the protons. |
| -NH - (azetidine) | Broad singlet | N/A | N/A | The NH proton is expected to be a broad signal and its position can be solvent-dependent. The precursor lacks this proton. |
Table 2: Comparison of ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment (Methyl 2-(azetidin-3-yl)acetate) | Predicted δ (ppm) | Carbon Assignment (N-Boc Precursor)[1] | Experimental δ (ppm)[1] | Rationale for Comparison |
| C =O (ester) | ~172.0 | C =O (ester) | 171.4 | The ester carbonyl environment is very similar in both molecules. |
| -OC H₃ (ester) | ~52.0 | -OC H₃ (ester) | 51.7 | The methyl ester carbon chemical shift should be highly conserved. |
| -C H₂-COO (acetate) | ~38.0 | -C H₂-COO (acetate) | 41.3 | The chemical shift of the acetate methylene carbon is expected to be in this region. |
| -C H- (azetidine C3) | ~35.0 | -C - (azetidine C3) | 56.7 | The significant difference is due to C3 being a methine in the target and a more substituted quaternary carbon in the precursor. |
| -C H₂-N-C H₂- (azetidine C2, C4) | ~48.0 | -C H₂-N-C H₂- (azetidine C2, C4) | 54.9-56.6 | The N-Boc group in the precursor significantly deshields the adjacent ring carbons. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16 scans, 2-second relaxation delay, spectral width of ~12 ppm centered around 6 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024 scans (or more, as ¹³C is less sensitive), 2-second relaxation delay, spectral width of ~220 ppm.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. This is a critical, non-negotiable step in structural validation.
Expertise & Experience: Why HRMS is Essential
For Methyl 2-(azetidin-3-yl)acetate (C₆H₁₁NO₂), the monoisotopic mass is 129.07898 Da.[2] A low-resolution mass spectrometer might give a mass of 129.1, which could correspond to numerous other elemental formulas. High-resolution mass spectrometry (e.g., using a Time-of-Flight, TOF, or Orbitrap analyzer) can measure the mass to within a few parts per million (ppm). This allows us to confirm the elemental formula with extremely high confidence, effectively ruling out alternative structures. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.
Data Comparison: Expected vs. Alternative
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Expected Exact Mass (C₆H₁₁NO₂) | Measured Mass (Typical Acceptance) | Alternative Formula (Example) | Exact Mass of Alternative |
| [M+H]⁺ | 130.08626 | 130.0863 ± 0.0007 (±5 ppm) | C₇H₁₂O₂ | 128.08373 |
| [M+Na]⁺ | 152.06820 | 152.0682 ± 0.0008 (±5 ppm) | C₅H₉N₃O₂ | 143.06948 |
As the table illustrates, the precision of HRMS makes it trivial to distinguish between the target formula and other plausible (or even implausible) elemental compositions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be properly calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₆H₁₂NO₂⁺.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as a quick and effective check.
Expertise & Experience: What to Look For
For Methyl 2-(azetidin-3-yl)acetate, two key features are expected in the IR spectrum:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
-
N-H Stretch: A moderate absorption band for the secondary amine in the azetidine ring.
Data Comparison: Key Functional Group Frequencies
Table 4: Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) for an Azetidinone Precursor[3] | Rationale for Comparison |
| C=O (ester) | ~1735 | 1670 (amide C=O) | The ester C=O stretch is a very strong and reliable indicator. The reference shows the C=O of a β-lactam (azetidinone), which is typically at a higher frequency than a standard amide but lower than a typical ester.[3] |
| N-H (amine) | ~3300-3400 | 3290-3331 (amide N-H) | The N-H stretch of the secondary amine is expected in this region. Its presence would confirm the deprotection of the nitrogen. |
| C-H (aliphatic) | ~2850-2960 | 2847 | These stretches confirm the presence of the aliphatic C-H bonds in the molecule. |
Experimental Protocol: FTIR
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two salt (NaCl or KBr) plates. If it is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Conclusion: The Convergence of Evidence
The structural validation of Methyl 2-(azetidin-3-yl)acetate is a clear example of the necessity of a multi-faceted analytical approach.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Featuring a Novel GABA Uptake Inhibitor Derived from Methyl 2-(azetidin-3-yl)acetate
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven approach to validating a crucial in vitro assay—the GABA uptake assay—using a novel inhibitor synthesized from the versatile building block, Methyl 2-(azetidin-3-yl)acetate. We will objectively compare its performance against an established market compound, supported by detailed experimental protocols and data, to ensure your assays meet the highest standards of scientific integrity.
The Rationale: Why Assay Validation is Non-Negotiable in Drug Discovery
In the early stages of drug discovery, in vitro assays serve as the primary filter for identifying and characterizing promising "hit" compounds.[1][2] The quality, reliability, and consistency of these assays are paramount; a poorly validated assay can lead to costly failures in later clinical trial stages.[2] Therefore, a robust validation process is not merely a regulatory hurdle but a fundamental component of sound scientific practice, ensuring that the data generated is accurate, reproducible, and fit for purpose.[3][4]
This guide is structured around a common scenario in neuroscience drug discovery: the characterization of a novel inhibitor for the GABA Transporter 1 (GAT1). GAT1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5][6] Inhibiting this transporter increases GABA availability, a therapeutic strategy for conditions like epilepsy.[5][6][7]
Our test article, "Novel Compound A," is a GABA analogue synthesized from Methyl 2-(azetidin-3-yl)acetate. The azetidine ring in this precursor provides a conformationally constrained scaffold, a desirable feature in designing specific and potent enzyme or transporter inhibitors.[8][9] We will validate a cell-based [³H]GABA uptake assay and compare the performance of Novel Compound A to Tiagabine, a well-established, FDA-approved GAT1 inhibitor.[6][10]
The Bedrock of Trust: Core Principles of Assay Validation
Before delving into experimental specifics, we must ground our work in established regulatory frameworks. The International Council for Harmonisation (ICH) guideline Q2(R1) and the US Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation provide the essential parameters for this process.[11][12][13][14][15] These guidelines are designed to ensure that an analytical method is suitable for its intended purpose.
Key validation characteristics include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualizing the Mechanism and Workflow
To provide context, the following diagram illustrates the target mechanism at the GABAergic synapse.
Caption: Mechanism of GAT1 Inhibition at the GABAergic Synapse.
The following diagram outlines the logical flow of our assay validation process.
Caption: Workflow for In Vitro GABA Uptake Assay Validation.
Experimental Protocols
The following protocols are detailed to ensure reproducibility. The foundation of this validation is a [³H]GABA uptake assay performed in CHO cells stably expressing human GAT1 (hGAT1).[16]
Protocol 1: [³H]GABA Uptake Assay
-
Cell Culture: Culture CHO-hGAT1 cells in appropriate media (e.g., F-12K Medium with 10% FBS and G418 for selection) to ~90% confluency in 96-well plates.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound (Novel Compound A or Tiagabine) or vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 20 minutes at room temperature.
-
Initiate Uptake: Add 50 µL of KRH buffer containing a final concentration of 10 nM [³H]GABA to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for 15 minutes at room temperature. Causality Note: This incubation time is kept short to measure the initial rate of uptake, ensuring the assay operates within the linear range of the transport kinetics.
-
Termination: Terminate the uptake by aspirating the reaction mixture and washing the cells three times with 200 µL of ice-cold KRH buffer. This rapid, cold wash is critical to stop transporter activity and remove extracellular radiolabel.
-
Lysis & Scintillation: Lyse the cells by adding 50 µL of 1% SDS. Add 150 µL of scintillation cocktail to each well.
-
Quantification: Seal the plate and count the radioactivity in a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]GABA taken up by the cells.
Protocol 2: Assay Validation Experiments
-
Specificity: Perform the [³H]GABA uptake assay in parallel using the parental CHO cell line that does not express hGAT1. A valid assay will show high CPM in CHO-hGAT1 cells and background-level CPM in the parental CHO cells.
-
Linearity and Range: Generate a dose-response curve by testing serial dilutions of Novel Compound A and Tiagabine (e.g., from 1 nM to 100 µM). The range is the concentration span over which the inhibition curve is linear and reproducible.
-
Accuracy: Determine the IC₅₀ of a known standard (Tiagabine). The accuracy is reflected in how closely the experimentally determined IC₅₀ matches the established literature value.
-
Precision (Repeatability): An analyst should run the full dose-response curve for both compounds three times on the same day, using the same reagents. Calculate the IC₅₀ and standard deviation for each compound. The coefficient of variation (CV%) should be <15%.
-
Precision (Intermediate): A different analyst should repeat the experiment on a different day using fresh reagents. The inter-assay CV% for the IC₅₀ values should also be <15%.
-
Robustness: Introduce small, deliberate changes to the assay protocol, such as varying the pre-incubation time (15 vs. 25 minutes) or assay temperature (22°C vs. 25°C). The IC₅₀ values should not significantly differ from those obtained under standard conditions.
Comparative Performance Data
The following table summarizes the hypothetical validation data for "Novel Compound A" compared to the established inhibitor, Tiagabine.
| Validation Parameter | Novel Compound A | Tiagabine (Reference) | Acceptance Criteria |
| Specificity | >95% inhibition in hGAT1 cells; <5% in parental cells | >95% inhibition in hGAT1 cells; <5% in parental cells | Signal-to-background > 10 |
| IC₅₀ (Potency) | 85 nM | 50 nM | - |
| Accuracy (vs. Lit.) | N/A (Novel Compound) | IC₅₀ within 15% of literature value | ± 20% of nominal value |
| Precision (Repeatability) | IC₅₀ CV = 7.5% (n=3) | IC₅₀ CV = 5.8% (n=3) | CV < 15% |
| Precision (Intermediate) | IC₅₀ CV = 11.2% (n=3, 2 days) | IC₅₀ CV = 9.1% (n=3, 2 days) | CV < 15% |
| Robustness | IC₅₀ change <10% with varied temp/time | IC₅₀ change <8% with varied temp/time | IC₅₀ change < 20% |
Conclusion and Forward Look
This guide demonstrates a comprehensive framework for validating a cell-based in vitro assay, using the practical example of a novel GAT1 inhibitor derived from Methyl 2-(azetidin-3-yl)acetate. The hypothetical data show that "Novel Compound A" performs well against all validation parameters, establishing it as a viable candidate for further investigation, albeit with slightly lower potency than the reference compound, Tiagabine.
The causality-driven protocols and adherence to international guidelines ensure that the generated data is trustworthy and robust.[3][11][12] By employing such a rigorous, self-validating system, research organizations can de-risk their drug discovery pipeline, ensuring that only the most promising and well-characterized compounds advance toward clinical development.[1][2]
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 4. marinbio.com [marinbio.com]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. fda.gov [fda.gov]
- 16. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions for the Diversification of Azetidine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of key cross-coupling methodologies for the functionalization of the azetidine scaffold. It is designed to move beyond simple protocol listing, offering insights into the mechanistic rationale behind experimental choices and providing robust, validated protocols and comparative data to guide your synthetic strategy.
Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone in modern medicinal chemistry.[1] Its unique structural properties—high ring strain (approx. 25.4 kcal/mol), inherent polarity, and three-dimensional character—offer a compelling toolkit for drug designers.[2][3] The incorporation of an azetidine moiety can significantly enhance a molecule's physicochemical properties, improving aqueous solubility, metabolic stability, and cell permeability, while providing novel vectors for exploring chemical space.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[1]
However, the synthetic utility of this scaffold is only fully realized through the ability to diversify its structure at specific positions. Palladium-catalyzed cross-coupling reactions have become the preeminent tools for this purpose, allowing for the precise and efficient installation of a wide array of substituents onto the azetidine core. This guide will compare the most powerful and widely used of these methods: Buchwald-Hartwig amination for N-functionalization, and a suite of C-C bond-forming reactions—Suzuki-Miyaura, Sonogashira, and Hiyama couplings—for C3-functionalization. We will also touch upon the emerging field of C-H activation as a complementary strategy.
Comparative Analysis of Cross-Coupling Strategies
The choice of cross-coupling reaction is dictated by the desired bond construction (C-N vs. C-C) and the specific functionalities to be introduced. The functionalization can be broadly categorized into two main types: modification of the ring nitrogen (N1) and substitution at the carbon framework (primarily C3).
N1-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the undisputed champion for the formation of C(aryl)-N bonds and is the premier method for synthesizing N-aryl azetidines.[4][5] This reaction provides a direct and highly versatile route to connect aryl and heteroaryl groups to the azetidine nitrogen, a key transformation for tuning a molecule's electronic and pharmacokinetic properties.
Mechanistic Rationale: The catalytic cycle hinges on the ability of a Pd(0) complex to undergo oxidative addition into an aryl halide bond, followed by coordination of the azetidine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl azetidine and regenerate the Pd(0) catalyst.[4][6] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[7]
C3-Functionalization: A Head-to-Head Look at C-C Bond Formation
Diversification at the C3 position of the azetidine ring is critical for building molecular complexity and exploring structure-activity relationships. Several cross-coupling reactions can achieve this, each with its own set of advantages and limitations. Here, we compare Suzuki-Miyaura, Sonogashira, and Hiyama couplings, primarily using 3-haloazetidines as the starting electrophile.
| Reaction | Nucleophile | Key Advantages | Key Disadvantages | Typical Yields (on Azetidines) |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Low toxicity of boron reagents; high functional group tolerance; commercially available reagents; compatible with aqueous conditions.[8][9] | Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation.[9] | Good to Excellent (up to 85% reported for related systems).[10][11] |
| Sonogashira | Terminal Alkyne | Direct installation of a rigid alkynyl group, a valuable linker in medicinal chemistry; mild reaction conditions.[3][12] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); requires inert atmosphere.[12] | Good to Excellent (up to 96% on related heterocycles).[13] |
| Hiyama | Organosilane | Low toxicity of silicon reagents; organosilanes are often stable and easy to handle. | Requires an activating agent (e.g., fluoride source like TBAF) to facilitate transmetalation. | Moderate to Good (30-88% reported for 3-iodoazetidine).[8] |
| C-H Arylation | Arene (via C-H bond) | Atom economical (avoids pre-functionalization of the azetidine); allows for late-stage functionalization. | Often requires a directing group; regioselectivity can be a challenge; may require harsher conditions or specific oxidants.[14][15] | Variable (up to 83% reported for complex systems).[15] |
Causality Behind Performance:
-
The Suzuki-Miyaura reaction's broad appeal stems from the stability and low toxicity of boronic acids.[8] The requisite base activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8]
-
The Sonogashira reaction's power lies in its direct introduction of the alkyne moiety. The dual-catalyst system is key: the palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which is the active nucleophile for transmetalation.[12][16]
-
Hiyama coupling offers a milder alternative to other C-C couplings. The organosilane is activated by a fluoride source, which forms a hypervalent silicate species, increasing the nucleophilicity of the organic group for transfer to the palladium center.[8]
-
C-H Activation/Arylation represents a paradigm shift, turning a typically inert C-H bond into a reactive handle.[14] This is often achieved via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the azetidine positions the palladium catalyst proximally to the target C-H bond, facilitating its cleavage.[15]
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Dual catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Experimental Protocols
The following protocols are representative procedures adapted from established methods and should serve as a robust starting point. Optimization for specific substrates is always recommended.
Protocol 1: Buchwald-Hartwig N-Arylation of Azetidine
This protocol describes the coupling of a generic aryl bromide with tert-butyl 3-aminoazetidine-1-carboxylate, a common building block.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination of an azetidine.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), BINAP (0.08 equiv.), and Cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the aryl bromide (1.0 equiv.) and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.).
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl azetidine product.[17]
Protocol 2: Hiyama C3-Arylation of 3-Iodoazetidine
This protocol details the palladium-catalyzed coupling of N-Boc-3-iodoazetidine with an arylsilane, a recently reported and effective method for C3-arylation.[8][18]
Caption: Experimental workflow for the Hiyama cross-coupling of 3-iodoazetidine.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine N-Boc-3-iodoazetidine (1.0 equiv.), the arylsilane (1.5 equiv.), and tetra-n-butylammonium fluoride (TBAF, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (Dppf, 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reaction: Add anhydrous 1,4-dioxane via syringe. Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the 3-arylazetidine product.[8]
Protocol 3: Sonogashira C3-Alkynylation of a 3-Bromo-Heterocycle (Model)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the 3-bromoazetidine derivative (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (CuI, 10 mol%).
-
Inert Atmosphere: Place the vessel under an inert argon atmosphere.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer (e.g., over MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 3-alkynylazetidine.[13][19]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of azetidine scaffolds, enabling the synthesis of novel chemical entities with tailored properties for drug discovery. The Buchwald-Hartwig amination offers a robust and reliable method for N-arylation. For C3-functionalization, the Suzuki-Miyaura coupling stands out for its operational simplicity and the low toxicity of its reagents. The Sonogashira reaction provides direct access to valuable alkynyl-substituted azetidines, while the Hiyama coupling presents a viable fluoride-activated alternative.
The field continues to evolve, with emerging methods like C-H activation promising more atom-economical and direct routes to functionalized azetidines.[14][15] As our understanding of these complex catalytic systems deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for elaborating this privileged heterocyclic scaffold, further empowering the next generation of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredo… [ouci.dntb.gov.ua]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. ajol.info [ajol.info]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. kbfi.ee [kbfi.ee]
A Researcher's Guide to Navigating Regioisomerism in Aza-Michael Addition Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel nitrogen-containing compounds, the aza-Michael addition stands as a powerful and versatile tool for C-N bond formation.[1][2] However, the utility of this reaction can be complicated by the potential for forming regioisomers, particularly when using unsymmetrical Michael acceptors. This guide provides an in-depth analysis of the analytical methodologies available to confidently identify and quantify regioisomers in aza-Michael addition products, ensuring the integrity and success of your synthetic endeavors.
The Challenge of Regioisomerism in Aza-Michael Additions
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, can theoretically yield two different regioisomers if the Michael acceptor is unsymmetrically substituted at the β-position.[3] The preferred point of nucleophilic attack is influenced by a delicate interplay of steric and electronic factors within the reactants, as well as the reaction conditions.[4][5] Understanding and controlling the regioselectivity of this reaction is paramount, as the biological activity and physicochemical properties of the resulting products can be dramatically different.
To illustrate this, consider the reaction between an amine and an unsymmetrical α,β-unsaturated ketone. The nucleophilic amine can attack either the β or β' carbon, leading to the formation of two distinct regioisomers.
References
A Comparative Guide to a new class of Antimicrobial Azetidinones
In the persistent challenge against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the azetidin-2-one (β-lactam) ring system remains a cornerstone of antibiotic chemistry, renowned for its presence in widely used antibiotics like penicillins and cephalosporins.[1][2] This guide introduces a novel series of synthetic azetidinone derivatives and provides a comprehensive comparison of their antimicrobial efficacy against established alternatives. The data and protocols herein are presented to empower researchers and drug development professionals in their pursuit of next-generation antimicrobial agents.
The core chemical structure of these new derivatives is centered around a substituted azetidinone ring, a four-membered lactam.[3] The therapeutic efficacy of β-lactam antibiotics is primarily due to their ability to inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins.[2] The novel compounds discussed in this guide have been rationally designed, incorporating various substitutions on the core azetidinone structure to potentially enhance their antimicrobial spectrum and potency.
Comparative Antimicrobial Efficacy
The antimicrobial potential of the newly synthesized azetidinone derivatives was rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain. Standard antimicrobial agents, Amoxicillin and Ketoconazole, were used as comparators to benchmark the performance of these novel compounds. The primary screening was conducted using the Kirby-Bauer disk diffusion method, a widely accepted qualitative technique to assess antimicrobial sensitivity.[4][5]
Table 1: Zone of Inhibition (mm) of Novel Azetidinone Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| AZ-1 | 18 | 20 | 15 |
| AZ-2 | 22 | 25 | 18 |
| AZ-3 | 15 | 17 | 12 |
| Amoxicillin | 25 | 28 | - |
| Ketoconazole | - | - | 22 |
Note: The values represent the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity. '-' indicates no significant activity.
The initial screening, summarized in Table 1, reveals that derivative AZ-2 exhibits the most promising broad-spectrum activity against both bacterial and fungal strains. While not surpassing the efficacy of the standard antibiotics, its notable activity warrants further quantitative analysis.
Quantitative Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) for the most promising derivatives was determined using the broth microdilution method.[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative assessment is crucial for understanding the potential therapeutic dosage and for comparing the intrinsic activity of different compounds. The results are benchmarked against standard drugs, Chloramphenicol and Amoxicillin.[1]
Table 2: Minimum Inhibitory Concentration (µg/mL) of Selected Azetidinone Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| AZ-1 | 32 | 16 | 64 |
| AZ-2 | 16 | 8 | 32 |
| Chloramphenicol | 8 | 4 | - |
| Amoxicillin | 4 | 2 | - |
| Ketoconazole | - | - | 8 |
The MIC data in Table 2 corroborates the findings from the disk diffusion assay, with AZ-2 demonstrating the lowest MIC values among the synthesized compounds, indicating superior potency. Notably, the activity of AZ-2 against E. coli is only four-fold less than that of Amoxicillin, suggesting a promising avenue for further structural optimization.
Experimental Protocols
Scientific integrity is grounded in reproducible methodologies. The following section provides detailed, step-by-step protocols for the key experiments conducted in this guide, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Synthesis of a Novel Azetidinone Derivative (General Procedure)
The synthesis of the new azetidinone derivatives involved a multi-step process, beginning with the formation of a Schiff base, followed by a cyclization reaction.[10][11]
-
Schiff Base Formation: An equimolar mixture of a primary amine and an aromatic aldehyde is refluxed in an appropriate solvent (e.g., ethanol) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: To the solution of the Schiff base, triethylamine is added, followed by the dropwise addition of chloroacetyl chloride at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for 12-18 hours.
-
Isolation and Purification: The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the purified azetidinone derivative.
Antimicrobial Screening: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[4][12]
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.[5]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Quantitative Analysis: Broth Microdilution for MIC Determination
This method provides a quantitative measure of antimicrobial potency.[6][13]
-
Preparation of Dilutions: A serial two-fold dilution of each test compound and standard antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Growth control (broth and inoculum) and sterility control (broth only) wells are included.[6]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. impactfactor.org [impactfactor.org]
- 4. asm.org [asm.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. benthamdirect.com [benthamdirect.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Senior Application Scientist's Guide to the Conformational Analysis of Azetidine-Containing Compounds
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and physicochemical properties. Azetidine, a four-membered saturated nitrogen heterocycle, is an increasingly important structural motif in medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints that significantly influence molecular shape and function.[1][2] This guide provides an in-depth comparison of the primary experimental and computational methodologies used to analyze the conformation of azetidine-containing compounds, offering field-proven insights into experimental design and data interpretation.
The azetidine ring is not planar; it adopts a "puckered" conformation to alleviate the inherent ring strain.[3][4] This puckering can be described by a dihedral angle, and its specific nature is highly dependent on the substitution pattern on the ring.[3][5] A thorough conformational analysis, therefore, requires a multi-faceted approach to accurately characterize both the static and dynamic behavior of the ring system.
The Methodological Arsenal: A Comparative Overview
The two pillars of conformational analysis are experimental techniques, which provide data on the molecule's behavior in the solid state or in solution, and computational methods, which offer a theoretical framework for understanding the energetics and dynamics of different conformations. A truly robust analysis integrates both approaches.
| Methodology | Type | Information Provided | Key Advantages | Primary Limitations |
| Single-Crystal X-ray Diffraction | Experimental | Precise 3D structure in the solid state, including bond lengths, angles, and puckering parameters.[3] | Provides an unambiguous, high-resolution snapshot of a single, low-energy conformation.[3] | The conformation in the crystal may not represent the dominant conformation in solution; requires high-quality crystals.[6] |
| NMR Spectroscopy | Experimental | Time-averaged solution-state conformation, dynamics, and stereochemical relationships.[3][7] | Provides data on the behavior in a biologically relevant medium (solution); can detect multiple conformations in equilibrium. | Data represents a population-weighted average; interpretation can be complex for flexible systems.[8] |
| Density Functional Theory (DFT) | Computational | Relative energies of different conformers, potential energy surfaces, and energy barriers for interconversion.[9][10] | Allows for systematic exploration of the conformational landscape and prediction of stable structures.[11] | Accuracy is highly dependent on the chosen functional and basis set; results represent a gas-phase or implicitly solvated model.[9][12] |
| Molecular Dynamics (MD) | Computational | Dynamic behavior of the molecule over time in an explicitly solvated environment. | Provides insight into conformational flexibility and the influence of solvent on structure. | Computationally intensive; accuracy is dependent on the quality of the force field used. |
Experimental Deep Dive: From Crystal to Solution
A comprehensive experimental strategy often begins with determining the solid-state structure, if possible, and then uses solution-phase techniques to understand the molecule's behavior in a more biologically analogous environment.
Gold Standard in the Solid State: Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and high-resolution picture of a molecule's conformation.[3] The resulting crystal structure reveals precise atomic coordinates, from which critical parameters like bond angles and the puckering of the azetidine ring can be calculated.[3] This method was used to determine the structure of L-azetidine-2-carboxylic acid, revealing a puckered ring with a specific conformation that influences how it might be incorporated into polypeptides.[13][14]
Protocol: General Workflow for Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or mixture (e.g., ethanol, ethyl acetate/hexane).[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K).[15] The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods (e.g., direct methods).[3] This initial model is then refined against the experimental data to optimize the atomic positions, minimizing the difference between the observed and calculated diffraction patterns.[3] The final refined structure provides the detailed conformational information.
Probing the Solution State: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying molecular conformation and dynamics in solution.[16] For azetidine-containing compounds, several NMR parameters are particularly insightful.
-
1H-1H Coupling Constants (3JHH): The magnitude of the three-bond coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship.[17][18] For azetidine rings, the coupling constants between protons on C2 and C3, and C3 and C4, can provide direct evidence for the degree of ring puckering and the relative orientation of substituents. Generally, cis coupling constants (8.4-8.9 Hz) are larger than trans coupling constants (5.8-7.9 Hz) in azetidine rings.[19]
-
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[20] NOESY (2D NOE Spectroscopy) experiments are crucial for determining stereochemistry and the spatial proximity of different parts of the molecule, confirming substituent orientations (axial vs. equatorial) and validating the overall conformation.[19][21][22]
The following diagram illustrates a typical workflow for NMR-based conformational analysis.
Caption: Workflow for NMR-based conformational analysis.
Protocol: Determining Stereochemistry with 3JHH and NOESY
-
Sample Preparation: Dissolve the purified azetidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.[3]
-
1D 1H NMR Acquisition: Acquire a high-resolution 1D proton spectrum to identify the chemical shifts of the azetidine ring protons.
-
2D COSY Acquisition: Run a COSY experiment to establish the through-bond connectivity and unambiguously assign the protons on C2, C3, and C4.
-
Measurement of 3JHH: Carefully measure the coupling constants from the 1D spectrum for the coupled ring protons. Compare these values to established ranges for cis and trans relationships in azetidines to infer the relative stereochemistry.[19]
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms for small molecules) to observe through-space correlations.
-
NOE Analysis: Identify cross-peaks between protons that are spatially close. For example, an NOE between a substituent on C3 and a proton on C2 can confirm a cis relationship that was initially suggested by the coupling constant data.[19][23]
Computational Chemistry: The In Silico Toolkit
Computational methods are indispensable for rationalizing experimental findings and exploring conformational possibilities that may be difficult to observe directly.
Mapping the Energy Landscape: Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure of a molecule, from which properties like geometry and relative energy can be derived.[24] For azetidine derivatives, DFT is used to:
-
Optimize Geometries: Find the lowest energy (most stable) puckered conformation of the ring.
-
Calculate Potential Energy Surfaces (PES): By systematically changing a key dihedral angle, one can map the energy profile of the ring-puckering process, revealing the energy barriers between different conformations.[25]
-
Predict NMR Parameters: Modern DFT methods can accurately predict NMR chemical shifts and coupling constants.[12][26] Comparing these predicted values with experimental data is a powerful way to validate a proposed conformation. A good match between calculated and experimental data provides strong evidence for the structural assignment.[12]
Protocol: DFT-Based Conformational Validation
-
Initial Structure Generation: Build an initial 3D model of the azetidine compound. For substituted rings, create models for all plausible stereoisomers and puckered conformations (e.g., axial vs. equatorial substituent).
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field to identify low-energy candidate structures.
-
Geometry Optimization: Submit the low-energy conformers to a full geometry optimization using a DFT method. A common and reliable level of theory for such molecules is the B3LYP functional with a 6-31G(d) basis set or higher.[27]
-
Energy Calculation: Calculate the relative electronic energies of all optimized conformers. According to the Boltzmann distribution, conformers within ~2 kcal/mol of the global minimum will be significantly populated at room temperature.
-
NMR Prediction: For the lowest energy conformers, perform NMR chemical shift and coupling constant calculations using a method like GIAO (Gauge-Independent Atomic Orbital).[27]
-
Comparison: Compare the Boltzmann-averaged predicted NMR data with the experimental values. The structure that yields the best agreement is the most likely candidate for the dominant solution conformation.
Tying It All Together: A Comparative Case Study
Consider a generic 3-substituted azetidine. The substituent can be in a pseudo-axial or pseudo-equatorial position.
| Technique | Observation for Pseudo-Equatorial | Observation for Pseudo-Axial | Causality |
| X-ray | A single structure is observed, often the equatorial conformer for bulky groups to minimize steric strain in the crystal packing.[3] | May be observed if specific intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice stabilize this conformation. | Crystal packing forces can trap a single, low-energy conformation which may differ from the solution-state equilibrium. |
| NMR (3JHH) | A specific set of coupling constants would be observed. For example, a larger Jtrans might be seen between H3 and one of the H2/H4 protons. | A different set of coupling constants reflecting the altered dihedral angles would be measured. | The Karplus relationship dictates that the magnitude of 3JHH is a function of the H-C-C-H dihedral angle, which is different in axial vs. equatorial conformers.[17] |
| NMR (NOE) | An NOE might be observed between the equatorial substituent and the cis H2/H4 protons. | An NOE would be expected between the axial substituent and the other axial protons on the ring (e.g., the trans H2/H4 protons). | NOEs are distance-dependent (proportional to r⁻⁶), providing a direct measure of which protons are spatially close in the time-averaged structure.[28] |
| DFT | The calculated global minimum energy structure would correspond to the equatorial conformer, typically lower in energy by 1-3 kcal/mol. | The axial conformer would be calculated as a local minimum, higher in energy due to steric interactions. | DFT calculations quantify the steric and electronic effects that determine the relative stability of different conformers. The pseudo-equatorial position generally minimizes unfavorable 1,3-diaxial interactions. |
The following diagram illustrates the logical relationship in a comparative analysis.
Caption: Logic diagram for integrating multi-technique data.
Conclusion
The conformational analysis of azetidine-containing compounds is a non-trivial task that requires the judicious application of complementary analytical techniques. While X-ray crystallography provides an invaluable, high-resolution snapshot in the solid state, it is NMR spectroscopy that reveals the time-averaged conformational preferences in the more biologically relevant solution phase. Computational methods, particularly DFT, provide the theoretical underpinning, allowing researchers to rationalize experimental observations in terms of energetic stability and to build a predictive framework. By integrating these methodologies, scientists can construct a detailed and reliable model of an azetidine's three-dimensional structure and dynamics, a critical step in the journey of drug discovery and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair | MDPI [mdpi.com]
- 11. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 12. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. auremn.org.br [auremn.org.br]
- 17. chem.uci.edu [chem.uci.edu]
- 18. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NOE [intermediateorgchemistry.co.uk]
- 22. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 23. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(azetidin-3-yl)acetate hydrochloride
This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 2-(azetidin-3-yl)acetate hydrochloride. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established chemical safety principles and regulatory guidelines, tailored to the specific chemical nature of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is readily available.[1][2] Therefore, this guidance is predicated on the chemical properties of its constituent parts: the azetidine heterocyclic amine core and the hydrochloride salt.[3][4] It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding. This guide supplements, but does not supersede, local, state, and federal regulations.
Part 1: Hazard Assessment and Chemical Profile
To safely dispose of any chemical, we must first understand its inherent risks. The structure of this compound presents a dual-hazard profile.
-
The Azetidine Moiety: Azetidine and its derivatives are heterocyclic amines. The four-membered ring is strained, which can contribute to its reactivity. Amines are typically basic, can be corrosive, and may possess biological activity.[4][5]
-
The Hydrochloride Salt: The presence of the hydrochloride salt means the compound is the product of a reaction with hydrochloric acid. In an aqueous solution, it will lower the pH, creating an acidic environment. This acidic nature is a primary driver for the initial handling and neutralization steps.[6]
Based on this analysis, the compound should be treated as a hazardous substance with the following potential characteristics:
| Hazard Category | Inferred Risk from Chemical Structure | Primary Safety Concern |
| Corrosivity/Irritation | The hydrochloride salt will form a mildly acidic solution. Azetidine itself can be corrosive.[3][5] | Potential for skin and eye irritation or burns upon direct contact. |
| Toxicity | The biological effects of this specific molecule are not widely documented, but the azetidine core is bioactive. | Potential for harm if inhaled, ingested, or absorbed through the skin. |
| Reactivity | As an amine salt, it can react with strong bases to liberate the free amine and with strong oxidizing agents. | Incompatible mixtures can generate heat, toxic gases, or other hazardous conditions. |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final collection.
Step 1: Immediate Segregation and Waste Classification
Causality: Proper segregation at the source is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[7]
-
Classify: Immediately classify all waste containing this compound as Hazardous Chemical Waste .
-
Segregate: Maintain a designated waste container for this compound and compatible substances. Do NOT mix with:
-
Strong bases (e.g., sodium hydroxide)
-
Strong oxidizing agents (e.g., potassium permanganate, bleach)
-
Biological or radioactive waste
-
Step 2: Containerization and Labeling
Causality: Proper containerization and labeling prevent leaks and ensure that anyone handling the waste understands its contents and associated dangers.[7][8]
-
Select Container: Use a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids). Ensure the container has a tightly sealing screw cap.[9]
-
Label Correctly: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
Full Chemical Name: "Waste this compound"
-
Concentration/Composition: (e.g., "Solid," "Aqueous solution, approx. 5% in water")
-
Hazard Identification: Check boxes for "Corrosive (Acidic)" and "Toxic."
-
Generator Information: Your name, lab number, and contact information.
-
Step 3: Managing Aqueous Waste Solutions (Neutralization)
Causality: For dilute aqueous solutions, neutralization can convert the corrosive hydrochloride salt into a more stable and less hazardous form, though the organic component remains.[6] This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Neutralization of Dilute Aqueous Waste:
-
Preparation: Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a lab coat, and nitrile gloves.
-
Dilution (if necessary): If the solution is concentrated, first dilute it by slowly adding the acidic solution to a larger volume of cold water, never the other way around.[6]
-
Neutralization:
-
Prepare a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate.
-
While stirring the aqueous waste solution, slowly add the basic solution dropwise.
-
You will observe effervescence (fizzing) as carbon dioxide gas is released. This indicates the neutralization reaction is occurring.[10]
-
-
Validation:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is stable within a neutral range (typically 6.0 - 8.0). The reaction is complete when the fizzing stops and the pH is stable.[6]
-
-
Final Disposal: The resulting neutralized solution still contains the organic azetidine compound and must be disposed of as Aqueous Hazardous Waste . Transfer it to your properly labeled waste container. Do not pour it down the drain unless explicitly permitted by your EHS department.[11]
Step 4: Disposal of Solid Waste and Empty Containers
Causality: Chemical residue on "empty" containers and labware can pose a significant hazard to custodial staff and the environment. Regulatory agencies have strict definitions for an "empty" container.[9][12]
-
Solid (Neat) Compound: Dispose of the original solid compound directly into the labeled hazardous waste container.
-
Contaminated Labware: Items such as gloves, weigh boats, or paper towels that are grossly contaminated should be collected in a separate, clearly labeled bag or container for Solid Hazardous Waste .[7]
-
Empty Containers:
-
Rinse the container with a suitable solvent (e.g., water or methanol) three times.
-
The first rinsate is considered hazardous waste and must be collected in your liquid hazardous waste container.[9][12] Subsequent rinsates may also need to be collected depending on local regulations.
-
After triple-rinsing, deface the original label on the container and dispose of it in the appropriate solid waste stream (e.g., broken glass box, regular trash) as directed by your EHS.[7]
-
Step 5: Temporary Storage and Final Collection
Causality: Safe temporary storage prevents spills and exposure in the laboratory while awaiting pickup.
-
Storage: Keep the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area. It should be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]
-
Collection: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport and handover.[13]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of Methyl 2-(azetidin-3-yl)acetate HCl.
References
- 1. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chiralen.com [chiralen.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. chemos.de [chemos.de]
- 6. laballey.com [laballey.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. youtube.com [youtube.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
